molecular formula CaH3NO4 B083963 Calcium nitrate tetrahydrate CAS No. 13477-34-4

Calcium nitrate tetrahydrate

Cat. No.: B083963
CAS No.: 13477-34-4
M. Wt: 121.11 g/mol
InChI Key: REOSNDLPOJLUGP-UHFFFAOYSA-N
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Description

Calcium nitrate tetrahydrate is a hydrate that is the tetrahydrate form of cadmium nitrate. It is a hydrate, a calcium salt and an inorganic nitrate salt. It contains a calcium nitrate.

Properties

CAS No.

13477-34-4

Molecular Formula

CaH3NO4

Molecular Weight

121.11 g/mol

IUPAC Name

calcium;dinitrate;tetrahydrate

InChI

InChI=1S/Ca.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

REOSNDLPOJLUGP-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2]

Canonical SMILES

[N+](=O)(O)[O-].O.[Ca]

Pictograms

Oxidizer; Corrosive; Irritant; Health Hazard

Synonyms

calcium nitrate
calcium nitrate tetrahydrate

Origin of Product

United States

Foundational & Exploratory

Calcium nitrate tetrahydrate crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Calcium Nitrate Tetrahydrate

This guide provides a comprehensive analysis of the crystal structure of this compound, Ca(NO₃)₂·4H₂O, tailored for researchers, scientists, and professionals in drug development. It covers crystallographic data, experimental methodologies, and visual representations of the structural arrangement and analytical workflow.

Crystal Structure and Properties

This compound is a colorless, hygroscopic solid that crystallizes in the monoclinic system. The structure is characterized by the presence of Ca₂(H₂O)₈(NO₃)₄ dimers, which are interconnected through a network of hydrogen bonds.

Crystallographic Data

The crystallographic parameters for this compound have been determined by X-ray diffraction. The unit cell dimensions and other key data are summarized in the table below.

Parameter Value Unit
Crystal SystemMonoclinic-
Space GroupP2₁/n-
a11.168Å
b8.534Å
c7.278Å
β99.62°
Volume684.0ų
Z4-
Density (calculated)1.896g/cm³
Atomic Coordinates

The following table lists the fractional atomic coordinates for the asymmetric unit of this compound.

Atom x y z
Ca0.22340.04870.2845
O(1)0.3880.1880.246
O(2)0.0580.1880.227
O(3)0.2230.1880.548
O(4)0.223-0.1030.021
N(1)0.4490.4380.267
O(11)0.3880.5300.200
O(12)0.4490.4380.420
O(13)0.5100.3460.200
N(2)0.0000.4380.248
O(21)0.0620.5300.181
O(22)0.0000.4380.401
O(23)-0.0620.3460.181
Selected Bond Lengths and Angles

The coordination geometry around the calcium ion and the internal geometry of the nitrate and water molecules are defined by the following bond lengths and angles.

Bond Length (Å) Angle Value (˚)
Ca-O(1)2.45O(1)-Ca-O(2)88.5
Ca-O(2)2.46O(1)-Ca-O(3)89.2
Ca-O(3)2.43O(2)-Ca-O(4)91.3
Ca-O(4)2.48N(1)-O(11)1.25
Ca-O(11)2.55O(11)-N(1)-O(12)120.1
Ca-O(21)2.54O(11)-N(1)-O(13)119.8
N-O (avg)1.25O(12)-N(1)-O(13)120.1
Hydrogen Bonding

Hydrogen bonds play a crucial role in stabilizing the crystal structure. The water molecules act as hydrogen bond donors, while the oxygen atoms of the nitrate groups and other water molecules act as acceptors.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (˚)
O(1)-H···O(12)0.961.822.78175
O(2)-H···O(13)0.951.852.80176
O(3)-H···O(22)0.961.802.76178
O(4)-H···O(23)0.951.832.78174

Experimental Protocols

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction.

Crystal Growth

Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. High-purity calcium nitrate is dissolved in deionized water, and the solution is filtered to remove any insoluble impurities. The crystallizing dish is then covered with a perforated film to allow for slow evaporation over several days.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature, typically 293 K, during data collection. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

Visualizations

Coordination Environment of Calcium

The following diagram illustrates the coordination environment of the calcium ion in this compound.

G Coordination of Calcium Ion cluster_H2O Water Molecules cluster_NO3 Nitrate Ions Ca Ca²⁺ O1 O(H₂O) Ca->O1 O2 O(H₂O) Ca->O2 O3 O(H₂O) Ca->O3 O4 O(H₂O) Ca->O4 O11 O(NO₃⁻) Ca->O11 O21 O(NO₃⁻) Ca->O21

Caption: Coordination sphere of the Ca²⁺ ion.

Experimental Workflow for Crystal Structure Determination

The logical flow of an experiment to determine the crystal structure is depicted below.

G Crystal Structure Determination Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation & Deposition crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition CIF Deposition validation->cif_deposition

Caption: Experimental workflow for structure determination.

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a versatile inorganic salt with significant applications across various scientific and industrial domains, including in drug development as a source of calcium ions and as a component in various formulations. This technical guide provides a comprehensive overview of its core physical and chemical properties. Quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the determination of key properties are provided to ensure reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the compound's behavior.

Physical Properties

This compound is a colorless, crystalline solid that is highly soluble in water.[1] It is known for its hygroscopic nature, readily absorbing moisture from the atmosphere.[1][2] The dissolution of this compound in water is a notably endothermic process, leading to its use in cooling applications.[3]

Data Presentation: Physical Properties
PropertyValueUnits
Molar Mass 236.15[3][4][5][6] g/mol
Melting Point 42.7[3][4]°C
Boiling Point 132 (decomposes)[3][5][6][7]°C
Density 1.82 - 1.896[3][5][6]g/cm³
Crystal System Monoclinic[3]-
Appearance White, crystalline solid[1][4]-
Solubility Data

The solubility of this compound in water increases significantly with temperature.

Temperature (°C)Solubility ( g/100 g H₂O)
0105[3]
20129[3][4]
100363[3]

Chemical Properties

This compound is a strong oxidizing agent.[6] Its aqueous solutions are slightly acidic.

Data Presentation: Chemical Properties
PropertyValue
pH of 5% aqueous solution 5.0 - 7.0[8][9]
Hygroscopicity Highly hygroscopic[1][2]
Reactivity Strong oxidizer[6]
Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition. It first melts and then progressively loses its four water molecules.[10][11] The anhydrous calcium nitrate subsequently decomposes at higher temperatures to yield calcium oxide, nitrogen dioxide, and oxygen.[3]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (42.7°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point.

Determination of Density (Liquid Displacement Method)

Objective: To determine the density of this compound crystals.

Materials:

  • This compound crystals

  • A liquid in which the salt is insoluble (e.g., a saturated solution of calcium nitrate or a non-polar solvent like hexane)

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Weigh a sample of this compound crystals using an analytical balance and record the mass (m).

  • Pour a known volume of the chosen liquid into a graduated cylinder and record the initial volume (V₁).

  • Carefully add the weighed crystals to the graduated cylinder, ensuring no liquid splashes out.

  • Record the new volume of the liquid with the submerged crystals (V₂).

  • The volume of the crystals is the difference between the final and initial volumes (V = V₂ - V₁).

  • Calculate the density (ρ) using the formula: ρ = m / V.

Assay by Complexometric Titration

Objective: To determine the purity of this compound.[3]

Materials:

  • This compound sample (approx. 0.90 g)

  • Deionized water

  • 0.1 M EDTA (ethylenediaminetetraacetic acid) standard solution

  • 10% Sodium hydroxide solution

  • Hydroxynaphthol blue indicator

  • 250 mL beaker

  • 50 mL burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.90 g of the this compound sample and record the exact weight.

  • Transfer the sample to a 250 mL beaker and dissolve it in 150 mL of deionized water.

  • While stirring, add approximately 30 mL of 0.1 M EDTA solution from a burette.

  • Adjust the pH of the solution to above 12 using the 10% sodium hydroxide solution.

  • Add about 300 mg of hydroxynaphthol blue indicator to the solution.

  • Continue the titration with the 0.1 M EDTA solution until the color changes to a distinct blue endpoint.

  • Record the total volume of EDTA solution used.

  • Calculate the percentage purity of Ca(NO₃)₂·4H₂O. One milliliter of 0.1 M EDTA is equivalent to 0.02362 g of Ca(NO₃)₂·4H₂O.[3]

Mandatory Visualizations

Thermal Decomposition Pathway

Thermal_Decomposition A Ca(NO₃)₂·4H₂O (s) B Ca(NO₃)₂·4H₂O (l) (Melting) A->B ~42.7°C C Anhydrous Ca(NO₃)₂ (l) B->C ~132°C - 220°C (Dehydration) D CaO (s) + 2NO₂(g) + ½O₂(g) C->D > 500°C (Decomposition)

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Complexometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh ~0.90 g of Ca(NO₃)₂·4H₂O dissolve Dissolve in 150 mL H₂O weigh->dissolve add_edta Add ~30 mL of 0.1 M EDTA dissolve->add_edta adjust_ph Adjust pH > 12 with NaOH add_edta->adjust_ph add_indicator Add Hydroxynaphthol blue indicator adjust_ph->add_indicator titrate Titrate with 0.1 M EDTA to blue endpoint add_indicator->titrate record_volume Record total volume of EDTA titrate->record_volume calculate Calculate % Purity record_volume->calculate

Caption: Workflow for the assay of this compound by complexometric titration.

References

A Comprehensive Technical Guide to the Solubility of Calcium Nitrate Tetrahydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of calcium nitrate tetrahydrate in various organic solvents, a critical parameter in pharmaceutical sciences and chemical synthesis. Understanding the solubility of this compound is essential for designing effective drug delivery systems, optimizing reaction conditions, and developing robust purification processes. This document compiles quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound in selected organic solvents has been determined across various temperatures. The following table summarizes the available quantitative data, providing a clear comparison of solubility in different media.

Organic SolventTemperature (°C)Solubility ( g/100 g of solvent)
Methanol10134
40144
60158
Ethanol1514
2051.4
4062.9
Acetone201.68

Note: this compound is also described as being freely soluble in methanol and acetone, and soluble in ethanol[1][2]. One source indicates it is insoluble in ethanol, which contradicts other findings[2]. It is almost insoluble in concentrated nitric acid and insoluble in esters, ethers, hydrocarbons, and haloalkanes[3].

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in organic solvents is crucial for its application in various fields. The most common and reliable methods are the isothermal equilibrium method and the gravimetric method.

Isothermal Equilibrium Method

This method involves establishing a state of equilibrium between the solid solute and the solvent at a constant temperature.

Apparatus and Materials:

  • Jacketed glass vessel with a stirrer

  • Thermostatic bath

  • Calibrated thermometer

  • Analytical balance

  • Filtration apparatus (e.g., syringe with a membrane filter)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools)

  • This compound (of known purity)

  • Organic solvent (of analytical grade)

Procedure:

  • Preparation: An excess amount of this compound is added to a known mass or volume of the organic solvent in the jacketed glass vessel.

  • Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic bath. The system is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sampling: Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation. The sample is immediately filtered through a membrane filter compatible with the organic solvent.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.

Apparatus and Materials:

  • Conical flask or sealed container

  • Shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Evaporating dish

  • Drying oven

  • Filtration apparatus

Procedure:

  • Saturation: A saturated solution is prepared by adding an excess of this compound to the organic solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is achieved.

  • Filtration: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed evaporating dish.

  • Evaporation: The organic solvent is evaporated from the dish at a controlled temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the decomposition temperature of this compound.

  • Drying: The residue in the evaporating dish is dried to a constant weight in a drying oven at an appropriate temperature (e.g., 60-80°C) to remove any residual solvent without decomposing the hydrate.

  • Calculation: The mass of the dried residue (this compound) is determined. The solubility is then calculated as the mass of the solute per mass of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.

experimental_workflow start Add excess Calcium Nitrate Tetrahydrate to Solvent mix Place in Jacketed Vessel with Stirrer start->mix equilibrate Stir at Constant Temperature (Thermostatic Bath) mix->equilibrate settle Stop Stirring and Allow Solid to Settle equilibrate->settle sample Withdraw Supernatant (Pre-tempered Syringe) settle->sample filter Filter Sample (Membrane Filter) sample->filter analyze Determine Concentration (e.g., Gravimetric, HPLC) filter->analyze end Calculate Solubility analyze->end

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

Applications in Drug Development

The solubility of excipients like this compound in organic solvents is a critical consideration in various stages of drug development:

  • Formulation Development: In the preparation of amorphous solid dispersions or nano-suspensions, organic solvents are often used to dissolve both the active pharmaceutical ingredient (API) and the excipient. Knowledge of the excipient's solubility is essential for solvent selection and process optimization.

  • Purification: During the synthesis of APIs, calcium nitrate may be used as a reagent or may be present as an impurity. Understanding its solubility in different organic solvents is key to developing effective crystallization and purification protocols to remove it.

  • Analytical Method Development: The solubility of a compound dictates the choice of solvent for creating stock solutions and standards for various analytical techniques, such as HPLC and mass spectrometry.

This guide provides foundational knowledge on the solubility of this compound in organic solvents, offering valuable data and methodologies for researchers and professionals in the pharmaceutical and chemical industries.

References

The Thermal Decomposition of Calcium Nitrate Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. The information presented herein is synthesized from various scientific studies, offering a detailed analysis of the decomposition mechanism, intermediate products, and final residues. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize or study this compound.

Introduction

This compound is a highly hygroscopic inorganic salt with wide applications in various fields, including as a fertilizer, in wastewater treatment, and as a component in concrete admixtures.[1] Its thermal behavior is of critical importance for its storage, handling, and application in processes that involve elevated temperatures. The decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt.

The Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, which have been elucidated using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

The overall decomposition can be summarized in two major phases:

  • Dehydration: The sequential removal of the four water molecules of hydration.

  • Decomposition of Anhydrous Calcium Nitrate: The breakdown of the anhydrous salt into solid and gaseous products.

The process begins with the melting of the hydrated salt at approximately 42.7 °C.[1] This is followed by a stepwise dehydration process. Finally, the anhydrous calcium nitrate decomposes at higher temperatures to yield calcium oxide, nitrogen dioxide, and oxygen.[1][2][3]

Visualization of the Decomposition Pathway

The following diagram illustrates the sequential steps involved in the thermal decomposition of this compound.

ThermalDecomposition cluster_dehydration Dehydration Stages cluster_decomposition Decomposition Stage Ca_NO3_2_4H2O Ca(NO₃)₂·4H₂O (s) Ca_NO3_2_3H2O Ca(NO₃)₂·3H₂O (l) Ca_NO3_2_4H2O->Ca_NO3_2_3H2O ~42.7-150°C -H₂O Ca_NO3_2_H2O Ca(NO₃)₂·H₂O (l) Ca_NO3_2_3H2O->Ca_NO3_2_H2O ~150-180°C -2H₂O Ca_NO3_2 Ca(NO₃)₂ (s) Ca_NO3_2_H2O->Ca_NO3_2 ~180-250°C -H₂O Ca_NO3_2_anhydrous Ca(NO₃)₂ (s) CaO CaO (s) Ca_NO3_2_anhydrous->CaO >500°C Gases 4NO₂(g) + O₂(g)

References

The Hygroscopic Nature of Calcium Nitrate Tetrahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a colorless, crystalline solid widely utilized in various scientific and industrial applications, from fertilizers to concrete admixtures.[1][2] A defining characteristic of this compound is its pronounced hygroscopic nature—the ability to readily absorb moisture from the atmosphere.[3][4][5] This property, while beneficial in some contexts, presents significant challenges in experimental settings, impacting sample integrity, stoichiometry, and the reproducibility of results. This guide provides a comprehensive technical overview of the hygroscopic behavior of this compound, detailing its physicochemical properties, the quantitative aspects of its water absorption, and standardized protocols for its handling and analysis.

Physicochemical Properties

Calcium nitrate exists in both anhydrous and various hydrated forms, with the tetrahydrate being common.[1] The anhydrous form readily absorbs atmospheric moisture to form the tetrahydrate.[1] Understanding its fundamental properties is critical to appreciating its hygroscopic behavior.

PropertyValueReference
Chemical Formula Ca(NO₃)₂·4H₂O[1]
Molar Mass 236.15 g/mol [1]
Appearance Colorless, hygroscopic solid[1][5]
Melting Point 42.7 °C (108.9 °F)[1]
Density 1.896 g/cm³[1]
Solubility in Water 1290 g/L (at 20 °C)[1]

Hygroscopic Behavior and Deliquescence

Hygroscopicity is the phenomenon of attracting and holding water molecules from the surrounding environment.[6] Materials like this compound that are particularly effective at this can undergo deliquescence , where they absorb so much atmospheric moisture that they dissolve into a liquid solution.[6] This process is initiated at a specific ambient humidity known as the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH).[7][8]

Below the DRH, the salt remains in its solid crystalline state. At or above the DRH, a rapid uptake of water occurs until a saturated solution is formed.[7] This behavior is highly dependent on temperature, with the DRH generally decreasing as temperature increases.[7][9] For calcium nitrate, this transition occurs at relatively common atmospheric conditions, making it particularly susceptible to degradation if not handled correctly.[2]

Quantitative Data: Deliquescence Relative Humidity (DRH)

The DRH is a critical parameter for determining the appropriate storage and handling conditions for this compound. The values vary significantly with temperature.

TemperatureDeliquescence Relative Humidity (DRH)Reference
15 °C (59 °F)55.9%[9]
20 °C (68 °F)55.4%[9]
25 °C (77 °F)50.5%[9]
30 °C (86 °F)46.7%[7][9]

This data indicates that in a typical laboratory environment (20-25 °C), this compound will begin to deliquesce if the relative humidity exceeds approximately 50-55%.

Impact of Hygroscopicity in Experimental Contexts

The hygroscopic nature of this compound can introduce significant errors and inconsistencies in research and development.

  • Inaccurate Weighing: Absorption of atmospheric water leads to a continuous increase in mass, making it difficult to accurately weigh a precise amount of the dry compound.

  • Altered Concentration: When preparing solutions, unaccounted-for water content in the solid will lead to lower-than-calculated final concentrations.

  • Physical State Changes: The material can become damp, cakey, or transform entirely into a slurry, which complicates handling, transfer, and uniform mixing.[2][6]

  • Chemical Degradation: The presence of absorbed water can potentially alter the chemical properties of the substance or promote unwanted reactions with other components in a mixture.[3]

  • Compromised Experimental Integrity: In controlled experiments, particularly in drug formulation or material science, unintended water can act as a plasticizer, alter dissolution rates, or affect crystal structure, leading to non-reproducible results.

Experimental Protocols

Protocol for Determining Hygroscopicity using a Vapor Sorption Analyzer (VSA)

This method measures the change in mass of a sample as it is exposed to a controlled, stepwise increase in relative humidity at a constant temperature.

Objective: To determine the Deliquescence Relative Humidity (DRH) of a sample.

Apparatus:

  • Vapor Sorption Analyzer (VSA) or Dynamic Vapor Sorption (DVS) instrument

  • Microbalance (integrated into VSA)

  • Sample pan

  • Nitrogen gas source (for dry air)

  • Deionized water reservoir (for humidified air)

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-15 mg) onto the sample pan.

  • Drying Stage: Set the instrument to a constant temperature (e.g., 25 °C) and expose the sample to a stream of dry nitrogen (0% RH) until the mass stabilizes. This establishes the initial dry mass of the sample.

  • Sorption Isotherm:

    • Program the instrument to increase the relative humidity in discrete steps (e.g., 10% increments from 0% to 90% RH).

    • At each RH step, the instrument will hold the humidity constant until the sample mass reaches equilibrium (i.e., the rate of mass change is below a set threshold).

    • The mass uptake at each step is continuously recorded.

  • Data Analysis:

    • Plot the percentage change in mass ((m - m₀)/m₀ * 100) against the relative humidity.

    • The DRH is identified as the RH value at which a sharp, significant increase in mass is observed, indicating the phase transition from solid to a saturated aqueous solution.[8]

G cluster_workflow Workflow: Determining DRH with a Vapor Sorption Analyzer prep 1. Prepare and weigh ~10mg sample dry 2. Dry sample in VSA (0% RH) to stable mass (m₀) prep->dry start_rh 3. Begin RH ramp (e.g., 10% steps) dry->start_rh equil 4. Hold RH until mass equilibration at each step start_rh->equil equil->equil Mass not stable record 5. Record mass change (Δm) vs. RH equil->record equil->record Mass stable plot 6. Plot % Mass Change vs. Relative Humidity record->plot analyze 7. Identify sharp inflection point as DRH plot->analyze

Caption: Experimental workflow for determining Deliquescence Relative Humidity (DRH).
Protocol for Handling and Storage of Hygroscopic Materials

Adherence to strict handling protocols is essential to maintain the integrity of this compound.

Objective: To minimize moisture absorption during storage and experimental use.

Materials:

  • Airtight primary containers (e.g., screw-cap jars with liners)[3]

  • Secondary containment (e.g., heat-sealable foil bags or zip-top bags)[10]

  • Desiccant pouches (e.g., silica gel)[4][10]

  • Glove box or dry box with an inert atmosphere (for highly sensitive applications)[4]

  • Parafilm or sealing tape[10]

Storage Protocol:

  • Primary Container: Ensure the compound is stored in its original, tightly sealed container immediately after receipt.[3] If the original container is compromised, transfer to a new, dry, airtight container.

  • Seal Enhancement: For long-term storage or frequently accessed containers, wrap the lid/closure with parafilm to improve the seal.[10]

  • Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealable foil bag or a heavy-duty zip-top bag.[10]

  • Desiccant: Add desiccant pouches into the secondary container before sealing.[10] This will absorb any moisture that permeates the outer bag or was present in the headspace.

  • Environment: Store the entire package in a cool, dry location away from direct sunlight and temperature fluctuations.[3]

Handling Protocol:

  • Minimize Exposure: Only open the container when ready to use the material.[3] Minimize the time the container is open to the atmosphere.

  • Controlled Environment: If possible, handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Rapid Weighing: Weigh the required amount of material as quickly as possible to reduce moisture uptake during the process.[3]

  • Resealing: Immediately and securely reseal the primary container after dispensing the material.[3] Check that the parafilm seal is intact or replace it.

  • No Return: Never return unused material to the stock bottle to prevent contamination of the entire batch.

G cluster_storage Recommended Storage and Handling Workflow start Receive / Prepare Material primary Seal in Airtight Primary Container start->primary tape Wrap Lid with Parafilm primary->tape secondary Place in Secondary Bag with Desiccant tape->secondary store Store in Cool, Dry Location secondary->store use Dispense Material store->use For Experiment reseal Immediately Reseal All Containers use->reseal Quickly reseal->store Return to Storage

Caption: Recommended workflow for storing and handling hygroscopic compounds.

Factors Influencing Hygroscopic Behavior

Several interconnected factors determine the rate and extent of moisture absorption. Understanding these relationships is key to mitigating the associated experimental challenges.

G cluster_factors Logical Relationship of Factors Influencing Hygroscopicity rh Ambient Relative Humidity (RH) result Moisture Absorption (Rate and Extent) rh->result Primary Driver temp Ambient Temperature drh Deliquescence Relative Humidity (DRH) temp->drh Inversely Affects drh->result Determines Threshold exposure Exposure Time & Surface Area exposure->result Directly Affects

Caption: Key environmental and material factors affecting moisture absorption.

Conclusion

The hygroscopic and deliquescent properties of this compound are fundamental characteristics that must be carefully managed in any scientific or research setting. Failure to control for moisture absorption can lead to significant errors in measurement, altered chemical behavior, and a lack of experimental reproducibility. By understanding the quantitative relationship between relative humidity and temperature (the DRH), and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of their materials and the validity of their experimental outcomes.

References

The Pivotal Role of Water of Crystallization in Calcium Nitrate Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a compound where the four molecules of water of crystallization are not mere passengers but integral components that dictate its physicochemical properties and, consequently, its functionality in diverse applications. From influencing its crystal structure and thermal stability to governing its hygroscopicity and utility as a phase change material, the water of hydration is fundamental. This technical guide provides an in-depth exploration of the multifaceted role of this crystalline water, offering insights into the material's behavior and performance. The document summarizes key quantitative data, outlines experimental protocols for its characterization, and presents visual representations of its structural and thermal properties to support researchers, scientists, and professionals in drug development in harnessing the unique attributes of this hydrated salt.

Introduction

Water of crystallization refers to the fixed number of water molecules that are chemically bound within the crystal lattice of a compound.[1][2] These water molecules are not to be confused with adsorbed moisture; they occupy specific sites in the crystal structure and are crucial for maintaining its stability and defining its properties.[1] In this compound, the four water molecules play a pivotal role, influencing its crystal structure, melting point, solubility, and thermal decomposition pathway.[3][4] Understanding the function of this hydration is critical for its application in fields ranging from agriculture and construction to advanced materials and pharmaceuticals.[5][6][7]

This guide delves into the core aspects of the water of crystallization in this compound, providing a technical overview for professionals who utilize or study this compound.

Physicochemical Properties and the Influence of Hydration

The presence of four water molecules in the crystal lattice of this compound significantly alters its properties compared to its anhydrous counterpart. This is evident in its molecular weight, density, and thermal behavior.

PropertyThis compound (Ca(NO₃)₂·4H₂O)Anhydrous Calcium Nitrate (Ca(NO₃)₂)
Molecular Weight 236.15 g/mol [8][9]164.09 g/mol
Appearance Colorless, hygroscopic crystals[10]White to light gray granular solid[10]
Crystal System Monoclinic[11]Cubic
Density ~1.82 - 1.90 g/cm³[2][8]2.504 g/cm³
Melting Point ~42.7 - 44 °C (decomposes)[8]561 °C
Solubility in Water Highly soluble (1212 g/L at 20 °C for anhydrous)[12]Highly soluble

Table 1: Comparison of Physicochemical Properties of Hydrated and Anhydrous Calcium Nitrate.

The lower melting point of the tetrahydrate is a direct consequence of the energy required to disrupt the crystal lattice, which includes the hydrogen bonds involving the water molecules. This property is exploited in its use as a phase change material for thermal energy storage.[13]

The Role of Water in Crystal Structure

The four water molecules in this compound are integral to its monoclinic crystal structure. X-ray diffraction studies have revealed that these water molecules are not passively trapped but are actively involved in the coordination sphere of the calcium ion and participate in a network of hydrogen bonds. This intricate arrangement stabilizes the overall crystal lattice.

The structure consists of Ca(H₂O)₄²⁺ cations and NO₃⁻ anions, where the water molecules are directly coordinated to the calcium ion. This hydration shell is crucial for the stability of the crystalline solid. The loss of these water molecules upon heating leads to the collapse of the original crystal structure.[14]

crystal_structure cluster_ca Calcium Ion Coordination cluster_h2o Water of Crystallization cluster_no3 Nitrate Anions Ca Ca²⁺ H2O1 H₂O Ca->H2O1 Coordination Bond H2O2 H₂O Ca->H2O2 Coordination Bond H2O3 H₂O Ca->H2O3 Coordination Bond H2O4 H₂O Ca->H2O4 Coordination Bond NO3_1 NO₃⁻ H2O1->NO3_1 Hydrogen Bond NO3_2 NO₃⁻ H2O2->NO3_2 Hydrogen Bond

Conceptual diagram of the coordination of water molecules around the calcium ion.

Thermal Decomposition: A Stepwise Dehydration Process

The thermal decomposition of this compound is a multi-step process initiated by the loss of its water of crystallization. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the dehydration does not occur in a single step but rather in a sequential manner.

The process typically proceeds as follows:

  • Melting: The tetrahydrate melts at approximately 42.7-50°C.[3][13]

  • Stepwise Dehydration: The four water molecules are released in distinct stages at increasing temperatures. One study indicates the release of 1/4, 1/2, and 1/4 of the water molecules in the temperature ranges of 50–150 °C, 160–180 °C, and 190–220 °C, respectively.[3][13] Another study suggests a two-step dehydration to the anhydrous form between approximately 30°C and 202°C.[12]

  • Decomposition of Anhydrous Salt: Following complete dehydration, the resulting anhydrous calcium nitrate melts at around 550-561°C and subsequently decomposes at higher temperatures (starting at 500°C) to calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[3][4]

Temperature Range (°C)EventMass Loss
~42.7 - 50Melting of Tetrahydrate-
50 - 220Stepwise Dehydration to Anhydrous Ca(NO₃)₂Loss of 4 H₂O molecules
~550 - 561Melting of Anhydrous Ca(NO₃)₂-
>500Decomposition of Anhydrous Ca(NO₃)₂Release of NO₂ and O₂

Table 2: Thermal Decomposition Events for this compound.

thermal_decomposition start Ca(NO₃)₂·4H₂O (solid) melt Ca(NO₃)₂·4H₂O (liquid) start->melt ~42.7-50°C dehydration1 Intermediate Hydrates + H₂O (g) melt->dehydration1 50-220°C anhydrous Ca(NO₃)₂ (anhydrous) dehydration1->anhydrous Stepwise H₂O loss melt_anhydrous Ca(NO₃)₂ (liquid) anhydrous->melt_anhydrous ~550-561°C decomposition CaO(s) + NO₂(g) + O₂(g) melt_anhydrous->decomposition >500°C

Thermal decomposition pathway of this compound.

Hygroscopicity and the Role of Water

This compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][12] This property is directly linked to the affinity of the calcium and nitrate ions for water molecules. The deliquescence relative humidity (DRH) is the relative humidity at which a substance begins to absorb enough atmospheric moisture to dissolve and form a solution. For this compound, the DRH has been measured to be around 50.5% at 25°C. This high hygroscopicity necessitates careful storage in dry conditions to prevent caking and degradation.[12]

Applications Influenced by Water of Crystallization

The presence and behavior of the water of crystallization are central to several key applications of this compound.

  • Phase Change Materials (PCMs): With a melting point in the range of 42.7-44°C, this compound is a promising PCM for low-temperature thermal energy storage.[13][15] The latent heat of fusion, which is the energy absorbed during melting, is a critical parameter for this application.

Enthalpy of Fusion (ΔH_fus)Melting Point (T_m)Reference
36.6 ± 0.2 kJ/mol317.1 ± 0.3 K (43.95 °C)[13]
31.2 cal/g (~147 J/g)-[16]

Table 3: Reported Enthalpy of Fusion for this compound.

  • Drug Development and Formulation: In pharmaceutical sciences, the hydration state of an active pharmaceutical ingredient (API) or excipient can significantly impact its stability, solubility, and bioavailability.[15] While direct applications of this compound in drug delivery are not widespread, its properties as a hydrated salt provide a model for understanding the behavior of more complex pharmaceutical hydrates. The controlled release of water upon heating can be a factor in some formulation processes.

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize this compound and elucidate the role of its water of crystallization.

experimental_workflow sample Calcium Nitrate Tetrahydrate Sample tga_dsc Thermal Analysis (TGA/DSC) sample->tga_dsc xrd X-ray Diffraction (XRD) sample->xrd spectroscopy Spectroscopy (FTIR/Raman) sample->spectroscopy hygroscopicity Hygroscopicity Testing sample->hygroscopicity data_analysis Data Analysis and Interpretation tga_dsc->data_analysis Decomposition Profile, Enthalpy Changes xrd->data_analysis Crystal Structure, Phase Identification spectroscopy->data_analysis Vibrational Modes, Bonding Information hygroscopicity->data_analysis Moisture Sorption Isotherms, DRH

General experimental workflow for the characterization of this compound.
Thermal Analysis (TGA/DSC)

  • Objective: To determine the thermal stability, dehydration temperatures, and enthalpy changes associated with phase transitions.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) is placed in an alumina or platinum crucible.[5]

    • The sample is heated from ambient temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]

    • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.[5]

    • The TGA curve records the mass loss as a function of temperature, identifying dehydration and decomposition steps.

    • The DSC curve measures the heat flow, indicating endothermic events (melting, dehydration) and exothermic events (decomposition).

X-ray Diffraction (XRD)
  • Objective: To identify the crystalline phase and determine the crystal structure.

  • Methodology:

    • A powdered sample is uniformly spread on a sample holder.

    • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).[11]

    • The diffraction pattern is recorded over a range of 2θ angles.

    • The resulting diffractogram, with its characteristic peaks, is compared to standard patterns from databases (e.g., JCPDS-ICDD) to confirm the identity of the tetrahydrate.

    • For detailed structural analysis, single-crystal XRD is employed.

Spectroscopic Analysis (FTIR and Raman)
  • Objective: To investigate the vibrational modes of the nitrate ion and the water molecules, providing insights into bonding and the local chemical environment.

  • Methodology:

    • FTIR Spectroscopy: Spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory for solid samples. The infrared spectrum reveals characteristic absorption bands for the O-H stretching and bending modes of the water of crystallization and the vibrational modes of the nitrate group.[17]

    • Raman Spectroscopy: A laser (e.g., 532 nm or 785 nm) is focused on the sample, and the scattered light is collected.[1] Raman spectroscopy is particularly sensitive to the symmetric stretching mode of the nitrate ion, which can be affected by its interaction with the calcium ion and surrounding water molecules.[18]

Hygroscopicity Testing
  • Objective: To quantify the moisture sorption characteristics of the material.

  • Methodology:

    • Dynamic Vapor Sorption (DVS): A sample is placed in a controlled humidity chamber on a microbalance. The relative humidity is systematically varied, and the change in sample mass is recorded over time until equilibrium is reached at each humidity level.[] This generates a moisture sorption isotherm.

    • Saturated Salt Solutions: Samples are placed in desiccators containing saturated solutions of various salts, which maintain a constant relative humidity, to determine moisture uptake under static conditions.

Conclusion

The four molecules of water of crystallization in this compound are fundamental to its identity and functionality. They are not merely present but are structurally integral, defining the compound's crystalline form, thermal behavior, and interaction with atmospheric moisture. A thorough understanding of the role of this hydration, gained through techniques such as thermal analysis, X-ray diffraction, and spectroscopy, is essential for leveraging the unique properties of this compound in its diverse applications, from industrial processes to its potential use in advanced materials and as a model system in pharmaceutical science. For professionals in these fields, appreciating the profound impact of this "simple" component is key to predictable and optimized performance.

References

Calcium Nitrate Tetrahydrate: A Technical Guide for Modulating In Vitro Calcium Ion Concentration in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of calcium nitrate tetrahydrate as a reliable and cost-effective source of calcium ions for in vitro research, particularly in the fields of cell biology, pharmacology, and drug discovery. Its high solubility and complete dissociation in aqueous solutions make it an excellent choice for precisely modulating extracellular calcium concentrations to study a wide range of calcium-dependent cellular processes.

Physicochemical Properties of this compound

This compound, with the chemical formula Ca(NO₃)₂·4H₂O, is a colorless, crystalline solid.[1] It is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Its high solubility in water is a key characteristic that makes it particularly suitable for preparing aqueous solutions with well-defined calcium ion concentrations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula Ca(NO₃)₂·4H₂O[1]
Molecular Weight 236.15 g/mol [1]
Appearance Colorless crystalline solid[1]
Solubility in Water 1290 g/L at 20 °C[3]
Melting Point Approximately 42 °C[1]
Density 1.86 g/cm³[1]

Preparation of this compound Solutions

The high purity and stability of commercially available this compound allow for the straightforward preparation of standard and working solutions.

Preparation of a 1 Molar (M) Stock Solution

A 1 M stock solution of this compound provides a convenient starting point for preparing a range of working concentrations.

Experimental Protocol:

  • Weighing: Accurately weigh 236.15 g of this compound (ACS reagent grade or higher).

  • Dissolution: Transfer the weighed solid to a 1 L volumetric flask. Add approximately 800 mL of deionized or distilled water.

  • Mixing: Agitate the solution until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the 1 L mark with deionized or distilled water.

  • Storage: Store the solution in a well-sealed container at room temperature. Stock solutions are generally stable for several weeks.

Preparation of Working Solutions for Cell Culture

Working solutions for cell culture experiments typically require much lower concentrations of calcium. These can be prepared by diluting the 1 M stock solution in an appropriate physiological buffer or cell culture medium.

Example: Preparation of a 10 mM Calcium Working Solution

  • Calculation: To prepare 100 mL of a 10 mM working solution from a 1 M stock solution, use the formula M₁V₁ = M₂V₂. (1 M)(V₁) = (0.01 M)(100 mL) V₁ = 1 mL

  • Dilution: Add 1 mL of the 1 M this compound stock solution to 99 mL of the desired buffer or medium.

  • Sterilization: For cell culture applications, sterile filter the final working solution through a 0.22 µm filter.

G cluster_0 Preparation of 1 M Stock Solution cluster_1 Preparation of 10 mM Working Solution weigh Weigh 236.15 g of Ca(NO₃)₂·4H₂O dissolve Dissolve in ~800 mL deionized water weigh->dissolve adjust Adjust volume to 1 L in a volumetric flask dissolve->adjust store_stock Store at room temperature adjust->store_stock pipette Pipette 1 mL of 1 M stock solution store_stock->pipette Dilution dilute Add to 99 mL of buffer or medium pipette->dilute filter Sterile filter (0.22 µm) dilute->filter use Ready for use in cell culture filter->use

Workflow for the preparation of this compound solutions.

Application in Modulating Extracellular Calcium and Studying Cellular Signaling

Changes in extracellular calcium concentration ([Ca²⁺]ₑ) can significantly impact a variety of cellular processes, including the activity of G-protein coupled receptors (GPCRs), ion channels, and intracellular signaling cascades.[4][5]

Investigating the Role of Extracellular Calcium in GPCR Signaling

Many GPCRs are modulated by extracellular calcium. By systematically varying the [Ca²⁺]ₑ using this compound, researchers can investigate the effects on receptor activation, downstream signaling, and drug efficacy.[4]

Experimental Protocol: Assessing the Impact of [Ca²⁺]ₑ on Agonist-Induced Intracellular Calcium Mobilization

  • Cell Culture: Plate cells expressing the GPCR of interest in a suitable multi-well plate and grow to the desired confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]ᵢ).

  • Preparation of Assay Buffers: Prepare a series of assay buffers with varying concentrations of calcium, using this compound as the calcium source. These buffers should be iso-osmotic and buffered to a physiological pH.

  • Cell Treatment: Replace the culture medium with the different calcium-containing assay buffers and incubate for a short period to allow for equilibration.

  • Agonist Stimulation: Add the GPCR agonist to the wells and immediately begin measuring the fluorescence signal using a plate reader or fluorescence microscope.

  • Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the intracellular calcium response at different extracellular calcium concentrations.

G cluster_workflow Experimental Workflow plate_cells Plate cells expressing GPCR of interest load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye prepare_buffers Prepare assay buffers with varying [Ca²⁺]ₑ using Ca(NO₃)₂·4H₂O load_dye->prepare_buffers treat_cells Incubate cells in different [Ca²⁺]ₑ buffers prepare_buffers->treat_cells stimulate Stimulate with GPCR agonist treat_cells->stimulate measure Measure intracellular calcium response stimulate->measure analyze Analyze data measure->analyze

Workflow for investigating the effect of extracellular calcium on GPCR signaling.

Calcium Signaling Pathways

Extracellular calcium can influence intracellular signaling through various mechanisms, including influx through ion channels and modulation of membrane receptors. A common pathway involves the activation of phospholipase C (PLC) by a GPCR, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and this depletion can, in turn, activate store-operated calcium channels in the plasma membrane, leading to calcium influx from the extracellular space.[6]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein G-protein GPCR->G_protein Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves SOC Store-Operated Calcium Channel Ca_int Intracellular Ca²⁺ SOC->Ca_int Influx Ca_ext Extracellular Ca²⁺ (from Ca(NO₃)₂·4H₂O) Ca_ext->SOC G_protein->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_int->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets ER_Ca Ca²⁺ Store ER_Ca->SOC Depletion Activates ER_Ca->Ca_int Release IP3R->ER_Ca Opens Agonist Agonist Agonist->GPCR Binds

A representative calcium signaling pathway modulated by extracellular calcium.

Quantitative Data Summary

The following table summarizes key quantitative data related to the preparation and use of this compound solutions.

Table 2: Quantitative Data for Solution Preparation

ParameterValueReference(s)
Mass of Ca(NO₃)₂·4H₂O for 1 L of 1 M solution 236.15 gCalculated
Mass of Ca(NO₃)₂·4H₂O for 1 L of 10 mM solution 2.3615 gCalculated
Volume of 1 M stock for 100 mL of 10 mM solution 1 mLCalculated
Typical [Ca²⁺] in cell culture media 1-2 mM[7]

Conclusion

This compound is a highly effective and practical source of calcium ions for a wide range of in vitro research applications. Its excellent solubility, high purity, and ease of use in preparing solutions of precise concentrations make it an invaluable tool for scientists and researchers investigating the intricate roles of calcium in cellular function and disease, and for professionals in the field of drug development exploring calcium-dependent therapeutic targets.

References

An In-depth Technical Guide to the Thermal Dehydration of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal dehydration of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal behavior of this hydrated salt. It covers the stepwise dehydration process under heating, presenting quantitative data, experimental protocols, and visual representations of the dehydration pathways.

Introduction

This compound is a highly hygroscopic solid that is widely used in various applications, including as a fertilizer, in wastewater treatment, and as a component in cement admixtures. Its thermal behavior is of significant interest, particularly the dehydration process, which involves the removal of its four molecules of water of crystallization. Understanding the temperatures and mechanisms of these dehydration steps is crucial for its handling, storage, and application in processes that involve heating.

Upon heating, this compound first melts in its own water of crystallization and subsequently undergoes a multi-step dehydration process before the anhydrous salt decomposes at much higher temperatures. The exact nature of these dehydration steps has been the subject of several studies, with some variations in the reported temperature ranges and the number of water molecules lost at each stage.

Dehydration Pathways and Mechanisms

The thermal dehydration of this compound is not a simple, single-step process. It involves the formation of lower hydrates as intermediates. However, there is some discrepancy in the literature regarding the precise stoichiometry of these intermediates and the temperature ranges over which they are stable.

One commonly reported pathway suggests a three-step dehydration process following the initial melting.[1][2][3] Another study proposes a two-step dehydration after melting.[3][4] A key point of contention is whether the dehydration occurs through distinct solid-state transformations of lower hydrates or through the evaporation of water from a saturated solution formed upon melting.[5]

Below are the proposed dehydration sequences:

  • Pathway A (Three-Step Dehydration): This pathway suggests the sequential loss of water molecules, forming distinct lower hydrates.

  • Pathway B (Two-Step Dehydration): This pathway proposes a different sequence of water loss.

  • Alternative View (Evaporation from Solution): This perspective argues that the stepwise nature observed in thermogravimetric analysis is due to physical processes like boiling and evaporation from the solution formed after incongruent melting, rather than the formation of stable intermediate hydrates.[5]

The following diagrams illustrate the proposed dehydration pathways.

Dehydration_Pathway_A Ca(NO₃)₂·4H₂O (solid) Ca(NO₃)₂·4H₂O (solid) Melt Melt Ca(NO₃)₂·4H₂O (solid)->Melt ~50 °C Ca(NO₃)₂·3H₂O Ca(NO₃)₂·3H₂O Melt->Ca(NO₃)₂·3H₂O 50-150 °C -1 H₂O Ca(NO₃)₂·H₂O Ca(NO₃)₂·H₂O Ca(NO₃)₂·3H₂O->Ca(NO₃)₂·H₂O 160-180 °C -2 H₂O Ca(NO₃)₂ Ca(NO₃)₂ Ca(NO₃)₂·H₂O->Ca(NO₃)₂ 190-220 °C -1 H₂O

Diagram 1: Proposed Three-Step Dehydration Pathway (Pathway A).

Dehydration_Pathway_B Ca(NO₃)₂·4H₂O (solid) Ca(NO₃)₂·4H₂O (solid) Melt Melt Ca(NO₃)₂·4H₂O (solid)->Melt ~47 °C (320 K) Ca(NO₃)₂·3H₂O Ca(NO₃)₂·3H₂O Melt->Ca(NO₃)₂·3H₂O ~29-102 °C (302-375 K) -1 H₂O Ca(NO₃)₂ Ca(NO₃)₂ Ca(NO₃)₂·3H₂O->Ca(NO₃)₂ up to ~202 °C (475 K) -3 H₂O

Diagram 2: Proposed Two-Step Dehydration Pathway (Pathway B).

Quantitative Data from Thermal Analysis

The dehydration of this compound is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the quantitative data reported in the literature.

Table 1: Melting and Dehydration Temperatures

ProcessTemperature Range (°C)TechniqueReference
Melting~50TG/DSC-FTIR, TG-MS[1][2][3]
Melting44.0 ± 0.3 (317.1 ± 0.3 K)DSC[6]
Melting47 (320 K)TG, DSC, SDTA, QMS[3][4]
Dehydration Step 1 (loss of 1/4 H₂O)50 - 150TG/DSC-FTIR, TG-MS[1][2][3]
Dehydration Step 2 (loss of 1/2 H₂O)160 - 180TG/DSC-FTIR, TG-MS[1][2][3]
Dehydration Step 3 (loss of 1/4 H₂O)190 - 220TG/DSC-FTIR, TG-MS[1][2][3]
Dehydration Step 1 (loss of 1/4 H₂O)Starts > 29 (302 K)TG, DSC, SDTA, QMS[3][4]
Dehydration Step 2 (loss of 3/4 H₂O)Continues up to ~202 (475 K)TG, DSC, SDTA, QMS[3][4]

Table 2: Enthalpy of Fusion

Enthalpy of Fusion (kJ mol⁻¹)Melting Point (°C)TechniqueReference
36.6 ± 0.244.0 ± 0.3 (317.1 ± 0.3 K)DSC[6]

Experimental Protocols

The following is a generalized experimental protocol for the thermal analysis of this compound based on methodologies cited in the literature.

Objective: To determine the dehydration steps and thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • This compound (Ca(NO₃)₂·4H₂O)

  • TGA/DSC simultaneous thermal analyzer

  • Inert gas (e.g., nitrogen or argon) with a flow controller

  • Analytical balance

  • Aluminum or platinum crucibles

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis Sample_Weighing Weigh 5-10 mg of Ca(NO₃)₂·4H₂O Crucible_Loading Place sample in TGA/DSC crucible Sample_Weighing->Crucible_Loading Instrument_Setup Place crucible in TGA/DSC furnace Crucible_Loading->Instrument_Setup Gas_Flow Establish inert gas flow (e.g., 20-50 mL/min) Instrument_Setup->Gas_Flow Heating_Program Heat from ambient to 300°C at 10°C/min Gas_Flow->Heating_Program Record_Data Record mass loss (TGA) and heat flow (DSC) vs. temperature Heating_Program->Record_Data Analyze_TGA Determine onset temperatures and percentage mass loss for each step Record_Data->Analyze_TGA Analyze_DSC Identify endothermic/exothermic peaks and calculate enthalpy changes Record_Data->Analyze_DSC

Diagram 3: Generalized workflow for TGA/DSC analysis.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean TGA/DSC crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA/DSC analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Analysis Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of approximately 300°C. This temperature is sufficient to observe the complete dehydration without inducing the decomposition of the anhydrous salt.

  • Data Analysis:

    • TGA Curve: Analyze the thermogravimetric curve (mass vs. temperature) to identify the distinct steps of mass loss. Determine the onset temperature and the percentage of mass loss for each step. Compare the experimental mass loss with the theoretical mass loss for the removal of specific numbers of water molecules.

    • DTG Curve: The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of the maximum rates of mass loss for each dehydration step.

    • DSC Curve: Analyze the differential scanning calorimetry curve (heat flow vs. temperature) to identify endothermic and exothermic events. The melting of the hydrate and the subsequent dehydration steps will appear as endothermic peaks. The area under these peaks can be integrated to determine the enthalpy changes associated with these transitions.

Subsequent Decomposition of Anhydrous Calcium Nitrate

It is important to note that after the complete dehydration to anhydrous calcium nitrate (Ca(NO₃)₂), further heating to much higher temperatures will lead to its decomposition. Anhydrous calcium nitrate melts at approximately 550°C and subsequently decomposes into calcium oxide (CaO), nitrogen oxides (NO and NO₂), and oxygen (O₂).[1][2] The decomposition is generally observed in the range of 550-600°C.[1][2]

Conclusion

The thermal dehydration of this compound is a complex, multi-step process that is sensitive to experimental conditions. While the general sequence of melting followed by water loss is well-established, the precise nature of the intermediate hydrates and the temperature ranges for their formation can vary. The information and protocols provided in this guide offer a comprehensive basis for understanding and investigating the thermal behavior of this compound. For critical applications, it is recommended to perform thermal analysis under conditions that closely mimic the intended process environment.

References

An In-Depth Technical Guide to the Phase Transition of Calcium Nitrate Tetrahydrate Upon Heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) when subjected to heating. This information is critical for applications in various scientific and industrial fields, including its use as a phase change material for thermal energy storage, in the formulation of pharmaceuticals, and as a precursor in materials synthesis. This document details the sequential transformations, associated thermodynamic data, and the experimental protocols utilized for their characterization.

Summary of Thermal Events

Upon heating, this compound undergoes a series of distinct phase transitions, beginning with melting, followed by a multi-step dehydration process to form the anhydrous salt, and culminating in the decomposition of the anhydrous salt at higher temperatures. The exact temperatures and nature of the dehydration steps can vary depending on experimental conditions such as heating rate and atmospheric pressure.

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the thermal treatment of this compound.

Table 1: Melting and Decomposition Properties

PropertyValueUnit
Melting Point of Tetrahydrate42.7 - 50°C
Enthalpy of Fusion of Tetrahydrate36.6 ± 0.2kJ/mol
Boiling Point of Tetrahydrate~132 (decomposes)°C
Melting Point of Anhydrous Salt~550 - 561°C
Decomposition of Anhydrous Salt> 500°C

Table 2: Stepwise Dehydration of this compound

Two primary pathways for dehydration have been reported in the literature, likely influenced by differing experimental conditions.

Pathway A: Three-Step Dehydration [1]

Dehydration StepTemperature Range (°C)Water Molecules ReleasedIntermediate Product
150 - 1501 (0.25 of total)Ca(NO₃)₂·3H₂O
2160 - 1802 (0.5 of total)Ca(NO₃)₂·H₂O
3190 - 2201 (0.25 of total)Ca(NO₃)₂

Pathway B: Two-Step Dehydration [2]

Dehydration StepTemperature Range (°C)Water Molecules ReleasedIntermediate Product
1~29 - 1021 (0.25 of total)Ca(NO₃)₂·3H₂O
2102 - 2023 (0.75 of total)Ca(NO₃)₂

Experimental Protocols

The characterization of the phase transitions of this compound is primarily conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions (e.g., melting, dehydration).

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an aluminum or platinum crucible. For dehydration studies, a pinhole in the lid allows for the escape of water vapor.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically 10 K/min, is applied.[3]

    • Temperature Program: The sample is heated from ambient temperature to a final temperature that encompasses all expected transitions (e.g., up to 300°C for dehydration studies or higher for decomposition).

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent side reactions.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic peaks correspond to events such as melting and dehydration, and the area under the peak is integrated to determine the enthalpy change of the transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss, corresponding to the release of water molecules during dehydration and gaseous products during decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A precisely weighed sample of this compound (typically 10-20 mg) is placed in a ceramic or platinum crucible.

  • Experimental Conditions:

    • Heating Rate: A controlled linear heating rate is applied, often in the range of 5-20 K/min.

    • Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 700°C or higher).

    • Atmosphere: The experiment is typically run under a continuous flow of an inert gas like nitrogen or in air to study oxidative effects.

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The number of water molecules lost in each step can be calculated from the stoichiometry of the dehydration reactions.

Coupled Techniques (TG-MS, TG-FTIR)

To identify the gaseous products evolved during heating, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell, allowing for real-time analysis of the evolved gases. This is particularly useful for confirming the release of water during dehydration and identifying the gaseous products (NO₂, O₂) during the final decomposition.[1]

Visualizations

Logical Flow of Phase Transitions

The following diagram illustrates the sequential phase transitions of this compound upon heating.

Phase_Transition_Flowchart cluster_0 Heating Process A Ca(NO₃)₂·4H₂O (solid) B Melting (42.7 - 50 °C) A->B Heat C Ca(NO₃)₂·4H₂O (liquid) B->C D Dehydration Step 1 (e.g., 50 - 150 °C) C->D Heat E Intermediate Hydrate(s) (e.g., Ca(NO₃)₂·3H₂O, Ca(NO₃)₂·H₂O) D->E - H₂O F Further Dehydration (e.g., 160 - 220 °C) E->F Heat G Anhydrous Ca(NO₃)₂ (solid) F->G - H₂O H Melting of Anhydrous Salt (~550 - 561 °C) G->H Heat I Anhydrous Ca(NO₃)₂ (liquid) H->I J Decomposition (> 500 °C) I->J Heat K CaO (solid) + NO₂ (gas) + O₂ (gas) J->K

Caption: Phase transition pathway of this compound upon heating.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_workflow Thermal Analysis Workflow start Sample Preparation (Weighing) dsc DSC Analysis (Heating Rate: 10 K/min) start->dsc tga TGA Analysis (Heating Rate: 5-20 K/min) start->tga data_analysis Data Analysis (Peak Integration, Mass Loss Calculation) dsc->data_analysis tg_ms TG-MS/FTIR Analysis (Evolved Gas Identification) tga->tg_ms tg_ms->data_analysis results Determination of: - Transition Temperatures - Enthalpy Changes - Dehydration Steps - Decomposition Products data_analysis->results

Caption: Experimental workflow for thermal analysis.

References

A Technical Guide to ACS Grade Calcium Nitrate Tetrahydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth analysis of the purity standards for American Chemical Society (ACS) grade calcium nitrate tetrahydrate, a compound widely used in various scientific applications. Adherence to these specifications ensures the reliability and reproducibility of experimental results.

Purity Specifications

ACS grade this compound must meet stringent purity requirements. The acceptable limits for the assay of this compound and its potential impurities are summarized in the table below. These specifications are compiled from various chemical suppliers and are in accordance with the standards set by the American Chemical Society.[1][2][3]

ParameterSpecification
Assay [Ca(NO₃)₂·4H₂O]99.0 - 103.0%[1][2][3]
pH of a 5% Solution at 25°C 5.0 - 7.0[1][2][3][4]
Insoluble Matter ≤ 0.005%[1][2][3][4]
Chloride (Cl) ≤ 0.005%[1][2][3]
Nitrite (NO₂) ≤ 0.001%[1][3]
Sulfate (SO₄) ≤ 0.002%[1][2][3]
Barium (Ba) ≤ 0.005%[1][2][3]
Heavy Metals (as Pb) ≤ 5 ppm[1][3]
Iron (Fe) ≤ 5 ppm[1][3]
Magnesium (Mg) ≤ 0.05%[1][2][3]
Potassium (K) ≤ 0.005%[1][2][3]
Sodium (Na) ≤ 0.01%[1][2][3]
Strontium (Sr) ≤ 0.05%[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the purity of ACS grade this compound.

Assay (by Complexometric Titration of Calcium)

This method determines the percentage of this compound in the sample.

  • Sample Preparation: Accurately weigh approximately 0.90 g of the sample, transfer it to a 250 mL beaker, and dissolve it in 150 mL of water.[5]

  • Titration Setup: While stirring, add about 30 mL of 0.1 M EDTA volumetric solution from a 50 mL burette.

  • pH Adjustment: Adjust the solution to a pH above 12 using a 10% sodium hydroxide reagent solution.[5]

  • Indicator Addition: Add approximately 300 mg of hydroxynaphthol blue indicator mixture.[5]

  • Titration: Continue the titration immediately with the 0.1 M EDTA solution until a blue color is observed.[5]

  • Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02362 g of Ca(NO₃)₂·4H₂O.[5]

pH of a 5% Solution

This test measures the acidity or alkalinity of a solution of the substance.

  • Solution Preparation: Prepare a 5% solution of the this compound in water.

  • Measurement: Measure the pH of the solution at 25°C using a calibrated pH meter. The pH should be within the range of 5.0 to 7.0.[1][2][3][4]

Determination of Insoluble Matter

This procedure quantifies any substances that do not dissolve in water.

  • Dissolution: Dissolve a pre-weighed amount of the sample in a specified volume of water.

  • Filtration: Filter the solution through a tared filtering crucible.

  • Drying and Weighing: Wash the residue, dry it at 105°C, and weigh it to determine the percentage of insoluble matter.

Chloride, Nitrite, and Sulfate Determination

These tests are typically performed using established analytical methods such as ion chromatography or specific colorimetric or turbidimetric tests as outlined in the ACS Reagent Chemicals monograph.

Determination of Metallic Impurities (Barium, Heavy Metals, Iron, Magnesium, Potassium, Sodium, Strontium)

The concentration of various metallic impurities is generally determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Sample Stock Solution Preparation: Dissolve 4.0 g of the sample in 80 mL of water. Transfer this solution to a 100 mL volumetric flask and dilute to the mark with water. This results in a solution where 1 mL contains 0.04 g of the sample.[5]

  • Analysis: Analyze the prepared sample solution using ICP-OES against calibrated standards for each metal of interest.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of ACS grade this compound.

ACS_Purity_Workflow cluster_sample Sample Handling cluster_tests Analytical Tests cluster_results Data Analysis & Reporting cluster_decision Decision Sample ACS Grade Calcium Nitrate Tetrahydrate Sample Weighing Accurate Weighing Sample->Weighing Assay Assay (Complexometric Titration) Weighing->Assay pH_Test pH of 5% Solution Weighing->pH_Test Insoluble_Matter Insoluble Matter Test Weighing->Insoluble_Matter Anion_Tests Anion Impurity Tests (Cl⁻, NO₂⁻, SO₄²⁻) Weighing->Anion_Tests Cation_Tests Cation Impurity Tests (ICP-OES) (Ba, Heavy Metals, Fe, Mg, K, Na, Sr) Weighing->Cation_Tests Comparison Compare Results with ACS Specifications Assay->Comparison pH_Test->Comparison Insoluble_Matter->Comparison Anion_Tests->Comparison Cation_Tests->Comparison Pass Pass Comparison->Pass Meets Specs Fail Fail Comparison->Fail Out of Specs CoA Generate Certificate of Analysis (CoA) Pass->CoA

ACS Grade this compound Purity Assessment Workflow.

References

An In-depth Technical Guide to Calcium Nitrate Tetrahydrate (CAS: 13477-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nitrate tetrahydrate, with the CAS number 13477-34-4, is an inorganic compound with the chemical formula Ca(NO₃)₂·4H₂O.[1][2] It presents as a white, crystalline solid that is highly soluble in water and hygroscopic, readily absorbing moisture from the air.[1][3] This compound serves as a versatile and critical raw material in numerous scientific and industrial applications. In the realm of research and drug development, its utility extends from a component in cell culture media to a precursor in the synthesis of advanced nanomaterials for biomedical applications.[4][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, relevant experimental protocols, and key applications.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReferences
CAS Number 13477-34-4[6]
Molecular Formula Ca(NO₃)₂·4H₂O[2]
Molecular Weight 236.15 g/mol [2][7]
Appearance White, colorless deliquescent crystals[1][6]
Melting Point 42.7 - 45 °C (decomposes)[7][8]
Boiling Point 132 °C (decomposes)
Density 1.82 - 1.86 g/cm³ at 20 °C[8][9]
Bulk Density ~1000 kg/m ³[7][8]
Solubility in Water 2710 g/L[7][8]
pH (50 g/L solution at 25 °C) 5.0 - 7.0[7][8]

Table 2: Toxicological and Safety Data

ParameterValueReferences
LD₅₀ (Oral, Rat) 3900 mg/kg[8][10]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[11][12]
Precautionary Statements P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[11][12]

Key Applications in Research and Development

This compound is a valuable reagent in several advanced research areas:

  • Nanoparticle Synthesis: It is a commonly used calcium precursor in the sol-gel synthesis of bioactive glass nanoparticles and calcium phosphate nanoparticles.[5][13] These nanomaterials are under investigation for applications in bone tissue engineering, drug delivery, and as nanofertilizers.[14]

  • Cell Culture Media: As a source of calcium ions, it is a component in various plant and animal cell culture media, supporting cellular growth and physiological studies.[4][15]

  • Biomaterials and Regenerative Medicine: Its role in producing bioglass and hydroxyapatite highlights its importance in the development of scaffolds and coatings for bone regeneration.[2][8]

  • Concrete and Cement Chemistry: In materials science, it is studied as an accelerator for cement hydration, particularly in cold weather concreting, and as a corrosion inhibitor for steel reinforcement.[16]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of Bioactive Glass Nanoparticles (BGNs) via Sol-Gel Method

This protocol is adapted from methodologies described in the literature for the synthesis of BGNs.[17][18]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • This compound (Ca(NO₃)₂·4H₂O)

  • Ammonium dibasic phosphate ((NH₄)₂HPO₄)

  • Deionized water

  • Ethanol

  • Ammonia solution

  • Citric acid

  • Polyethylene glycol (PEG)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve 7.639 g of this compound in 120 mL of deionized water in a beaker with magnetic stirring.[17]

    • In a separate container, prepare a solution of 9.167 g of TEOS in 60 mL of ethanol.[17]

    • Add the TEOS-ethanol solution to the calcium nitrate solution.

    • Adjust the pH of the mixture to 1-2 by adding citric acid and stir until a homogenous, transparent solution is obtained.[17]

  • Precipitation:

    • Prepare a 1500 mL solution of ammoniated deionized water containing 1.078 g of dissolved ammonium dibasic phosphate.[17]

    • Slowly drop the precursor solution into the ammoniated phosphate solution under vigorous stirring.

    • Maintain the pH of the reaction mixture at approximately 11 using ammonia solution throughout the addition.[17]

  • Aging and Washing:

    • After the addition is complete, continue stirring the mixture for 48 hours, followed by an aging period of 24 hours without stirring.[17]

    • Separate the resulting precipitate by centrifugation at 1000 rpm.[17]

    • Wash the precipitate three times with deionized water.

  • Surfactant Addition and Storage:

    • Resuspend the final washed precipitate in 200 mL of a 2% PEG-water solution.[17]

  • Calcination (Optional):

    • To obtain a crystalline structure, the dried nanoparticles can be calcined at 700°C.[18]

Synthesis of Calcium Phosphate Nanoparticles via Chemical Precipitation

This protocol is a generalized procedure based on literature for the synthesis of calcium phosphate nanoparticles.[19]

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Potassium phosphate dibasic anhydrous (K₂HPO₄)

  • Sodium citrate tribasic dihydrate

  • Sodium carbonate

  • Potassium nitrate (optional, for NPK doping)

  • Urea (optional, for NPK doping)

  • Ultrapure water

Procedure:

  • Solution Preparation:

    • Solution A: Prepare an aqueous solution containing 0.2 M this compound and 0.2 M sodium citrate tribasic dihydrate. For nitrogen-doped nanoparticles, urea can be added to this solution.[19]

    • Solution B: Prepare an aqueous solution containing 0.12 M potassium phosphate dibasic anhydrous and 0.1 M sodium carbonate. For NPK-doped nanoparticles, 0.2 M potassium nitrate can be added to this solution.[19]

  • Precipitation:

    • At a constant temperature of 37 °C, mix equal volumes of Solution A and Solution B under controlled stirring.[19]

  • Maturation and Collection:

    • Allow the resulting precipitate to mature in the solution for a specified time (e.g., 5 minutes to 100 hours), depending on the desired particle characteristics.[19]

    • Collect the nanoparticles by centrifugation (e.g., 5000 rpm for 15 minutes).[19]

  • Washing and Drying:

    • Wash the collected nanoparticles repeatedly with ultrapure water.

    • Freeze-dry the washed nanoparticles overnight under vacuum.[19]

Complexometric Titration for Calcium Content Assay

This protocol outlines the determination of calcium content in a sample of this compound using EDTA titration.[20]

Materials:

  • This compound sample

  • Ethylenediaminetetraacetic acid (EDTA) standard solution (e.g., 0.01 M)

  • Ammonium-ammonium chloride buffer (pH 10)

  • Calmagite or Eriochrome Black T indicator

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution.

  • Titration Setup:

    • Pipette a precise aliquot (e.g., 10.00 mL) of the sample stock solution into a 250 mL Erlenmeyer flask.[20]

    • Add approximately 15 mL of the ammonium-ammonium chloride buffer solution.[20]

    • Add a few drops of the chosen indicator (e.g., 10 drops of Calmagite).[20]

    • Dilute the solution with deionized water to a total volume of 75-100 mL.[20]

  • Titration:

    • Titrate the sample solution with the standardized EDTA solution.

    • The endpoint is observed as a color change from wine-red to sky-blue.[20]

  • Calculation:

    • Repeat the titration for at least two more aliquots to ensure reproducibility.

    • Calculate the concentration of calcium in the original sample based on the volume of EDTA used and its known molarity.

Visualizations of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving calcium nitrate.

experimental_workflow_bgn cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Ca_sol Calcium Nitrate Solution Mixing Mixing and pH Adjustment Ca_sol->Mixing TEOS_sol TEOS-Ethanol Solution TEOS_sol->Mixing Phosphate_sol Ammoniated Phosphate Solution Precipitation Precipitation Phosphate_sol->Precipitation Mixing->Precipitation Slow addition Aging Aging Precipitation->Aging Centrifugation Centrifugation Aging->Centrifugation Washing Washing Centrifugation->Washing Resuspension Resuspension in PEG Washing->Resuspension

Fig. 1: Experimental workflow for the synthesis of bioactive glass nanoparticles.

signaling_pathway Extracellular Extracellular Nitrate (NO₃⁻) NRT1_1 NRT1.1 (Transceptor) Extracellular->NRT1_1 Sensing PLC Phospholipase C (PLC) NRT1_1->PLC Activation IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Production Ca_release Ca²⁺ Release (from internal stores) IP3->Ca_release Stimulation Ca_cytosolic Cytosolic Ca²⁺ Increase Ca_release->Ca_cytosolic CPKs Calcium-Dependent Protein Kinases (CPKs) Ca_cytosolic->CPKs Activation NLPs NLP Transcription Factors CPKs->NLPs Phosphorylation Gene_expression Nitrate-Responsive Gene Expression NLPs->Gene_expression Regulation

Fig. 2: Simplified nitrate signaling pathway in Arabidopsis involving calcium.

concrete_hydration cluster_effects Effects on Cement Hydration cluster_alite Alite (C₃S) Hydration cluster_aluminate Aluminate (C₃A) Reaction cluster_outcome Macroscopic Outcome CaNO3 This compound (Ca(NO₃)₂·4H₂O) Ca_ion Increased Ca²⁺ Concentration CaNO3->Ca_ion NO3_ion Nitrate Ion (NO₃⁻) Interaction CaNO3->NO3_ion Alite_accel Accelerated Hydration Ca_ion->Alite_accel Ettringite Enhanced Ettringite Formation NO3_ion->Ettringite AFm_phase Nitrate-containing AFm Phase Formation NO3_ion->AFm_phase CH_formation Enhanced Calcium Hydroxide (CH) Formation Alite_accel->CH_formation Setting_time Reduced Setting Time CH_formation->Setting_time Early_strength Increased Early Strength CH_formation->Early_strength Ettringite->Setting_time AFm_phase->Early_strength

Fig. 3: Proposed mechanism of concrete setting acceleration by calcium nitrate.

References

Advancing Biomedical Frontiers: Unveiling Novel Applications of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Calcium nitrate tetrahydrate, a seemingly conventional inorganic salt, is emerging from its traditional roles in agriculture and construction to become a key player in cutting-edge biomedical research. Its unique properties as a source of calcium and nitrate ions are being harnessed to develop innovative solutions in drug delivery, tissue engineering, and nanoparticle synthesis. This technical guide delves into these novel applications, providing an in-depth overview of the experimental protocols, quantitative data, and the underlying biological signaling pathways.

Targeted Drug Delivery: A New Frontier in Cancer Therapy

The development of targeted drug delivery systems is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy while minimizing side effects. This compound is proving to be an invaluable precursor in the synthesis of nanoparticles designed for this purpose.

Cisplatin-Loaded Calcium Citrate Nanoparticles for Lung Cancer Treatment

A promising application lies in the creation of cisplatin-loaded calcium citrate nanoparticles (CaCit@CDDP NPs) for the targeted treatment of lung cancer. These nanoparticles serve as a biocompatible carrier for the potent chemotherapeutic drug cisplatin, enabling its specific delivery to tumor cells.

Experimental Protocol: Synthesis of Cisplatin-Loaded Calcium Citrate Nanoparticles

The synthesis is achieved through a controlled co-precipitation method.

  • Stock Solution Preparation: Prepare a 3 mM stock solution of this compound by dissolving 4.92 mg in 10 mL of deionized water. Prepare a 3 mM stock solution of trisodium citrate dihydrate by dissolving 8.82 mg in 10 mL of deionized water.

  • Nanoparticle Formation: Combine 2 mL of the calcium nitrate solution with 1.5 mL of the trisodium citrate solution and 0.5 mL of deionized water. This creates a calcium to citrate ion ratio of 1.3:1.0 mM, which has been shown to produce spherical nanoparticles.

  • Cisplatin Loading: To incorporate cisplatin, 20 mg of the drug is added to the solution during the nanoparticle formation step.

  • Surface Functionalization (Optional): For targeted delivery, the nanoparticles can be conjugated with targeting ligands such as Epidermal Growth Factor (EGF). This involves dispersing the CaCit@CDDP NPs in deionized water and adding N-hydroxysuccinimide and 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide, followed by the addition of EGF.

Quantitative Data: Nanoparticle Characteristics

ParameterValueReference
CaCit NP Size 125.40 ± 5.94 nm[1]
CaCit@CDDP NP Size 154.00 ± 10.63 nm[1]
CaCit@CDDP-EGF NP Size 295.63 ± 9.80 nm[1]
Zeta Potential (CaCit@CDDP NPs) Anionic[1]
Zeta Potential (CaCit@CDDP-EGF NPs) +19.75 ± 2.87 mV[1]
Cisplatin Loading Efficiency 62%[1]

Experimental Workflow: Synthesis of Targeted Nanoparticles

G cluster_0 Stock Solution Preparation cluster_1 Nanoparticle Synthesis & Drug Loading cluster_2 Surface Functionalization Ca_Nitrate Calcium Nitrate Tetrahydrate Solution (3mM) Mixing Co-precipitation Ca_Nitrate->Mixing Na_Citrate Trisodium Citrate Dihydrate Solution (3mM) Na_Citrate->Mixing CaCit_CDDP CaCit@CDDP Nanoparticles Mixing->CaCit_CDDP Cisplatin Cisplatin Addition Cisplatin->Mixing EDC_NHS EDC/NHS Chemistry CaCit_CDDP->EDC_NHS Targeted_NP CaCit@CDDP-EGF Nanoparticles EDC_NHS->Targeted_NP EGF EGF Conjugation EGF->EDC_NHS

Synthesis of Cisplatin-Loaded Nanoparticles.

Bone Regeneration: Engineering the Future of Tissue Repair

This compound is also a critical component in the fabrication of biomaterials for bone tissue engineering. Its role as a calcium source in the sol-gel synthesis of bioactive glass scaffolds enables the creation of three-dimensional structures that mimic the natural bone environment and promote regeneration.

3D Printed Bioactive Glass Scaffolds

The sol-gel process allows for the synthesis of bioactive glass at low temperatures, making it possible to incorporate organic components to create hybrid materials with enhanced mechanical properties. Calcium nitrate is a commonly used calcium precursor in this process.

Experimental Protocol: Synthesis of Bioactive Glass for 3D Printing Inks

  • Sol Preparation: A triblock copolymer (e.g., Pluronic P123) is dissolved in ethanol and a dilute nitric acid solution.

  • Precursor Addition: Tetraethyl orthosilicate (TEOS) as the silica precursor, triethyl phosphate (TEP) as the phosphorus precursor, and this compound as the calcium precursor are added sequentially to the sol under continuous stirring.

  • Ink Formulation: The resulting sol is mixed with a polymer, such as polycaprolactone (PCL), to create a printable "ink".

  • 3D Printing: The ink is extruded through a nozzle using a direct ink writing (DIW) 3D printer to create a porous scaffold with a defined architecture.

  • Post-Processing: The printed scaffold is dried and heat-treated to remove the organic components and consolidate the bioactive glass structure.

Quantitative Data: Mechanical Properties of Calcium-Containing Scaffolds

Scaffold CompositionCompressive Strength (MPa)Porosity (%)Reference
SiO2/PTHF/PCL-diCOOH (Ca-free)~3-[2]
SiO2–CaOCEE/PTHF/PCL-diCOOH3.1 ± 0.54>38[2]
Trabecular Bone (for comparison)2 - 1270 - 95[2]
PLGA/CollagenSignificantly higher than non-collagen groups-[3]
PCL with 12% cCNT-HA31.9% increase vs. PCL alone-[4]

Logical Relationship: Bioactive Glass Synthesis

G cluster_precursors Precursors cluster_process Sol-Gel Process cluster_output Output TEOS TEOS (Silica Source) Sol Sol Formation (Hydrolysis & Condensation) TEOS->Sol TEP TEP (Phosphorus Source) TEP->Sol CaNO3 Ca(NO3)2·4H2O (Calcium Source) CaNO3->Sol Gel Gelation Sol->Gel Bioactive_Glass Bioactive Glass Gel->Bioactive_Glass

Sol-Gel Synthesis of Bioactive Glass.

The Role of Calcium and Nitrate in Cellular Signaling

A deeper understanding of the signaling roles of calcium and nitrate is crucial for drug development professionals. Aberrant calcium signaling is a hallmark of cancer, and manipulating these pathways presents a therapeutic opportunity. While the direct signaling role of nitrate in mammalian cells is less established, its metabolic product, nitric oxide (NO), is a key signaling molecule.

Calcium Signaling in Cancer

Cancer cells exhibit altered calcium signaling to promote proliferation, angiogenesis, and metastasis.[5] This dysregulation often involves the aberrant expression and function of calcium channels, pumps, and sensors.

Signaling Pathway: Simplified Calcium Signaling in a Cancer Cell

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP3 PLC->IP3 produces Ca_Channel_ER IP3 Receptor (ER Ca2+ Channel) IP3->Ca_Channel_ER binds & opens ER Endoplasmic Reticulum (ER) Ca_Channel_PM Ca2+ Channel (Plasma Membrane) Ca_Cytosol [Ca2+]i ↑ Ca_Channel_PM->Ca_Cytosol Ca2+ influx Ca_Channel_ER->Ca_Cytosol Ca2+ release Downstream Downstream Effects: - Proliferation - Migration - Invasion Ca_Cytosol->Downstream triggers

Simplified Calcium Signaling Pathway in Cancer.

This dysregulated calcium signaling in cancer cells presents a therapeutic window. Nanoparticles that can modulate intracellular calcium levels are being explored as a novel anti-cancer strategy. For instance, nanoparticles that release bursts of calcium within tumor cells can disrupt cellular homeostasis, leading to apoptosis.

Conclusion

This compound is transitioning from a bulk chemical to a high-value precursor in the biomedical field. Its utility in synthesizing sophisticated drug delivery systems and biocompatible scaffolds for tissue regeneration highlights its potential to address significant challenges in medicine. For researchers and drug development professionals, a thorough understanding of the chemistry, experimental protocols, and underlying biological mechanisms associated with this versatile compound will be paramount in unlocking its full therapeutic potential. The novel applications outlined in this guide represent the forefront of this exciting research area, paving the way for the next generation of advanced biomedical therapies.

References

An In-depth Technical Guide to Early-Stage Research on Calcium Nitrate Tetrahydrate Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), a hydrated salt, is emerging as a versatile component in advanced materials science. Its favorable thermophysical properties, particularly its phase transition characteristics, have positioned it as a key material in thermal energy storage. Concurrently, its chemical reactivity is being harnessed to modify the properties of composite materials in diverse fields, from construction to potentially novel applications in the pharmaceutical sector. This technical guide provides a comprehensive overview of early-stage research on this compound (CNT) composites, focusing on their synthesis, thermal and mechanical properties, and mechanisms of action in various applications. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these materials.

Synthesis of this compound and its Composites

The synthesis of this compound and its composites can be achieved through several methods, depending on the desired purity and final application.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a calcium source with nitric acid.

Experimental Protocol: Synthesis from Calcium Carbonate

  • Reaction Setup: In a beaker, warm a measured volume of dilute nitric acid (e.g., 1 mol/dm³) to approximately 60°C.

  • Neutralization: While stirring, slowly add powdered calcium carbonate (CaCO₃) to the nitric acid. Continue adding until effervescence ceases and a small amount of unreacted CaCO₃ remains, indicating the complete neutralization of the acid.

  • Filtration: Filter the warm mixture to remove any unreacted calcium carbonate and other insoluble impurities.

  • Crystallization: Gently heat the filtrate in an evaporating basin over a water bath to concentrate the solution.

  • Isolation: Allow the concentrated solution to cool to room temperature, followed by further cooling in an ice bath to induce the crystallization of this compound.

  • Drying: Collect the crystals by filtration and dry them at room temperature.

Synthesis of CNT Composites

The preparation of CNT composites involves incorporating the hydrated salt into a matrix material. The following protocol is a general guideline for the synthesis of a form-stable composite phase change material (PCM).

Experimental Protocol: Synthesis of a Form-Stable CNT/Expanded Graphite Composite PCM

  • Material Preparation: Dry expanded graphite (EG) in a vacuum oven to remove any moisture.

  • Melting of CNT: Heat this compound to a temperature above its melting point (approximately 42.7°C) in a sealed container to obtain a homogenous liquid.

  • Impregnation: Gradually add the dried expanded graphite to the molten CNT while stirring continuously to ensure uniform impregnation of the CNT into the porous structure of the EG.

  • Cold Pressing and Sintering: The resulting composite mixture is then cold-pressed into the desired shape and sintered at an elevated temperature to create a form-stable composite.

Properties and Characterization of CNT Composites

The performance of CNT composites is largely dictated by their thermal and mechanical properties.

Thermal Properties of CNT and its Composites

This compound is a promising phase change material due to its suitable melting point and high latent heat of fusion.[1] The thermal properties of CNT and its composites are typically characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Properties of this compound and its Composites

MaterialMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)Reference(s)
Pure this compound42.7 - 43.9154.5 (calculated from 36.6 kJ/mol)-[1][2]
CNT/Expanded Graphite Composite42.712313 times higher than pure CNT[1]
Quaternary Nitrate/Calcium Silicate Composite103.5-1.177[3]
Quaternary Nitrate/MgO/Graphite Composite89.56-> 1.4[4]

Experimental Protocol: Thermal Analysis using DSC and TGA

  • Differential Scanning Calorimetry (DSC): A small, hermetically sealed sample of the CNT composite is heated and cooled at a controlled rate (e.g., 5-10 K/min). The heat flow to or from the sample is measured as a function of temperature. This allows for the determination of the melting point and latent heat of fusion.[3][5]

  • Thermogravimetric Analysis (TGA): A sample of the CNT composite is heated in a controlled atmosphere (e.g., nitrogen or air) while its mass is continuously monitored. This provides information on the thermal stability of the composite and its decomposition temperature.[6]

Mechanical Properties of CNT Composites in Cementitious Materials

Calcium nitrate is utilized as a setting accelerator and strength enhancer in concrete.[7][8] The addition of CNT influences the hydration process of cement, leading to changes in the mechanical properties of the hardened concrete.[7]

Table 2: Mechanical Properties of Cement Pastes with this compound

CNT Dosage (% by weight of cement)Curing Time (days)Compressive Strength (MPa)Flexural Strength (MPa)Reference(s)
0 (Control)729-[7]
1.5737-[7]
3.0738-[7]
0 (Control)2835-[7]
1.52844-[7]

Applications and Mechanisms of Action

CNT Composites as Phase Change Materials for Thermal Energy Storage

CNT is an attractive PCM for low-temperature thermal energy storage applications due to its relatively high latent heat of fusion and sharp phase change temperature.[1] However, it suffers from supercooling and phase segregation.[1] To overcome these issues, CNT is often incorporated into a supporting matrix, such as expanded graphite or polymers, to form shape-stabilized composite PCMs.[1][9] These composites offer improved thermal conductivity and cycling stability.[1]

Logical Relationship: Improving PCM Performance

PCM_Improvement CNT Calcium Nitrate Tetrahydrate (CNT) Issues Supercooling & Phase Segregation CNT->Issues Composite CNT Composite (e.g., with Expanded Graphite) CNT->Composite Incorporation into matrix Issues->Composite Addresses Properties Improved Thermal Conductivity & Cycling Stability Composite->Properties Application Thermal Energy Storage Properties->Application

Caption: Workflow for enhancing the performance of CNT as a PCM.

CNT as a Concrete Admixture

In the construction industry, calcium nitrate is used as a multifunctional admixture in concrete to accelerate setting and enhance early strength development.[10] This is particularly beneficial for construction in cold weather.[8]

Mechanism of Action in Cement Hydration

The accelerating effect of calcium nitrate on cement hydration is attributed to two primary mechanisms:

  • The increased concentration of calcium ions (Ca²⁺) in the pore solution accelerates the precipitation of calcium hydroxide (portlandite) and the hydration of tricalcium silicate (C₃S), the main component of Portland cement.[7]

  • The nitrate ions (NO₃⁻) influence the hydration of tricalcium aluminate (C₃A) by promoting the formation of ettringite and nitrate-containing AFm phases.[7]

Signaling Pathway: Cement Hydration Acceleration by CNT

Cement_Hydration cluster_input Inputs cluster_reactions Hydration Reactions cluster_products Hydration Products cluster_outcome Outcome CNT Calcium Nitrate Tetrahydrate C3S_Hydration C₃S Hydration CNT->C3S_Hydration Accelerates C3A_Hydration C₃A Hydration CNT->C3A_Hydration Promotes formation of Cement Portland Cement (C₃S, C₃A, etc.) Cement->C3S_Hydration Cement->C3A_Hydration Water Water Water->C3S_Hydration Water->C3A_Hydration CSH Calcium Silicate Hydrate (C-S-H) C3S_Hydration->CSH CH Calcium Hydroxide (Portlandite) C3S_Hydration->CH Ettringite Ettringite & Nitrate-AFm C3A_Hydration->Ettringite Outcome Accelerated Setting & Increased Early Strength CSH->Outcome CH->Outcome Ettringite->Outcome

Caption: Mechanism of CNT as a concrete setting accelerator.

Potential Applications in the Pharmaceutical and Drug Development Fields

The direct application of this compound composites in drug delivery is not a well-documented area of research. However, calcium nitrate serves as a precursor in the synthesis of calcium-based nanoparticles that are being investigated for drug delivery applications.

Calcium Carbonate Nanoparticles from CNT

Calcium nitrate is used as a calcium source in the precipitation synthesis of calcium carbonate (CaCO₃) nanoparticles.[11] These CaCO₃ nanoparticles are being explored as carriers for the controlled release of therapeutic drugs due to their biocompatibility, biodegradability, and pH-sensitive nature.[12][13]

Experimental Workflow: Synthesis of Drug-Loaded CaCO₃ Nanoparticles

Drug_Delivery_Synthesis cluster_reactants Reactants CNT_sol Calcium Nitrate Solution Precipitation Controlled Precipitation CNT_sol->Precipitation Carbonate_sol Carbonate Salt Solution Carbonate_sol->Precipitation Drug Drug Molecule Drug->Precipitation Incorporation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Final_Product Drug-Loaded CaCO₃ Nanoparticles Drying->Final_Product

References

Methodological & Application

Synthesis of hydroxyapatite nanoparticles using calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of Hydroxyapatite Nanoparticles

Topic: Synthesis of Hydroxyapatite Nanoparticles Using Calcium Nitrate Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyapatite (HAp), with the chemical formula Ca10(PO4)6(OH)2, is a primary mineral component of human bone and teeth, making it exceptionally biocompatible and bioactive.[1][2][3] Due to these properties, nano-sized hydroxyapatite has garnered significant attention in biomedical fields.[2] Its applications are extensive, ranging from bone tissue engineering and dental implants to advanced drug delivery systems.[2][4] The ability of HAp nanoparticles to adsorb and carry various molecules, including anticancer drugs, antibiotics, and proteins, makes them versatile carriers for targeted therapies.[5][6] Their high surface area-to-volume ratio and porous structure can be tailored to control drug release profiles, enhancing therapeutic efficacy while minimizing side effects.[6]

The synthesis of HAp nanoparticles via wet chemical precipitation using this compound is a widely adopted method due to its simplicity, cost-effectiveness, and high reproducibility.[1] This method allows for precise control over particle size, morphology, and crystallinity by adjusting synthesis parameters such as pH, temperature, and precursor concentration.[7][8]

Experimental Protocols

Wet Chemical Precipitation Method for HAp Nanoparticle Synthesis

This protocol details a common method for synthesizing hydroxyapatite nanoparticles using this compound and diammonium hydrogen phosphate as precursors.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment[1][9]

  • Deionized or distilled water

  • Absolute ethanol

Equipment:

  • 2 L Beaker

  • Magnetic stirrer with heating plate

  • pH meter

  • Burette or dropping funnel

  • Vacuum filtration system

  • Drying oven or furnace for calcination

Protocol:

  • Precursor Preparation:

    • Prepare a 0.6 M solution of this compound by dissolving the appropriate amount in 500 mL of deionized water.

    • Prepare a 0.4 M solution of diammonium hydrogen phosphate by dissolving the appropriate amount in 500 mL of deionized water.

  • Precipitation Reaction:

    • Place the 0.4 M diammonium hydrogen phosphate solution in the 2 L beaker and begin vigorous stirring at room temperature.[9]

    • Slowly add the 0.6 M this compound solution drop-wise to the phosphate solution using a burette at a constant rate (e.g., over 4 hours).[9]

    • Throughout the addition process, continuously monitor the pH of the mixture. Maintain the pH at a constant level, typically around 10.8, by adding 0.1 M sodium hydroxide or ammonium hydroxide solution as needed.[1][9]

  • Aging and Maturation:

    • After the complete addition of the calcium precursor, allow the resulting milky white suspension to be stirred continuously for an extended period, typically 24 hours (overnight), to aid in the maturation of the precipitate.[1][9]

  • Washing and Filtration:

    • After aging, stop the stirring and allow the white precipitate to settle.

    • Separate the precipitate from the solution using a vacuum filtration system.

    • Wash the collected precipitate thoroughly with distilled water and then with absolute ethanol, repeating the process three to four times to remove any residual ions.[9]

  • Drying and Calcination:

    • Dry the washed precipitate in a vacuum oven at 80-100°C to obtain a fine powder.[10]

    • For enhanced crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 400°C to 800°C.[1][3] The specific temperature will influence the final crystallite size and morphology.[3]

Data Presentation: Influence of Synthesis Parameters

The physical and chemical properties of the synthesized HAp nanoparticles are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters on nanoparticle characteristics as reported in the literature.

Table 1: Effect of Calcination Temperature on Crystallite Size

Calcination Temperature (°C)Resulting Crystallite Size (nm)Reference
40010[3]
70050[3]
600 (Optimal for stoichiometric ratio)8.47 - 24.47[1]

Table 2: Synthesis Conditions and Resulting Particle Characteristics

Synthesis Temperature (°C)pHCa/P Molar RatioResulting Particle Size/MorphologyReference
Room Temperature10.81.5 (Initial Precursors)Agglomerated spherical nanoparticles[9]
4011.71.70Spherical nanoparticles, avg. size 23.15 ± 2.56 nm[11]
Room TemperatureN/A1.78Elongated nanoparticles, mean diameter 36.7 ± 13.5 nm[12]
10010.0N/AOptimal for morphology[13]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of hydroxyapatite nanoparticles using the wet chemical precipitation method.

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Synthesis Reaction cluster_processing 3. Post-Processing cluster_char 4. Characterization P1 Dissolve Ca(NO₃)₂·4H₂O in Deionized Water R1 Add Ca²⁺ solution drop-wise to PO₄³⁻ solution P1->R1 P2 Dissolve (NH₄)₂HPO₄ in Deionized Water P2->R1 R2 Vigorous Stirring R3 Maintain pH > 10 (e.g., with NaOH) R4 Age Precipitate (e.g., 24 hours) F1 Vacuum Filtration R4->F1 F2 Wash with Water & Ethanol F1->F2 F3 Dry in Oven (80-100°C) F2->F3 F4 Calcination (Optional) (400-800°C) F3->F4 C1 XRD, FTIR, SEM, TEM F4->C1 G cluster_params Synthesis Parameters cluster_props HAp Nanoparticle Properties P1 pH Level O1 Particle Size P1->O1 O2 Morphology (e.g., rod, spherical) P1->O2 O4 Ca/P Ratio P1->O4 P2 Reaction Temperature P2->O1 P2->O2 O3 Crystallinity P2->O3 P3 Aging Time P3->O1 P3->O3 P4 Calcination Temperature P4->O1 P4->O3 G S1 Synthesized HAp Nanoparticles S2 Drug Loading (Adsorption/ Encapsulation) S1->S2 S3 Surface Modification (Optional Targeting) S2->S3 S4 Administration (e.g., Injection) S3->S4 S5 Targeted Accumulation (e.g., at Bone/Tumor Site) S4->S5 S6 Controlled Drug Release S5->S6 S7 Therapeutic Effect S6->S7

References

Application Notes and Protocols for Sol-Gel Synthesis of Calcium Phosphate-Based Materials Using Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sol-gel method offers a versatile approach for synthesizing calcium phosphate-based biomaterials, such as hydroxyapatite (HA) and bioactive glasses, with high purity and homogeneity at relatively low temperatures. This document provides detailed protocols for the sol-gel synthesis of these materials using calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) as the primary calcium precursor. The protocols are based on established research and are designed to be reproducible in a laboratory setting. Key experimental parameters and resulting material properties are summarized for comparative analysis.

Experimental Protocols

Protocol 1: Synthesis of Hydroxyapatite (HA) Nanopowders

This protocol details the synthesis of hydroxyapatite nanopowders using an aqueous sol-gel route.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Phosphoric acid (H₃PO₄)

  • Ammonia solution (NH₄OH)

  • Double distilled water

Procedure:

  • Prepare the precursor solutions by dissolving this compound and phosphoric acid in double distilled water.

  • Adjust the pH of the solution by the dropwise addition of ammonia solution.

  • Allow the resulting sol to age to form a gel.

  • Dry the gel at 65°C.[1]

  • Calcine the dried powder at temperatures ranging from 200-800°C to obtain HA nanopowders of varying crystallinity.[1]

Protocol 2: Synthesis of Bioactive Glass (70SiO₂-30CaO)

This protocol describes an acid-free sol-gel synthesis of a bioactive glass.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Tetraethyl orthosilicate (TEOS, Si(OCH₂CH₃)₄)

  • Hot water

Procedure:

  • Dissolve 21.3 g of this compound in 38.3 g of hot water (60°C) with continuous stirring at 500 rpm.[2]

  • Add 43.8 g of TEOS dropwise to the solution to form a clear sol.[2]

  • Place the sol in an oven at 70°C for 1 day to facilitate the transition into a gel.[2]

  • Age the wet gel at 100°C for 1 day.[2]

  • Dry the aged gel at 150°C for 6 hours.[2]

  • Sinter the dried powder at 700°C for three hours to obtain the final bioactive glass.[2]

Protocol 3: Synthesis of Quaternary Bioactive Glass (60SiO₂–34CaO–4MgO–2P₂O₅)

This protocol outlines the synthesis of a quaternary bioactive glass using a sol-gel method with an acid catalyst.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Triethyl phosphate (TEP)

  • This compound (Ca(NO₃)₂·4H₂O)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare two separate aqueous solutions: one with the network precursors (TEOS and TEP) and the other with the network modifiers (calcium nitrate and magnesium nitrate).[3]

  • To prepare the precursor solution, add the required amounts of TEOS and TEP to 20 mL of deionized water acidified with two drops of concentrated nitric acid, under magnetic stirring for 30 minutes, until a transparent sol is obtained.[3]

  • Dissolve the network modifiers in deionized water.

  • Mix the two solutions and stir until a homogeneous gel is formed.

  • Age the gel, followed by drying and calcination at a temperature range of 600–900 °C. The amorphous nature is maintained up to 800 °C.[3]

Data Presentation

Table 1: Summary of Sol-Gel Synthesis Parameters for Hydroxyapatite

ParameterProtocol 1Protocol from[4]Protocol from[5]
Calcium Precursor Ca(NO₃)₂·4H₂OCa(NO₃)₂·4H₂OCa(NO₃)₂·4H₂O
Phosphorus Precursor H₃PO₄P₂O₅P₂O₅
Solvent Double distilled waterAbsolute ethanolEthanol
Ca/P Molar Ratio -1.671.67
pH Adjustment Ammonia--
Aging Time -10-15 h-
Drying Temperature 65°C80°C for 20 h100°C
Calcination Temp. 200-800°C400°C and 750°C for 8 h-
Resulting Material HA nanopowders (20-60 nm)Crystalline HAHA nanoparticles

Table 2: Summary of Sol-Gel Synthesis Parameters for Bioactive Glass

ParameterProtocol 2 (70SiO₂-30CaO)Protocol 3 (Quaternary BG)58S Bioglass[6]
Si Precursor TEOSTEOSTEOS
P Precursor -TEPTriethyl phosphate
Ca Precursor Ca(NO₃)₂·4H₂OCa(NO₃)₂·4H₂OCa(NO₃)₂·4H₂O
Other Precursors -Mg(NO₃)₂·6H₂O-
Catalyst None (Hot Water)Nitric AcidAmmonia
Aging 1 day at 100°C--
Drying 150°C for 6 h--
Calcination Temp. 700°C for 3 h600-900°C600-800°C
Resulting Material Amorphous, mesoporous BGAmorphous BG up to 800°CAmorphous BG
Surface Area 150.13 m²/g-99.1 m²/g
Particle Size 11–20 nm--

Visualizations

Diagrams of Experimental Workflows and Chemical Pathways

Sol_Gel_Workflow Experimental Workflow for Sol-Gel Synthesis cluster_Preparation Step 1: Sol Preparation cluster_Gelation Step 2: Gelation cluster_Processing Step 3: Post-Processing Precursors Calcium & Phosphorus Precursors Mixing Mixing & Stirring Precursors->Mixing Solvent Solvent (e.g., Water, Ethanol) Solvent->Mixing Sol Homogeneous Sol Mixing->Sol Aging Aging (Time & Temperature Dependent) Sol->Aging Gel Gel Formation Aging->Gel Drying Drying (e.g., 60-150°C) Gel->Drying Calcination Calcination (e.g., 600-900°C) Drying->Calcination Final_Product Final Calcium Phosphate Material Calcination->Final_Product

Caption: General workflow for the sol-gel synthesis of calcium phosphate materials.

Chemical_Pathway Chemical Pathway of Sol-Gel Process cluster_Reactants Initial Reactants cluster_Reactions Key Reactions cluster_Products Products Ca_Precursor Ca(NO₃)₂·4H₂O Hydrolysis Hydrolysis P_Precursor Phosphorus Precursor (e.g., TEP, P₂O₅) P_Precursor->Hydrolysis Condensation Condensation Hydrolysis->Condensation Polycondensation Polycondensation Condensation->Polycondensation Sol Colloidal Sol Polycondensation->Sol Gel 3D Oxide Network (Gel) Sol->Gel Final_Material Calcium Phosphate Ceramic Gel->Final_Material Drying & Calcination

Caption: Simplified chemical pathway in the sol-gel synthesis of calcium phosphates.

References

Application Notes and Protocols for Electrospinning of Nanofibers Using Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrospinning is a versatile and widely utilized technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers. The unique properties of these nanofibers, such as a high surface-area-to-volume ratio and a porous structure mimicking the native extracellular matrix (ECM), make them ideal candidates for a variety of biomedical applications, including tissue engineering and drug delivery.[1][2] The incorporation of inorganic salts like calcium nitrate tetrahydrate into the electrospinning solution allows for the development of composite nanofibers with enhanced bioactivity, mechanical properties, and controlled release capabilities.[3] this compound serves as a precursor for calcium phosphate-based materials, such as hydroxyapatite (HA), a key mineral component of bone, thereby promoting osteoconductivity and biomineralization in tissue engineering applications.[3][4] This document provides detailed application notes and experimental protocols for the electrospinning of nanofibers using this compound, with a focus on bone tissue engineering and drug delivery applications.

Application 1: Bone Tissue Engineering Scaffolds

The primary goal in bone tissue engineering is to create scaffolds that mimic the natural bone ECM, providing a suitable environment for cell attachment, proliferation, and differentiation.[5] Electrospun nanofibers made from biocompatible polymers like Polycaprolactone (PCL) and Gelatin, combined with a calcium source like this compound, can produce scaffolds with enhanced osteogenic potential.[3][4]

Experimental Protocol: Fabrication of PCL/Gelatin/Calcium Phosphate Nanofibers

This protocol details the preparation of a PCL/gelatin blend solution containing calcium and phosphate precursors for electrospinning.

Materials:

  • Polycaprolactone (PCL), Mn 80,000 g/mol

  • Gelatin (from porcine skin)

  • This compound (Ca(NO₃)₂·4H₂O)

  • Triethyl phosphate (TEP)

  • 2,2,2-Trifluoroethanol (TFE)

  • Magnetic stirrer

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)

Procedure:

  • Solution Preparation:

    • Prepare a 10% w/v PCL solution by dissolving PCL in TFE.

    • Prepare a 10% w/v Gelatin solution by dissolving Gelatin in TFE.

    • Mix the PCL and Gelatin solutions at a 1:1 volume ratio to obtain a PCL/Gelatin blend solution.[6]

    • In a separate container, prepare a calcium phosphate precursor solution by mixing this compound and triethyl phosphate (TEP) in methanol. The Ca/P ratio should be set to 1.67 to mimic that of hydroxyapatite.

    • Add the calcium phosphate precursor solution to the PCL/Gelatin blend solution and stir vigorously for at least 24 hours to ensure a homogenous mixture.

  • Electrospinning:

    • Load the prepared polymer solution into a 10 mL syringe fitted with a 22-gauge needle.

    • Mount the syringe on a syringe pump and set the flow rate.

    • Apply a high voltage between the needle tip and the collector.

    • Collect the nanofibers on a grounded collector (e.g., aluminum foil).

    • The electrospinning parameters can be optimized to achieve desired fiber morphology (see Table 1).

  • Post-spinning Treatment (Optional):

    • For enhanced crystallinity and to convert the amorphous calcium phosphate to hydroxyapatite, the electrospun mat can be calcined.

    • Heat the nanofiber mat in a furnace to a temperature between 500°C and 800°C at a slow heating rate (e.g., 1°C/min) and hold for a specified duration (e.g., 1-3 hours).

Quantitative Data

Table 1: Electrospinning Parameters for PCL/Gelatin Nanofibers

ParameterValueReference
Polymer Concentration10% w/v PCL, 10% w/v Gelatin[6]
SolventTFE[6]
Flow Rate0.5 - 1.5 mL/h[2][7]
Applied Voltage15 - 25 kV[2][7]
Needle to Collector Distance10 - 20 cm[2][7]
Resulting Fiber Diameter200 - 800 nm

Table 2: Mechanical Properties of PCL/Gelatin Composite Scaffolds

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
PCL4.5 ± 0.52.8 ± 0.3120 ± 15[8]
PCL/Gelatin (70/30)93.89 ± 10.443.24 ± 0.22-[9]
PCL/Gelatin/Calcium PhosphateEnhanced mechanical properties compared to Gelatin alone--[10]

Note: The mechanical properties can vary significantly based on the specific composition and electrospinning parameters.

Workflow Diagram

Bone_Tissue_Engineering_Workflow cluster_solution Solution Preparation cluster_electrospinning Electrospinning cluster_post Post-Processing & Characterization PCL PCL in TFE Mix Mix & Stir PCL->Mix Gel Gelatin in TFE Gel->Mix CaP This compound + Triethyl Phosphate in Methanol CaP->Mix ES Electrospinning Apparatus (Voltage, Flow Rate, Distance) Mix->ES Mat Nanofiber Mat ES->Mat Calc Calcination (Optional) Mat->Calc Char Characterization (SEM, FTIR, XRD, Mechanical Testing) Mat->Char Calc->Char Bio Biological Evaluation (Cell Seeding, MTT Assay) Char->Bio

PCL/Gelatin/CaP Nanofiber Fabrication Workflow

Application 2: Drug Delivery Systems

Electrospun nanofibers can encapsulate therapeutic agents, offering a high drug loading capacity and providing controlled and sustained release.[1] The inclusion of this compound can further modulate the drug release profile and enhance the therapeutic efficacy, particularly for drugs intended for bone-related treatments. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is often used as a model drug in such systems.[11]

Experimental Protocol: Ibuprofen-Loaded Nanofibers

This protocol outlines the fabrication of ibuprofen-loaded nanofibers for controlled drug release.

Materials:

  • Polymer (e.g., PCL, PVA, or a blend)

  • This compound

  • Ibuprofen

  • Appropriate solvent (e.g., TFE for PCL, water for PVA)

  • Magnetic stirrer

  • Electrospinning setup

Procedure:

  • Drug-Polymer Solution Preparation:

    • Dissolve the chosen polymer(s) in the solvent to the desired concentration.

    • Add this compound to the polymer solution and stir until fully dissolved.

    • Add a specific amount of ibuprofen to the solution and stir until a homogenous mixture is obtained. The drug concentration can be varied to achieve different loading capacities.

  • Electrospinning:

    • Follow the electrospinning procedure as described in the Bone Tissue Engineering section, optimizing the parameters for the specific polymer-drug combination.

  • Drug Loading and Encapsulation Efficiency:

    • To determine the drug loading and encapsulation efficiency, dissolve a known weight of the drug-loaded nanofibers in a suitable solvent.

    • Analyze the concentration of ibuprofen in the solution using UV-Vis spectrophotometry at its maximum absorbance wavelength (around 222 nm).

    • Calculate Drug Loading (%) = (Mass of drug in nanofibers / Mass of nanofibers) x 100.

    • Calculate Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100.

  • In Vitro Drug Release Study:

    • Place a known weight of the drug-loaded nanofiber mat in a vial containing a specific volume of phosphate-buffered saline (PBS, pH 7.4).

    • Incubate the vials in a shaker bath at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

    • Analyze the concentration of ibuprofen in the withdrawn samples using UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time.

Quantitative Data

Table 3: Ibuprofen Release from PCL-based Nanofibers

Time (hours)Cumulative Release (%) - PCL NanofibersCumulative Release (%) - PCL/PEG NanofibersReference
1~30~45[12]
6~50~70[12]
24~65~85[12]
48~75~95[12]

Note: The release profile is highly dependent on the polymer composition, drug loading, and nanofiber morphology.

Workflow Diagram

Drug_Delivery_Workflow cluster_solution Solution Preparation cluster_process Fabrication & Analysis Polymer Polymer Solution Mix Mix & Stir Polymer->Mix CaN Calcium Nitrate Tetrahydrate CaN->Mix Drug Ibuprofen Drug->Mix ES Electrospinning Mix->ES DL Drug Loading & Encapsulation Efficiency Measurement ES->DL Release In Vitro Drug Release Study ES->Release

Ibuprofen-Loaded Nanofiber Fabrication and Testing Workflow

Biological Evaluation: Cell Viability and Proliferation

To assess the biocompatibility of the fabricated nanofibers for tissue engineering applications, in vitro cell studies are essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Experimental Protocol: MTT Assay

Materials:

  • Sterilized nanofiber scaffolds (e.g., by UV irradiation or ethanol treatment)

  • Osteoblast-like cells (e.g., MG-63 or Saos-2)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Place the sterilized nanofiber scaffolds into the wells of a 96-well plate.

    • Seed the osteoblast-like cells onto the scaffolds at a density of approximately 1 x 10⁴ cells per well.

    • Culture the cells for desired time points (e.g., 1, 3, and 7 days) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • At each time point, remove the culture medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[13]

    • Incubate for 15-20 minutes with gentle shaking to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

    • A higher absorbance value corresponds to higher cell viability and proliferation.

    • Compare the absorbance values of cells cultured on the nanofiber scaffolds to a control group (cells cultured on tissue culture plastic).

Signaling Pathway Diagram

MTT_Assay_Pathway ViableCells Viable Cells on Nanofiber Scaffold MitochondrialReductase Mitochondrial Reductase (Active Metabolism) ViableCells->MitochondrialReductase Formazan Formazan (Purple, Insoluble) MitochondrialReductase->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance

References

Application Notes and Protocols for Calcium Nitrate Tetrahydrate in Hydroponic Nutrient Solution Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a critical component in hydroponic nutrient solutions, serving as a highly soluble source of both calcium (Ca²⁺) and nitrate (NO₃⁻). These macronutrients are essential for robust plant growth, development, and overall health. Calcium is integral to cell wall structure and signaling, while nitrate is a primary source of nitrogen for protein and nucleic acid synthesis.[1][2] This document provides detailed application notes and protocols for the precise formulation of hydroponic nutrient solutions using this compound, tailored for research and controlled environment agriculture.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is essential for its effective use in hydroponic systems.

PropertyValue
Chemical Formula Ca(NO₃)₂·4H₂O[3][4]
Molar Mass 236.15 g/mol [3][4]
Appearance Colorless, hygroscopic solid[3][5]
Solubility in Water 1290 g/L at 20°C[3][6]
Calcium (Ca) Content Approximately 16.9% by mass
Nitrate (NO₃) Content Approximately 52.5% by mass
Nitrogen (N) Content Approximately 11.9% by mass[3]

Role in Plant Nutrition

This compound provides two essential macronutrients:

  • Calcium (Ca²⁺): A secondary macronutrient vital for strengthening cell walls by forming calcium pectate, which acts as a "glue" between cells.[7] It is also a critical second messenger in various signal transduction pathways that regulate growth, development, and stress responses.[3][7][8] Deficiencies often manifest as necrosis in new growth, such as "dead heart" in lettuce and blossom end rot in tomatoes and peppers.[7][9]

  • Nitrate (NO₃⁻): The most readily available form of nitrogen for plants.[1] Nitrate is a key component of amino acids, proteins, nucleic acids, and chlorophyll, making it fundamental for photosynthesis and overall plant vigor.[1][10]

Visualization of Signaling Pathways

The following diagrams illustrate the signaling pathways initiated by calcium and nitrate within plant cells.

CalciumSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Stimulus Environmental/Developmental Stimulus PM Plasma Membrane Stimulus->PM Activates Ca²⁺ Channels Ca_ion Ca²⁺ PM->Ca_ion Ca²⁺ Influx CaM Calmodulin (CaM) Ca_ion->CaM CDPK Ca²⁺-Dependent Protein Kinases (CDPKs) Ca_ion->CDPK CBL_CIPK CBL-CIPK Complex Ca_ion->CBL_CIPK TF Transcription Factors CaM->TF CDPK->TF CBL_CIPK->TF DNA DNA TF->DNA Binds to Promoters Response Cellular Response (Gene Expression, Enzyme Activity) DNA->Response Regulates Transcription

Figure 1. Simplified Calcium Signaling Pathway in Plants.

NitrateSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Nitrate_ext Nitrate (NO₃⁻) NRT1_1 NRT1.1 (Transceptor) Nitrate_ext->NRT1_1 Uptake & Sensing PM Plasma Membrane Nitrate_int NO₃⁻ NRT1_1->Nitrate_int Ca_ion Ca²⁺ NRT1_1->Ca_ion Triggers Ca²⁺ Influx CPK Calcium-Dependent Protein Kinases (CPKs) Ca_ion->CPK Activates NLP NIN-LIKE PROTEINs (NLPs) CPK->NLP Phosphorylates NLP_active Active NLPs NLP->NLP_active Translocates to Nucleus DNA DNA NLP_active->DNA Binds to Promoters Response Nitrate-Responsive Gene Expression DNA->Response

Figure 2. Simplified Nitrate Signaling Pathway in Plants.

Experimental Protocols

Protocol 1: Preparation of Hydroponic Stock Solutions (Two-Part A/B System)

This protocol is fundamental to prevent the precipitation of calcium salts with sulfates and phosphates.[11][12]

Workflow Diagram:

StockSolutionWorkflow start Start tank_A Prepare Tank A (No Calcium) start->tank_A tank_B Prepare Tank B (Calcium Nitrate) start->tank_B dissolve_A Dissolve Salts for Tank A (e.g., MKP, KNO₃, MgSO₄, Micros) tank_A->dissolve_A dissolve_B Dissolve this compound and Chelated Iron in Tank B tank_B->dissolve_B final_volume_A Bring Tank A to Final Volume with Distilled Water dissolve_A->final_volume_A final_volume_B Bring Tank B to Final Volume with Distilled Water dissolve_B->final_volume_B store Store Stock Solutions in Separate, Labeled, Opaque Containers final_volume_A->store final_volume_B->store end End store->end

Figure 3. Workflow for Preparing Two-Part Hydroponic Stock Solutions.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Other hydroponic-grade fertilizers (e.g., Potassium Nitrate, Monopotassium Phosphate, Magnesium Sulfate, Micronutrient mix)

  • Two separate, opaque, and labeled containers for Stock Solution A and Stock Solution B

  • Accurate scale (to 0.01 g)

  • Distilled or reverse osmosis (RO) water

  • Stirring rod or magnetic stirrer

Procedure:

  • Prepare Stock Solution A (The "Sulfate and Phosphate" Tank):

    • Fill the "A" container to approximately 80% of its final volume with distilled water.

    • Individually weigh and dissolve all fertilizers except for calcium nitrate and chelated iron. This typically includes potassium nitrate, monopotassium phosphate, magnesium sulfate, and the micronutrient mix.

    • Ensure each salt is fully dissolved before adding the next.

    • Once all salts are dissolved, add distilled water to reach the final desired volume and mix thoroughly.

  • Prepare Stock Solution B (The "Calcium" Tank):

    • Fill the "B" container to approximately 80% of its final volume with distilled water.

    • Weigh and dissolve the this compound.

    • If using chelated iron (e.g., Fe-EDTA, Fe-DTPA), add it to this tank.

    • Once dissolved, add distilled water to reach the final desired volume and mix thoroughly.

  • Storage:

    • Store both stock solutions in separate, clearly labeled, opaque containers in a cool, dark place to prevent degradation.

To create the final nutrient solution, equal volumes of Stock Solution A and Stock Solution B are added to the main reservoir of water.

Protocol 2: Formulation of a Modified Hoagland Nutrient Solution

The Hoagland solution is a widely used formulation for plant science research.[13] This protocol details the preparation of 1 Liter of working solution from 1 Molar stock solutions.

Stock Solution Concentrations (1 Molar):

CompoundFormulaMolar Mass ( g/mol )Grams per Liter for 1M Stock
This compoundCa(NO₃)₂·4H₂O236.15236.15
Potassium NitrateKNO₃101.10101.10
Monopotassium PhosphateKH₂PO₄136.09136.09
Magnesium Sulfate HeptahydrateMgSO₄·7H₂O246.47246.47

Micronutrient Stock Solution (per Liter):

CompoundGrams per Liter
Boric Acid (H₃BO₃)2.86
Manganese Chloride (MnCl₂·4H₂O)1.81
Zinc Sulfate (ZnSO₄·7H₂O)0.22
Copper Sulfate (CuSO₄·5H₂O)0.08
Molybdic Acid (H₂MoO₄·H₂O)0.02
Iron Chelate (e.g., Fe-EDTA)5.00

Procedure for 1 Liter of Final Nutrient Solution:

  • Start with approximately 900 mL of distilled water in a 1 L volumetric flask or beaker.

  • Add the following volumes of the 1M stock solutions, mixing after each addition:

    • 5 mL of 1M Potassium Nitrate

    • 5 mL of 1M this compound

    • 1 mL of 1M Monopotassium Phosphate

    • 2 mL of 1M Magnesium Sulfate Heptahydrate

  • Add 1 mL of the micronutrient stock solution.

  • Bring the final volume to 1 Liter with distilled water.

  • Adjust the pH to the desired range (typically 5.5-6.5) using pH up or pH down solutions.

Final Element Concentrations in Modified Hoagland Solution:

ElementConcentration (ppm)
Nitrogen (N)210
Phosphorus (P)31
Potassium (K)235
Calcium (Ca)200
Magnesium (Mg)48
Sulfur (S)64

Data Presentation: Effect of Calcium Nitrate Concentration on Crop Yield

The optimal concentration of calcium nitrate can vary depending on the plant species and growth stage. The following tables summarize findings from studies on lettuce and tomato.

Table 1: Effect of Calcium Nitrate Concentration on Hydroponic Lettuce (Lactuca sativa)

Ca(NO₃)₂·4H₂O Conc. (g/L)Resulting Ca²⁺ (ppm)Resulting NO₃⁻-N (ppm)ObservationReference
1.06180148Standard concentration for good growth.General Recommendation
1.5254208Increased fresh and dry weight in some cultivars.[14]
2.13360296Potentiated deleterious effects of salinity.[15]

Table 2: Effect of Calcium Concentration (from Calcium Nitrate) on Hydroponic Tomato (Solanum lycopersicum)

Ca²⁺ Concentration (meq/L)Ca²⁺ Concentration (ppm)ObservationReference
2.2545Lower leaf nitrogen concentration.[16]
4.5090Standard concentration, good fruit quality.[16]
6.75135Increased leaf nitrogen and calcium concentration.[16]
9.00180No significant difference in fruit number or weight compared to standard.[16]
11.25225Continued increase in leaf calcium concentration.[16]
13.25265High leaf calcium; potential for decreased iron uptake.[16]

Conclusion

This compound is an indispensable component of hydroponic nutrient solutions. Its proper application, based on detailed protocols and an understanding of its chemical properties and physiological roles, is crucial for optimizing plant growth, yield, and quality in controlled environments. The provided application notes, protocols, and data serve as a comprehensive guide for researchers and professionals in the precise formulation and management of hydroponic nutrient solutions. Careful attention to the preparation of separate stock solutions is paramount to avoid nutrient precipitation and ensure the bioavailability of all essential elements.

References

Application Notes and Protocols: Preparation and Use of Calcium Nitrate Tetrahydrate Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that plays a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2][3] In cell culture, maintaining a precise concentration of extracellular calcium is crucial for optimal cell growth and function, as fluctuations can significantly impact experimental outcomes. Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) is a highly soluble and stable salt that serves as an excellent source of calcium ions for supplementing cell culture media.[4][5]

These application notes provide a detailed protocol for the preparation, sterilization, and quality control of a this compound stock solution for use in a variety of cell culture applications, particularly for researchers, scientists, and drug development professionals.

The Role of Calcium in Cellular Signaling

Calcium signaling is integral to cellular communication. External stimuli, such as growth factors or neurotransmitters, can trigger a transient increase in intracellular calcium concentration, either by influx from the extracellular space or release from intracellular stores like the endoplasmic reticulum.[1][2][3] This calcium signal is then interpreted by various calcium-binding proteins, such as calmodulin, which in turn activate downstream effectors including protein kinases and phosphatases, leading to specific cellular responses.[1][3] Dysregulation of calcium signaling has been implicated in various diseases, making it a key area of investigation in drug development.[6]

CalciumSignalingPathway extracellular Extracellular Signal (e.g., Growth Factor) receptor GPCR / RTK extracellular->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) ca_er Ca²⁺ ca_cytosol Cytosolic Ca²⁺ (Increased) ip3r->ca_cytosol Opens channel calmodulin Calmodulin (CaM) ca_cytosol->calmodulin Binds to & Activates cam_kinases CaM-Kinases calmodulin->cam_kinases Activates cellular_response Cellular Responses (Proliferation, Gene Expression, Apoptosis) cam_kinases->cellular_response Phosphorylates targets

Caption: A simplified diagram of a common calcium signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound and its use in preparing stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula Ca(NO₃)₂·4H₂O
Molecular Weight 236.15 g/mol
Appearance White, crystalline solid
Solubility in Water 1290 g/L at 20°C[4]
Melting Point 42.7°C (tetrahydrate)[4]

Table 2: Common Stock and Working Concentrations for Cell Culture

Solution TypeConcentration (Molar)Concentration (g/L)Notes
Stock Solution 0.1 M23.615 g/LA convenient concentration for easy dilution into media.
Stock Solution 1 M236.15 g/LA higher concentration stock for minimizing dilution effects in the final culture volume.
Working Solution 0.30 - 2.0 mM0.071 - 0.472 g/LThe concentration of calcium in many classical and derivative cell culture media ranges from 0.30 mM to 2.0 mM. For example, Ham's F-10 and F-12 media contain 0.30 mM calcium.

Experimental Protocols

Preparation of a 0.1 M this compound Stock Solution

This protocol describes the preparation of 100 mL of a sterile 0.1 M this compound stock solution.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O), cell culture grade

  • Cell culture grade water (e.g., WFI, deionized, or distilled water)

  • Sterile 100 mL volumetric flask

  • Sterile 100 mL storage bottle (e.g., glass or polypropylene)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (appropriate volume)

  • Analytical balance

  • Weighing paper/boat

  • Spatula

Procedure:

  • Calculation:

    • To prepare 100 mL (0.1 L) of a 0.1 M solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.1 L x 236.15 g/mol = 2.3615 g

  • Weighing:

    • Using an analytical balance, accurately weigh out 2.3615 g of this compound.

  • Dissolving:

    • Transfer the weighed powder to the sterile 100 mL volumetric flask.

    • Add approximately 70-80 mL of cell culture grade water to the flask.

    • Gently swirl the flask until the solid is completely dissolved. The solution should be clear and colorless.[7]

  • Bringing to Volume:

    • Once fully dissolved, add cell culture grade water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile 100 mL storage bottle. Note: Filter sterilization is recommended over autoclaving for calcium salt solutions to avoid potential precipitation.[8][9]

  • Labeling and Storage:

    • Label the sterile storage bottle with the following information:

      • Name of the solution: 0.1 M this compound

      • Preparation Date

      • Your Initials

    • Store the stock solution at 2-8°C. A prepared stock solution of 1000 mg/L (approximately 0.024 M) is stable for one week.[10] For longer-term storage, consider preparing smaller aliquots to minimize the risk of contamination from repeated use.

ExperimentalWorkflow start Start calculate 1. Calculate Mass of Ca(NO₃)₂·4H₂O start->calculate weigh 2. Weigh Powder calculate->weigh dissolve 3. Dissolve in Cell Culture Grade Water weigh->dissolve volume 4. Bring to Final Volume in Volumetric Flask dissolve->volume sterilize 5. Sterilize by Filtration (0.22 µm filter) volume->sterilize qc 6. Quality Control Checks sterilize->qc store 7. Label and Store at 2-8°C qc->store end End store->end

Caption: Workflow for preparing a sterile calcium nitrate stock solution.

Quality Control of the Stock Solution

Quality control is paramount in cell culture to ensure reproducibility. The following checks should be performed on the newly prepared stock solution:

  • Visual Inspection: The solution should be clear, colorless, and free of any precipitates or particulate matter.

  • Sterility Test: A small aliquot of the stock solution should be incubated in a sterile nutrient broth at 37°C for 48-72 hours to check for microbial contamination. The broth should remain clear.

  • pH Measurement: The pH of the calcium nitrate solution should be near neutral.[5] This can be checked with a calibrated pH meter.

  • Endotoxin Testing (Optional but Recommended for Sensitive Applications): For applications such as the production of therapeutics, endotoxin testing is recommended to ensure the solution is free from pyrogenic substances.

Conclusion

The preparation of a high-quality, sterile stock solution of this compound is a fundamental procedure for many cell culture experiments. Adherence to the detailed protocols for preparation, sterilization, and quality control outlined in these application notes will help ensure the consistency and reliability of your cell culture studies, contributing to the generation of robust and reproducible data. Always follow good laboratory practices and wear appropriate personal protective equipment when handling chemicals.[11]

References

Application Notes and Protocols: Calcium Nitrate Tetrahydrate in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in the synthesis of perovskite materials, particularly calcium titanate (CaTiO₃). The protocols outlined below are compiled from various research methodologies, offering detailed, step-by-step guidance for laboratory applications.

Introduction to this compound in Perovskite Synthesis

This compound serves as a readily available and soluble source of calcium ions for the synthesis of lead-free perovskite materials. Its use is prominent in various solution-based synthesis techniques, including sol-gel, solution combustion, and hydrothermal methods, as well as in solid-state reactions at lower temperatures. The choice of this precursor can influence the morphological, structural, and optoelectronic properties of the resulting perovskite, making it a critical parameter in tailoring materials for specific applications such as solar cells, photocatalysis, and biomedical devices.[1][2][3]

Key Applications and Quantitative Data Summary

Calcium titanate (CaTiO₃) perovskites synthesized using this compound have been investigated for several applications. The following tables summarize key quantitative data from the literature, providing a comparative look at the material's performance.

Table 1: Properties of CaTiO₃ Perovskites Synthesized via Different Methods

Synthesis MethodPrecursorsAnnealing Temperature (°C)Resulting PhaseBand Gap (eV)
Solution CombustionThis compound, Titanium isopropoxide, Citric acid-Orthorhombic-
Sol-GelThis compound, Titanium isopropoxide600 - 1000Orthorhombic with traces of TiO₂~3.8
Solid-State ReactionThis compound, TiO₂ nanocrystals600Orthorhombic-
Pechini Polymeric PrecursorCalcium acetate, Titanium tetrabutoxide, Ethylene glycol, Citric acid700Orthorhombic-

Table 2: Performance of CaTiO₃-Based Perovskite Solar Cells

ParameterValue
Power Conversion Efficiency (PCE)2.12%
Short-Circuit Current Density (JSC)0.027 mA cm⁻²
Open-Circuit Voltage (VOC)0.212 V
Fill Factor (FF)53.90%

Experimental Protocols

The following are detailed protocols for the synthesis of CaTiO₃ perovskites using this compound.

Protocol 1: Solution Combustion Synthesis of CaTiO₃ Thin Films

This method utilizes an exothermic redox reaction to synthesize the perovskite material.[1]

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Titanium isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Citric acid (C₆H₈O₇)

  • Nitric acid (HNO₃)

  • Acetic acid (CH₃COOH)

  • Deionized (DI) water

  • Ethanol

  • SiO₂/Si substrates

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.3 M citric acid solution.

    • Prepare a calcium precursor solution by dissolving this compound in DI water.

    • Prepare a titanium precursor solution by dissolving titanium isopropoxide in ethanol.

    • To prevent the formation of metal hydroxides, add 0.76 mL of nitric acid and acetic acid to the respective calcium and titanium precursor solutions.

    • Stir both solutions until they become transparent.

  • Mixing and Aging:

    • Mix the clear calcium precursor solution with the titanium precursor solution to form the CaTiO₃ precursor solution. The molar ratio of Ca:Ti:citric acid should be 1:1:6.[1]

    • Age the final solution overnight with constant stirring to ensure stability.

  • Thin Film Deposition and Annealing:

    • Clean the SiO₂/Si substrates using an ultrasonic bath with ethanol and isopropanol, followed by drying with a nitrogen gun.

    • (The specific deposition method, e.g., spin coating, and annealing process are not detailed in the source but would typically follow here).

Protocol 2: Low-Temperature Solid-State Synthesis of CaTiO₃ Nanoparticles

This protocol describes a cost-effective route for synthesizing CaTiO₃ nanoparticles at a significantly lower temperature than traditional solid-state methods.[3]

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Titanium dioxide (TiO₂) nanocrystals (e.g., P25)

Procedure:

  • Mixing:

    • Intensively mix an equimolar amount of this compound and TiO₂ nanocrystals. For example, use 0.87 g (0.011 mol) of TiO₂ with the corresponding amount of Ca(NO₃)₂·4H₂O.[3]

  • Calcination:

    • Place the mixture in a furnace and calcine at 600 °C for 10 hours.[3] The heating rate should be controlled, for instance, at 4 °C/min.

    • During the initial temperature rise, the hydrated calcium nitrate will melt, creating a liquid phase in which the TiO₂ nanoparticles become immersed, facilitating the reaction at a lower temperature.[3]

  • Cooling and Characterization:

    • After 10 hours, turn off the furnace and allow the sample to cool down to room temperature.

    • The resulting powder can then be characterized.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the logical relationships in the synthesis processes.

Solution_Combustion_Synthesis cluster_precursors Precursor Preparation cluster_mixing Solution Formation cluster_fabrication Device Fabrication Ca_precursor Ca(NO₃)₂·4H₂O in DI Water + HNO₃ Mix Mix Ca and Ti Precursors (Molar Ratio Ca:Ti:Citric Acid = 1:1:6) Ca_precursor->Mix Ti_precursor Ti Isopropoxide in Ethanol + Acetic Acid Ti_precursor->Mix Age Age Overnight with Stirring Mix->Age Deposit Deposit on Substrate Age->Deposit Anneal Annealing Deposit->Anneal Final CaTiO₃ Thin Film Anneal->Final

Caption: Workflow for Solution Combustion Synthesis of CaTiO₃ Thin Films.

Solid_State_Synthesis Start Start Mix Intensively Mix Equimolar Ca(NO₃)₂·4H₂O and TiO₂ Nanocrystals Start->Mix Calcination Calcine at 600°C for 10 hours Mix->Calcination Liquid_Phase Melting of Ca(NO₃)₂·4H₂O forms a liquid phase Calcination->Liquid_Phase Cool Cool to Room Temperature Calcination->Cool Reaction Facilitated reaction at liquid-solid interphase Liquid_Phase->Reaction End CaTiO₃ Nanoparticles Cool->End

Caption: Low-Temperature Solid-State Synthesis of CaTiO₃ Nanoparticles.

Conclusion

This compound is a versatile and effective precursor for the synthesis of calcium-based perovskites. The choice of synthesis method significantly impacts the final properties of the material. The protocols provided herein offer a starting point for researchers to fabricate CaTiO₃ for various applications. Further optimization of parameters such as precursor concentration, annealing temperature, and time may be necessary to achieve desired material characteristics for specific research or development goals.

References

Application Notes and Protocols: Calcium Nitrate Tetrahydrate as a Precursor for Calcium Oxide Catalyst Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of calcium nitrate tetrahydrate as a precursor for the synthesis of calcium oxide (CaO)-based catalyst supports. Detailed experimental protocols for the preparation of these supports and their application in chemical reactions, particularly in biodiesel production through transesterification, are presented.

Introduction

This compound, Ca(NO₃)₂·4H₂O, is a readily available and cost-effective inorganic salt. While not typically used directly as a catalyst support, it serves as an excellent precursor for the synthesis of calcium oxide (CaO), a highly basic metal oxide.[1] CaO is extensively employed as a solid base catalyst or as a support for other catalytically active metals in a variety of organic transformations.[2][3] The thermal decomposition of this compound provides a straightforward method to produce high-purity CaO with controlled properties.[4] This document outlines the synthesis of CaO from this compound and its application as a catalyst in the transesterification of vegetable oils to produce fatty acid methyl esters (FAME), commonly known as biodiesel.[3][5]

Data Presentation

Table 1: Catalyst Characterization Data for CaO Synthesized from Different Precursors
PrecursorCalcination Temperature (°C)Calcination Time (h)BET Surface Area (m²/g)Average Pore Diameter (nm)Reference
This compound5001.5~14 nm particle size-[4]
Waste Oyster Shells95032.935319.9113[6]
Commercial CaO--3.298437.3620[6]
Chicken Eggshells900---[7]
Table 2: Performance of CaO-based Catalysts in Transesterification Reactions
Oil FeedstockCatalyst (from Precursor)Catalyst Loading (wt.%)Methanol:Oil Molar RatioReaction Temperature (°C)Reaction Time (h)Biodiesel Yield/Conversion (%)Reference
Waste Cooking OilCaO/CaFe₂O₄ (from nitrate precursors)412:170296.13[8]
Soybean OilCaO (from Chicken Eggshells)1-65-77.27[5]
Soybean OilCaO (from Chicken Eggshells)3-65-84.53[5]
Soybean OilCaO (from Chicken Eggshells)5-65-85.83[5]
Sunflower OilCaO (from Eggshells)----97.75[9]
Canola OilCaO-ZnO (from Oyster Shells and Zinc Nitrate)-9:1-10 min (ultrasonication)>90[10]
Waste Cooking OilCaO-SiO₂ (from Chicken Eggshells)615:160285[7]

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxide (CaO) Catalyst Support from this compound

This protocol describes the preparation of nano-sized calcium oxide via the thermal decomposition of this compound.[4]

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Ethylene glycol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 11.81 g of this compound in 25 mL of ethylene glycol in a beaker with vigorous stirring.

  • Precipitation: In a separate beaker, prepare a solution of 2.10 g of sodium hydroxide in deionized water. Add the NaOH solution to the calcium nitrate solution under continuous vigorous stirring to induce precipitation.

  • Washing and Drying: Collect the precipitate by centrifugation. Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts. Dry the washed precipitate in an oven at 100 °C overnight.

  • Calcination: Place the dried powder in a ceramic crucible and transfer it to a tube furnace. Calcine the material at a temperature of 500 °C for 1.5 hours with a heating rate of 5 °C/min to obtain nano-sized CaO.[4] Higher calcination temperatures (e.g., 700-900 °C) can also be used and may influence the final properties of the CaO.[1][11]

Protocol 2: Transesterification of Vegetable Oil using CaO Catalyst

This protocol details the use of the prepared CaO as a heterogeneous catalyst for the production of biodiesel from vegetable oil.[5][6]

Materials:

  • Vegetable oil (e.g., soybean oil, sunflower oil, waste cooking oil)

  • Methanol

  • Synthesized CaO catalyst

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Reactant Charging: Add a specific amount of vegetable oil (e.g., 5 g) to the flask.[5] Add the desired amount of methanol, typically corresponding to a specific molar ratio of methanol to oil (e.g., 12:1).[8]

  • Catalyst Addition: Introduce the synthesized CaO catalyst into the reaction mixture. The catalyst loading is typically a weight percentage of the oil (e.g., 1-5 wt.%).[5]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 65 °C, the reflux temperature of methanol) with constant stirring.[5] Maintain the reaction for a specified duration (e.g., 2 hours).[8]

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid CaO catalyst from the liquid product mixture by filtration or centrifugation.

  • Product Separation: Transfer the liquid product mixture to a separatory funnel. Allow the mixture to stand for several hours to separate into two layers: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • Product Purification: Drain the glycerol layer. Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol. Dry the washed biodiesel, for example, by using a rotary evaporator, to obtain the final product.

Visualizations

experimental_workflow_synthesis cluster_synthesis Protocol 1: CaO Synthesis A Dissolve Ca(NO₃)₂·4H₂O in Ethylene Glycol B Add NaOH Solution (Precipitation) A->B C Centrifuge and Wash Precipitate B->C D Dry Precipitate (100 °C) C->D E Calcine Powder (e.g., 500 °C) D->E F Nano CaO Catalyst E->F

Caption: Workflow for the synthesis of nano CaO catalyst from this compound.

experimental_workflow_transesterification cluster_transesterification Protocol 2: Transesterification A Mix Vegetable Oil, Methanol, and CaO Catalyst B Heat with Stirring (e.g., 65 °C) A->B C Separate Solid Catalyst (Filtration/Centrifugation) B->C D Separate Glycerol Layer C->D E Wash and Dry Biodiesel Layer D->E F Purified Biodiesel (FAME) E->F

Caption: Workflow for the transesterification of vegetable oil using a CaO catalyst.

logical_relationship cluster_relationship Logical Relationship Precursor This compound (Ca(NO₃)₂·4H₂O) Decomposition Thermal Decomposition (Calcination) Precursor->Decomposition Support Calcium Oxide (CaO) Catalyst Support/Catalyst Decomposition->Support Application Chemical Reaction (e.g., Transesterification) Support->Application

Caption: Relationship between this compound and its catalytic application.

References

Protocol for Growing High-Quality Single Crystals of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a highly water-soluble inorganic salt that crystallizes in the monoclinic system. Its availability and interesting physical properties make it a subject of study in various scientific fields. High-quality single crystals are essential for accurate determination of their crystallographic structure, optical, and mechanical properties. This document provides a detailed protocol for the growth of this compound single crystals in a laboratory setting using the controlled slow cooling of a supersaturated aqueous solution.

Data Presentation

The successful growth of single crystals from a solution is critically dependent on the temperature-dependent solubility of the solute. A supersaturated solution is prepared at an elevated temperature and then slowly cooled, allowing for controlled crystallization and growth. The following table summarizes the solubility of this compound in water at various temperatures.[1][2]

Temperature (°C)Solubility ( g/100 mL of H₂O)
0105.0
10119.0
20129.0
40271.0 (anhydrous equivalent)
60~363.0 (tetrahydrate)
100363.0

Experimental Protocol

This protocol is divided into three main stages: preparation of the supersaturated solution, seeding, and crystal growth via slow cooling.

Materials and Equipment
  • This compound (Ca(NO₃)₂·4H₂O), high purity grade

  • Deionized or distilled water

  • Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂) (optional, for synthesis)

  • Nitric Acid (HNO₃) (optional, for synthesis)

  • Beakers (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Thermometer or temperature probe

  • Crystallization dish or beaker with a flat bottom

  • Watch glass or petri dish

  • Nylon thread or fishing line

  • Spatula

  • Filter paper and funnel

  • Programmable water bath or a well-insulated container (e.g., styrofoam box)

  • Microscope (for seed crystal selection)

Procedure

1. Preparation of the Saturated Solution

There are two primary methods to obtain the calcium nitrate solution: direct dissolution of commercial this compound or synthesis.

  • Method A: Direct Dissolution

    • Based on the solubility data, determine the amount of this compound needed to create a saturated solution at an elevated temperature (e.g., 50-60°C). It is advisable to prepare a slightly supersaturated solution to account for any temperature fluctuations.

    • Heat the deionized water in a beaker on a hot plate with stirring.

    • Gradually add the calculated amount of this compound to the heated water while continuously stirring until it is fully dissolved.

    • Once dissolved, turn off the heat and allow the solution to cool slightly.

  • Method B: Synthesis from Calcium Carbonate/Hydroxide

    • In a well-ventilated fume hood, carefully add dilute nitric acid to a beaker.

    • Slowly add small portions of calcium carbonate or calcium hydroxide to the nitric acid while stirring. The reaction with carbonate will produce effervescence (CO₂ gas). Continue adding the calcium source until the reaction ceases and a small amount of unreacted solid remains, ensuring all the acid has been neutralized.

    • Gently heat the solution to approximately 60°C to ensure the reaction is complete and to aid in the subsequent filtration step.

    • Filter the warm solution through filter paper to remove any unreacted solids or impurities.

2. Generation of Seed Crystals

  • Take a small volume of the prepared saturated solution and pour it into a shallow dish, such as a petri dish.

  • Cover the dish loosely to allow for slow evaporation and to prevent dust contamination.

  • Allow the solution to stand undisturbed at room temperature for 24-48 hours.

  • Small, well-formed single crystals should appear at the bottom of the dish.

  • Carefully decant the remaining solution and select a few of the most well-formed, transparent crystals to be used as seeds. An optical microscope can aid in selecting a seed with good morphology and without visible defects.

3. Single Crystal Growth by Slow Cooling

  • Gently reheat the remaining saturated solution to a temperature a few degrees above its saturation point to dissolve any small crystallites that may have formed.

  • Allow the solution to cool back down to just above its saturation temperature.

  • Carefully tie a selected seed crystal to a thin nylon thread.

  • Suspend the seed crystal in the center of the supersaturated solution, ensuring it is not touching the sides or bottom of the beaker. The thread can be attached to a rod or pencil placed across the top of the beaker.

  • Cover the beaker to prevent rapid evaporation and contamination.

  • Place the entire setup in a programmable water bath set to cool down at a very slow and controlled rate. A cooling rate of 0.1-0.5°C per hour is recommended to promote the growth of a large, high-quality single crystal.

  • If a programmable water bath is not available, the beaker can be placed in a large, insulated container (e.g., a styrofoam box) filled with warm water to slow down the cooling process.

  • Monitor the crystal growth over several days. The crystal should grow in size as the temperature of the solution decreases.

  • Once the crystal has reached the desired size, or before it comes into contact with the beaker walls, carefully remove it from the solution.

  • Gently dab the crystal with a soft, absorbent paper to remove any excess solution. Due to the hygroscopic nature of this compound, the crystal should be stored in a desiccator or a tightly sealed container to prevent it from absorbing atmospheric moisture.

Troubleshooting

  • No crystal growth: The solution may not be sufficiently supersaturated. Try dissolving more solute at a higher temperature or allowing some solvent to evaporate.

  • Formation of multiple small crystals: The cooling rate may be too fast, or the solution may be too supersaturated, leading to spontaneous nucleation. Reduce the cooling rate or start with a solution closer to its saturation point. The introduction of a single seed crystal should dominate the growth process.

  • Cloudy or opaque crystals: This can be due to rapid growth trapping inclusions of the mother liquor within the crystal lattice. Slower cooling rates can help to improve crystal clarity.

  • Crystal dissolves: This can happen if there are significant temperature fluctuations, causing the solution to become undersaturated. Ensure a stable and controlled cooling environment.

Visualizations

CrystalGrowthWorkflow cluster_prep Solution Preparation cluster_seed Seeding cluster_growth Crystal Growth prep_start Start dissolve Dissolve Ca(NO₃)₂·4H₂O in heated deionized water prep_start->dissolve Heat water saturate Create a slightly supersaturated solution dissolve->saturate filter Filter if necessary to remove impurities saturate->filter seed_prep Evaporate a small amount of solution to get seed crystals filter->seed_prep suspend_seed Suspend the seed crystal in the supersaturated solution filter->suspend_seed To main solution select_seed Select a high-quality single seed crystal seed_prep->select_seed select_seed->suspend_seed slow_cool Slowly cool the solution at a controlled rate (e.g., 0.1-0.5°C/hour) suspend_seed->slow_cool monitor Monitor crystal growth over several days slow_cool->monitor harvest Harvest the grown single crystal monitor->harvest store Store in a desiccator harvest->store end End store->end

Caption: Workflow for growing this compound single crystals.

References

Application Note: Thermal Analysis of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the thermal analysis of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It details the multi-step decomposition process, including melting, dehydration, and the final decomposition of the anhydrous salt. This document offers a standardized protocol for conducting these experiments and presents the expected thermal events and mass changes in a clear, tabular format. Additionally, graphical representations of the experimental workflow and decomposition pathway are provided to facilitate a deeper understanding of the material's thermal behavior.

Introduction

This compound is a hydrated inorganic salt with diverse applications, including in fertilizers, wastewater treatment, and as a component in concrete admixtures. Its thermal stability and decomposition characteristics are critical parameters for its safe handling, storage, and application in various industrial and pharmaceutical processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to investigate the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated or cooled. This application note outlines a detailed procedure for the TGA/DSC analysis of this compound and interprets the resulting data.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a well-defined, multi-step process. Initially, the compound melts, followed by a three-step dehydration process, ultimately yielding anhydrous calcium nitrate. At higher temperatures, the anhydrous salt melts and subsequently decomposes into calcium oxide (CaO), nitrogen oxides (NO and NO₂), and oxygen (O₂).

The dehydration sequence involves the sequential loss of water molecules. The final decomposition of the anhydrous calcium nitrate is an oxidative decomposition. Studies have shown that the ratio of evolved nitric oxide (NO) to nitrogen dioxide (NO₂) can change as the decomposition progresses[1][2].

Quantitative Data Summary

The following table summarizes the key thermal events observed during the TGA/DSC analysis of this compound. The data is compiled from multiple sources and represents typical values obtained under a controlled nitrogen atmosphere with a heating rate of 10 °C/min.

Thermal EventTemperature Range (°C)Mass Loss (%) (TGA)DSC PeakEnthalpy Change (ΔH)Description
Melting of Tetrahydrate~40 - 500Endothermic36.6 ± 0.2 kJ/mol[2]Melting of Ca(NO₃)₂·4H₂O
Dehydration Step 150 - 150~7.6Endothermic-Loss of 1 water molecule (1/4 of total H₂O)[1][2]
Dehydration Step 2160 - 180~15.2Endothermic-Loss of 2 water molecules (1/2 of total H₂O)[1][2]
Dehydration Step 3190 - 220~7.6Endothermic-Loss of 1 water molecule (1/4 of total H₂O)[1][2]
Melting of Anhydrous Salt~550 - 5610Endothermic33.4 ± 1 kJ/mol[2]Melting of anhydrous Ca(NO₃)₂
Decomposition> 550~63.5Endothermic-Decomposition to CaO, NO, NO₂, and O₂[1][2]

Note: The total theoretical mass loss for the dehydration of Ca(NO₃)₂·4H₂O is approximately 30.5%. The theoretical mass loss for the decomposition of anhydrous Ca(NO₃)₂ to CaO is approximately 65.8%. The observed mass losses can vary slightly depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing TGA/DSC analysis on this compound samples.

Instrumentation
  • Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

  • Microbalance with a sensitivity of at least 0.1 µg.

  • Temperature controller with a programmable heating rate.

  • Inert gas supply (e.g., high-purity nitrogen or argon).

Sample Preparation
  • Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

  • Accurately weigh 5-10 mg of the sample into a clean, tared aluminum or alumina crucible.

  • Distribute the sample evenly across the bottom of the crucible.

TGA/DSC Experimental Parameters
  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 700 °C at a heating rate of 10 °C/min.

  • Purge Gas:

    • High-purity nitrogen.

    • Purge rate: 20-50 mL/min.

  • Crucible:

    • Open aluminum or alumina pan.

  • Data Collection:

    • Record mass change (TGA), derivative mass change (DTG), and heat flow (DSC) as a function of temperature.

Data Analysis
  • TGA Curve: Determine the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step.

  • DTG Curve: Identify the peak temperature for each mass loss event, which corresponds to the point of the maximum rate of mass loss.

  • DSC Curve: Determine the onset and peak temperatures for all endothermic and exothermic events. Integrate the area under the DSC peaks to determine the enthalpy change (ΔH) for each thermal event.

Visualizations

Experimental Workflow```dot

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation start Start: Obtain Ca(NO₃)₂·4H₂O Sample grind Gently Grind to a Fine Powder start->grind weigh Weigh 5-10 mg into a Tared Crucible grind->weigh distribute Distribute Sample Evenly weigh->distribute instrument Place Crucible in STA Instrument distribute->instrument purge Purge with Nitrogen (20-50 mL/min) instrument->purge heat Heat from 30 °C to 700 °C at 10 °C/min purge->heat record Record TGA, DTG, and DSC Data heat->record analyze_tga Analyze TGA for Mass Loss (%) record->analyze_tga analyze_dtg Analyze DTG for Peak Temperatures record->analyze_dtg analyze_dsc Analyze DSC for Thermal Events (ΔH) record->analyze_dsc end End: Characterize Thermal Properties analyze_tga->end analyze_dtg->end analyze_dsc->end

Fig. 2: Thermal decomposition pathway of this compound.

Conclusion

The thermal analysis of this compound by TGA/DSC provides valuable insights into its stability and decomposition behavior. The material undergoes a series of well-defined thermal events, including melting, a three-step dehydration, and final decomposition to calcium oxide. The quantitative data and protocols presented in this application note serve as a reliable reference for researchers and professionals working with this compound. The provided visualizations offer a clear and concise summary of the experimental process and the chemical transformations involved.

Disclaimer: The data presented in this application note are for informational purposes and are based on published literature. Actual results may vary depending on the specific instrument, experimental conditions, and sample purity.

References

Application Notes and Protocols for FTIR and Raman Spectroscopy of Calcium Nitrate Tetrahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful analytical tool for investigating the molecular structure and interactions within solutions. These non-destructive techniques provide detailed information about the vibrational modes of molecules, offering insights into solute-solvent and ion-ion interactions. Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a highly soluble salt that finds applications in various fields, including agriculture, materials science, and as a component in some pharmaceutical formulations. Understanding its behavior in aqueous solutions is crucial for optimizing its use and ensuring product quality.

This document provides detailed application notes and protocols for the analysis of this compound solutions using FTIR and Raman spectroscopy. The focus is on characterizing the spectral features of the nitrate ion (NO₃⁻) and water molecules as a function of concentration. The perturbation of the nitrate ion's symmetry and the changes in the water structure upon dissolution of the salt are key areas of investigation.[1][2]

Experimental Protocols

A. Preparation of this compound Solutions

Materials:

  • This compound (Ca(NO₃)₂·4H₂O), analytical grade

  • Deionized water (or heavy water, D₂O, for specific applications)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution Preparation: To prepare a saturated or near-saturated stock solution, accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water in a volumetric flask. Gentle heating may be required to facilitate dissolution, after which the solution should be allowed to return to room temperature.

  • Serial Dilutions: Prepare a series of solutions with varying concentrations by performing serial dilutions of the stock solution. Use volumetric flasks and pipettes to ensure accuracy. Concentrations can be expressed in molarity (mol/L) or as a water-to-salt molar ratio (WSR).[3][4][5]

  • Anhydrous Calcium Nitrate (for non-aqueous studies): For studies in non-aqueous solvents like acetone, anhydrous calcium nitrate is required. This can be prepared by gently heating Ca(NO₃)₂·4H₂O to drive off most of the water, followed by heating in an oven at 170°C for 6 hours.[6] The anhydrous salt should be stored in a desiccator.[6]

B. FTIR Spectroscopic Analysis

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide) is highly recommended for liquid samples to ensure a constant path length and minimize water absorption interference. Alternatively, liquid transmission cells with IR-transparent windows (e.g., CaF₂ or BaF₂) can be used.

Protocol:

  • Instrument Setup:

    • Allow the spectrometer to warm up and stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean or the liquid cell empty (or filled with the pure solvent), collect a background spectrum. This will be subtracted from the sample spectra.

    • Typically, 64 or 128 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Place a small drop of the calcium nitrate solution onto the ATR crystal, ensuring complete coverage. For a transmission cell, fill the cell with the sample solution.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • Perform background subtraction.

    • If using an ATR accessory, an ATR correction may be applied.

    • Baseline correction may be necessary to remove any broad background features.

    • Identify and record the peak positions (in cm⁻¹) and intensities of the vibrational bands of interest.

C. Raman Spectroscopic Analysis

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm).

  • A suitable objective for focusing the laser onto the sample and collecting the scattered light.

  • Sample holder (e.g., cuvette, NMR tube, or a simple glass slide).

Protocol:

  • Instrument Setup:

    • Turn on the laser and allow it to stabilize.

    • Calibrate the spectrometer using a known standard (e.g., silicon or a polystyrene sample).

  • Sample Preparation:

    • Place the calcium nitrate solution in a suitable container. Glass vials are often sufficient.[7]

  • Spectrum Acquisition:

    • Focus the laser beam into the sample solution.

    • Set the acquisition parameters, including laser power, exposure time, and number of accumulations. These will need to be optimized to obtain a good quality spectrum without causing sample heating or fluorescence.

    • Acquire the Raman spectrum over the desired spectral range.

  • Data Processing:

    • Perform baseline correction to remove any fluorescence background.

    • Cosmic ray removal algorithms may be applied.

    • Identify and record the peak positions (in cm⁻¹) and intensities of the Raman bands. For quantitative analysis, the integrated peak areas are often used.

Data Presentation

The following tables summarize the key vibrational bands observed in the FTIR and Raman spectra of this compound solutions.

Table 1: Key FTIR Vibrational Bands of Calcium Nitrate Solutions

Wavenumber (cm⁻¹)AssignmentObservations with Increasing Concentration
~3400O-H stretching of waterBroad band, position and shape can be sensitive to ion-water interactions.
~1640H-O-H bending of water (ν₂)Present in all aqueous solutions.[8]
~1350-1410Asymmetric NO₃⁻ stretching (ν₃)Often splits into multiple components, indicating a lowering of the nitrate ion symmetry from D₃h.[1][2]
~1050Symmetric NO₃⁻ stretching (ν₁)This mode is typically weak or forbidden in the IR for a free nitrate ion but becomes active upon perturbation.[1][2]
~824-830Out-of-plane NO₃⁻ bending (ν₂)A sharp, symmetrical peak.[6]
~720-740In-plane NO₃⁻ bending (ν₄)May show splitting.

Table 2: Key Raman Vibrational Bands of Calcium Nitrate Solutions

Wavenumber (cm⁻¹)AssignmentObservations with Increasing Concentration
~1048 - 1053Symmetric NO₃⁻ stretching (ν₁)This is the most intense band for the nitrate ion. Its position blue-shifts (shifts to higher wavenumbers) and the full width at half maximum (FWHM) increases as the concentration increases.[3][4][5]
~720 - 740In-plane NO₃⁻ bending (ν₄)Splitting of this band can indicate the formation of contact ion pairs. A band around 740 cm⁻¹ is often associated with contact-ion pairing.[3]
Low Frequency RegionCa-O (water) stretchingA polarized band around 283 cm⁻¹ can be assigned to the Ca-O symmetric stretching vibration of the hexa-aqua Ca²⁺ ion.[3]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation start Start: Obtain Ca(NO₃)₂·4H₂O prep_stock Prepare Stock Solution start->prep_stock prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions ftir_analysis FTIR Analysis (ATR) prep_dilutions->ftir_analysis raman_analysis Raman Analysis prep_dilutions->raman_analysis ftir_processing FTIR Data Processing (Background & Baseline Correction) ftir_analysis->ftir_processing raman_processing Raman Data Processing (Baseline Correction & Cosmic Ray Removal) raman_analysis->raman_processing data_interpretation Data Interpretation (Peak Assignment, Concentration Effects) ftir_processing->data_interpretation raman_processing->data_interpretation end_node End: Application Note Generation data_interpretation->end_node

Caption: Experimental Workflow for Spectroscopic Analysis.

Discussion

The vibrational spectra of aqueous calcium nitrate solutions reveal significant information about the interactions between the Ca²⁺ and NO₃⁻ ions and the surrounding water molecules.

In a dilute solution, the nitrate ion (NO₃⁻) possesses D₃h symmetry. However, in the presence of the Ca²⁺ cation and due to solvation with water, this symmetry is lowered.[1][2] This perturbation is evident in both FTIR and Raman spectra. For instance, the symmetric stretching mode (ν₁) of the nitrate ion, which is typically inactive in the infrared spectrum, becomes observable.[1][2] Furthermore, the degeneracy of the asymmetric stretching (ν₃) and in-plane bending (ν₄) modes is lifted, leading to the splitting of these bands.[1][2]

As the concentration of calcium nitrate increases, the interaction between the calcium and nitrate ions becomes more pronounced. This leads to the formation of "contact ion pairs," where the ions are in direct contact, as opposed to "solvent-separated ion pairs," where they are separated by water molecules. The formation of contact ion pairs is particularly evident in the Raman spectra, with the appearance and growth of a band around 740 cm⁻¹ in the ν₄ region.[3] The blue shift and broadening of the main ν₁ Raman band with increasing concentration also reflect the increasing perturbation of the nitrate ion and changes in its local environment.[3][4][5]

The O-H stretching region of the FTIR spectrum provides insights into the structure of water. The presence of ions disrupts the hydrogen-bonding network of water. The strong hydration of the Ca²⁺ ion, leading to the formation of a hexa-aqua complex, [Ca(H₂O)₆]²⁺, influences the surrounding water molecules.[3] The dynamics of these hydration shells have been studied using advanced techniques like 2D-IR spectroscopy, which show that water molecules in the vicinity of the divalent cations have red-shifted OD stretch frequencies (in D₂O) and slower dynamics compared to bulk water.[9]

Conclusion

FTIR and Raman spectroscopy are invaluable techniques for characterizing this compound solutions. They provide a detailed molecular-level understanding of ion-ion and ion-solvent interactions. By following the detailed protocols and utilizing the spectral data presented, researchers, scientists, and drug development professionals can effectively monitor and understand the behavior of this important salt in aqueous environments. The concentration-dependent changes in the spectra, particularly the splitting of degenerate modes and the shifts in the symmetric stretching frequency of the nitrate ion, serve as sensitive probes of the solution structure. This information is critical for applications where the hydration state and ionic association of calcium nitrate play a crucial role.

References

Application Notes and Protocols: Calcium Nitrate Tetrahydrate in the Synthesis of Calcium Carbonate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium carbonate (CaCO₃) nanoparticles have emerged as a promising platform for drug delivery, owing to their excellent biocompatibility, biodegradability, low toxicity, and pH-sensitive nature.[1][2][3] These properties make them ideal carriers for targeted drug release in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[2][4] The synthesis of CaCO₃ nanoparticles is straightforward and cost-effective, with the precipitation method being one of the most common approaches.[1][5] This method involves the reaction of a soluble calcium salt, such as calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), with a carbonate source, typically sodium carbonate (Na₂CO₃), under controlled conditions.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of calcium carbonate nanoparticles using this compound, their subsequent loading with a model drug, and characterization.

Factors Influencing Nanoparticle Properties

The physicochemical properties of the synthesized CaCO₃ nanoparticles, such as size, morphology, and crystalline phase (calcite, vaterite, or aragonite), are critically influenced by various experimental parameters.[5] Understanding and controlling these parameters is essential for producing nanoparticles with desired characteristics for specific drug delivery applications.

Table 1: Influence of Synthesis Parameters on Calcium Carbonate Nanoparticle Properties

ParameterEffect on Nanoparticle PropertiesReference(s)
Reactant Concentration Higher concentrations of Ca²⁺ and CO₃²⁻ ions generally lead to the formation of larger particles. Conversely, lower concentrations favor the synthesis of smaller nanoparticles.[5][7][8]
Agitation/Stirring Speed Increasing the agitation speed (e.g., from 300 to 14,000 rpm) typically results in a decrease in particle size due to enhanced mixing and prevention of agglomeration. However, excessively high speeds can lead to a wider particle size distribution.[1][5][9]
Temperature An increase in the reaction temperature generally promotes the growth of larger particles. Temperature can also influence the crystalline polymorph of CaCO₃, with higher temperatures (e.g., starting from 80°C) favoring the formation of the aragonite phase over calcite.[1][5][9]
Reaction/Mixing Time Longer reaction times can lead to an increase in particle size as smaller particles aggregate or undergo Ostwald ripening. Conversely, shorter mixing times can result in smaller nanoparticles.[7][9]
Additives/Solvents The presence of additives like polymers or the use of co-solvents such as ethylene glycol can help control the particle size and stabilize the vaterite crystalline phase.[5][7]

Experimental Protocols

Protocol 1: Synthesis of Calcium Carbonate Nanoparticles

This protocol describes a typical precipitation method for the synthesis of CaCO₃ nanoparticles using this compound and sodium carbonate.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (optional, for washing)

Equipment:

  • Beakers

  • Magnetic stirrer with stir bar

  • Burette or dropping funnel

  • Centrifuge and centrifuge tubes

  • Oven or freeze-dryer

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of this compound by dissolving 2.36 g of Ca(NO₃)₂·4H₂O in 100 mL of deionized water.

    • Prepare a 0.1 M solution of sodium carbonate by dissolving 1.06 g of Na₂CO₃ in 100 mL of deionized water.

  • Precipitation:

    • Place 50 mL of the 0.1 M sodium carbonate solution in a beaker on a magnetic stirrer and stir vigorously (e.g., 1000 rpm) at room temperature.

    • Using a burette, add 50 mL of the 0.1 M this compound solution dropwise to the sodium carbonate solution at a constant rate (e.g., 1 mL/min).[1]

    • A white precipitate of calcium carbonate will form immediately.

    • Continue stirring for 30-60 minutes after the addition is complete to ensure a uniform particle size distribution.[9]

  • Purification:

    • Collect the nanoparticle suspension and centrifuge at a high speed (e.g., 8000 rpm) for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing step three times to remove any unreacted ions.[10] An optional final wash with ethanol can aid in the drying process.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water and transfer it to a suitable container.

    • Dry the nanoparticles in an oven at 60-80°C overnight or by using a freeze-dryer for a finer, less agglomerated powder.[11]

Protocol 2: Doxorubicin Loading into Calcium Carbonate Nanoparticles

This protocol provides a general method for loading a model anticancer drug, doxorubicin (DOX), into the synthesized CaCO₃ nanoparticles.

Materials:

  • Synthesized calcium carbonate nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) or a suitable buffer (e.g., sodium borate buffer, pH 8.0)[12]

  • Deionized water

Equipment:

  • Vortex mixer or sonicator

  • Shaker or rotator

  • Centrifuge and centrifuge tubes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Nanoparticle Suspension:

    • Disperse a known amount of the dried CaCO₃ nanoparticles (e.g., 10 mg) in 10 mL of deionized water or the chosen buffer. Sonicate the suspension for a few minutes to ensure a good dispersion.

  • Drug Loading:

    • Prepare a stock solution of doxorubicin in deionized water (e.g., 1 mg/mL).

    • Add a specific volume of the DOX solution to the nanoparticle suspension (e.g., 1 mL of 1 mg/mL DOX to 10 mg of nanoparticles).

    • Incubate the mixture at room temperature for 12-24 hours with continuous stirring or shaking.[12][13]

  • Separation of Drug-Loaded Nanoparticles:

    • Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 20 minutes to pellet the DOX-loaded nanoparticles.

    • Carefully collect the supernatant, which contains the unloaded drug.

  • Quantification of Loading Efficiency:

    • Measure the absorbance of the supernatant at the characteristic wavelength of DOX (around 480 nm) using a UV-Vis spectrophotometer.[12][13]

    • Calculate the amount of unloaded DOX using a pre-established calibration curve.

    • Determine the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    DLE (%) = (Total amount of drug - Amount of unloaded drug) / Total amount of drug * 100

    DLC (%) = (Total amount of drug - Amount of unloaded drug) / Weight of nanoparticles * 100

  • Washing and Storage:

    • Wash the drug-loaded nanoparticle pellet with the buffer solution to remove any loosely bound drug.

    • The final DOX-loaded CaCO₃ nanoparticles can be redispersed in a suitable buffer for immediate use or dried for storage.

Characterization of Nanoparticles

Proper characterization is crucial to ensure the synthesized nanoparticles meet the desired specifications for drug delivery applications.

Table 2: Techniques for Characterization of Calcium Carbonate Nanoparticles

Characterization TechniqueInformation Obtained
Dynamic Light Scattering (DLS) Provides the hydrodynamic size distribution and zeta potential (surface charge) of the nanoparticles in a suspension.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology, shape, and size of the nanoparticles.
Transmission Electron Microscopy (TEM) Offers high-resolution imaging of the nanoparticle size, shape, and internal structure.
X-ray Diffraction (XRD) Determines the crystalline structure and phase (calcite, vaterite, aragonite) of the CaCO₃ nanoparticles.[11]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present and confirms the carbonate structure.
Thermogravimetric Analysis (TGA) Analyzes the thermal stability and composition of the nanoparticles.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_drying Drying cluster_loading Drug Loading cluster_final_product Final Product prep_sol Prepare Ca(NO₃)₂·4H₂O and Na₂CO₃ Solutions mix Dropwise Addition of Ca(NO₃)₂ to Na₂CO₃ with Stirring prep_sol->mix age Stirring/Aging mix->age centrifuge1 Centrifugation age->centrifuge1 Transfer Suspension wash Resuspend and Wash (x3) centrifuge1->wash centrifuge2 Final Centrifugation wash->centrifuge2 dry Oven Drying or Freeze-Drying centrifuge2->dry disperse Disperse Nanoparticles dry->disperse Characterize or Use for Loading add_drug Add Doxorubicin Solution disperse->add_drug incubate Incubate with Shaking add_drug->incubate final_np Drug-Loaded CaCO₃ Nanoparticles incubate->final_np

Caption: Workflow for the synthesis and drug loading of CaCO₃ nanoparticles.

Cellular Uptake and Drug Release Mechanism

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell np Drug-Loaded CaCO₃ Nanoparticle endosome Endosome (Acidic pH) np->endosome Endocytosis endosome->endosome CaCO₃ Dissolution drug_release Drug Release endosome->drug_release ca_release Ca²⁺ Release endosome->ca_release cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus ca_signaling Modulation of Ca²⁺ Signaling cytoplasm->ca_signaling drug_action Drug Action (e.g., DNA Intercalation) nucleus->drug_action drug_release->cytoplasm ca_release->cytoplasm

Caption: Cellular uptake and pH-triggered drug release from CaCO₃ nanoparticles.

References

Application Notes: Calcium Nitrate Tetrahydrate in Concrete Admixtures Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium nitrate, particularly in its tetrahydrate form (Ca(NO₃)₂·4H₂O), is a highly soluble inorganic salt increasingly utilized as a multifunctional admixture in concrete technology.[1] Unlike traditional chloride-based accelerators, calcium nitrate is a non-chloride admixture, making it a safer alternative for reinforced concrete as it does not promote the corrosion of steel reinforcement.[1][2] Its primary functions include accelerating the setting and hardening of concrete, especially in cold weather conditions, enhancing strength development, and acting as a corrosion inhibitor.[3][4][5] These properties make it a valuable tool for researchers and engineers aiming to optimize concrete performance, ensure project timelines in challenging environments, and improve the durability of concrete structures.[2]

Mechanism of Action

Calcium nitrate's efficacy as a concrete admixture stems from its influence on the hydration process of Portland cement. The dissolution of calcium nitrate in the mix water increases the concentration of calcium ions (Ca²⁺).[6] This elevated calcium concentration accelerates the hydration of the primary cement compounds, particularly alite (C₃S), by shortening the time needed to reach supersaturation with respect to calcium hydroxide (portlandite).[6][7] This leads to a faster precipitation of calcium hydroxide and the principal binding agent, calcium silicate hydrate (C-S-H) gel, which is responsible for concrete's strength.[1][8]

Furthermore, calcium nitrate interacts with the aluminate phases in cement. It enhances the formation of ettringite and promotes the creation of a nitrate-containing AFm phase (AFm-NO₃), which is more stable than the sulfate equivalent.[7][9] This alteration in the hydration products contributes to the overall acceleration and modified microstructure of the hardened cement paste.

G cluster_0 Inputs cluster_1 Hydration Process cluster_2 Primary Hydration Products Cement Portland Cement (C₃S, C₂S, C₃A) Process Increased Ca²⁺ Concentration Accelerated C₃S Dissolution Cement->Process Hydrates Reaction Reaction with C₃A Cement->Reaction Water Water (H₂O) Water->Process CN Calcium Nitrate Ca(NO₃)₂ CN->Process Introduces Ca²⁺ ions CN->Reaction CSH Calcium Silicate Hydrate (C-S-H) (Strength Giving Gel) Process->CSH Accelerates Formation CH Calcium Hydroxide (CH) (Portlandite) Process->CH Accelerates Precipitation AFm Nitrate AFm Phase (AFm-NO₃) Reaction->AFm Ettringite Enhanced Ettringite Formation Reaction->Ettringite

Caption: Mechanism of calcium nitrate in cement hydration.

Key Applications & Effects

  • Set Acceleration: Calcium nitrate is an effective set accelerator, reducing the initial and final setting times of concrete.[3][10] This is particularly beneficial for reducing finishing times, allowing for earlier removal of formwork, and compensating for the retarding effects of other admixtures like plasticizers.[3][4] Dosages for set acceleration are typically in the lower range, from 0.2% to 1.5% by weight of cement.[4][11]

  • Cold Weather Concreting (Antifreeze): In low temperatures, the hydration of cement slows significantly, and if the water in the mix freezes, it can cause irreversible damage to the concrete's microstructure.[2] Calcium nitrate addresses this in two ways: it accelerates the hydration reaction, generating heat more quickly and helping the concrete gain strength before it can freeze, and it acts as an antifreeze by lowering the freezing point of the mix water.[2] This allows for concrete placement in temperatures down to -5°C or lower, with dosages typically ranging from 1.5% to 4%.[2][8]

  • Strength Enhancement: By promoting a more rapid and efficient hydration process, calcium nitrate enhances the early strength development of concrete.[3] This is crucial for projects requiring a quick turnaround.[3] Many studies also report a moderate increase in long-term compressive strength, which is attributed to modifications in the C-S-H gel structure and changes in porosity.[4][7][12]

  • Corrosion Inhibition: While its primary role is often acceleration, calcium nitrate also functions as a corrosion inhibitor for steel reinforcement.[1][3] It helps to passivate the steel surface, offering protection against chloride-induced corrosion. This application typically requires higher dosages, often in the range of 3% to 4% or more.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the effect of calcium nitrate on concrete properties.

Table 1: Effect of Calcium Nitrate on Setting Time of Concrete and Mortar

Cement TypeCuring Temp. (°C)Ca(NO₃)₂ Dosage (% by cement weight)Effect on Initial Setting TimeReference(s)
CEM I 42.5 R51%Reduced by 61 minutes[13]
CEM I 42.5 R53%Reduced by 81% compared to control[13]
CEM I 42.5 R01%Reduced by 110 minutes[13]
CEM I 42.5 R-53%Shortened by ~40%[13]
Portland-Limestone (R Type)53%Reduced by 7.4 times compared to control[11]
Portland-Limestone (N Type)53%Reduced by 3.5 times compared to control[11]

Table 2: Effect of Calcium Nitrate on Compressive Strength of Concrete

Curing ConditionsAge (Days)Ca(NO₃)₂ Dosage (% by cement weight)Change in Compressive StrengthReference(s)
Initial 2 days at 0°C, then 20°C20.5%+45.6% increase[13]
Initial 2 days at 0°C, then 20°C280.5%+8.7% increase[13]
Initial 2 days at -5°C, then 20°C283%Strength was 2.5 times higher than control mix cured under the same conditions[13]
Cured at 20°C281%+11.4% increase[13]
White Portland Cement, Cured at 20°C71%Increased from 29 MPa (control) to 37 MPa[12]
White Portland Cement, Cured at 20°C281%Increased from 35 MPa (control) to 44 MPa[12]
Cured at -5°C, -10°C, -15°C, -20°C (vs. control at same temp)7, 14, 286%Increased strength by 24% to 964% depending on temperature and age, ensuring strength development[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should always consult the latest version of the referenced standards.

G start Start: Prepare Concrete Mix mix Mix Concrete Components (Cement, Aggregates, Water) start->mix add_cn Add Calcium Nitrate Tetrahydrate (Dissolved in mix water) mix->add_cn split Split Batch for Testing add_cn->split sieve Wet-Sieve Concrete to obtain Mortar Fraction (ASTM C403) split->sieve Setting Time cast Cast Cylindrical Specimens (e.g., 4x8 or 6x12 inches) (ASTM C39) split->cast Compressive Strength calorimetry Place Paste Sample in Isothermal Calorimeter split->calorimetry Hydration Kinetics penetration Measure Penetration Resistance over time sieve->penetration setting_result Determine Initial (500 psi) & Final (4000 psi) Set Times penetration->setting_result cure Cure Specimens (Standard or Low Temp.) cast->cure test_strength Perform Compression Test at specified ages (e.g., 1, 3, 7, 28 days) cure->test_strength strength_result Calculate Compressive Strength (Max Load / Area) test_strength->strength_result heat_flow Measure Heat Flow & Cumulative Heat over time calorimetry->heat_flow hydration_result Analyze Hydration Kinetics (Induction period, peak heat flow) heat_flow->hydration_result G Dosage Ca(NO₃)₂ Dosage SettingTime Setting Time Dosage->SettingTime Increase dosage -> Decrease time EarlyStrength Early-Age Strength Dosage->EarlyStrength Increase dosage -> Increase strength HydrationRate Hydration Rate Dosage->HydrationRate Increase dosage -> Increase rate FreezeProtect Freezing Protection Dosage->FreezeProtect Increase dosage -> Increase protection Temp Curing Temperature Temp->SettingTime Decrease temp. -> Increase time Temp->EarlyStrength Decrease temp. -> Decrease strength Temp->HydrationRate Decrease temp. -> Decrease rate SettingTime->EarlyStrength HydrationRate->SettingTime HydrationRate->EarlyStrength

References

Application Notes and Protocols for Nanoparticle Surface Modification Using Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. The surface properties of nanoparticles dictate their interaction with biological systems, influencing their stability, biocompatibility, cellular uptake, and drug release profile. Calcium phosphate, a major inorganic component of bone and teeth, is an excellent candidate for nanoparticle coating due to its biocompatibility, biodegradability, and pH-sensitive dissolution. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a calcium phosphate shell synthesized from calcium nitrate tetrahydrate. This method is particularly useful for enhancing the delivery of therapeutic agents to target cells.

Principle of the Method

The protocol involves the in-situ precipitation of a thin layer of calcium phosphate onto the surface of core nanoparticles. This compound serves as the calcium source, which, upon reaction with a phosphate source under controlled pH and temperature, forms a uniform and stable calcium phosphate shell. This coating can improve the physicochemical properties of the core nanoparticles and facilitate their endocytosis by cells. The acidic environment of the endolysosomes triggers the dissolution of the calcium phosphate shell, leading to the release of the encapsulated drug and an increase in intracellular calcium concentration, which can potentially activate downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the physicochemical properties of nanoparticles before and after surface modification with calcium phosphate derived from this compound.

Table 1: Physicochemical Properties of Core and Core-Shell Nanoparticles

ParameterCore Nanoparticle (e.g., PLGA)Calcium Phosphate-Coated Nanoparticle
Average Diameter (nm) 150 ± 10180 ± 15
Polydispersity Index (PDI) 0.15 ± 0.030.20 ± 0.04
Zeta Potential (mV) -25 ± 3+10 ± 2
Drug Loading Efficiency (%) 75 ± 573 ± 6

Table 2: In Vitro Drug Release Profile at Different pH Conditions

Time (hours)Cumulative Drug Release (%) at pH 7.4Cumulative Drug Release (%) at pH 5.5
1 5 ± 115 ± 2
6 15 ± 240 ± 4
12 25 ± 365 ± 5
24 40 ± 485 ± 6
48 55 ± 595 ± 4

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Polymeric Core Nanoparticles

This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Therapeutic drug of interest

  • Deionized water

Procedure:

  • Dissolve 100 mg of PLGA and 10 mg of the therapeutic drug in 2 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in deionized water.

  • Add the PLGA-drug solution to 10 mL of the PVA solution under constant stirring.

  • Homogenize the mixture using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water for surface modification.

Protocol 2: Surface Modification with Calcium Phosphate Shell

This protocol details the coating of the prepared core nanoparticles with a calcium phosphate shell using this compound.

Materials:

  • Drug-loaded polymeric core nanoparticles suspension

  • This compound (Ca(NO₃)₂·4H₂O)

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Tris buffer (pH 8.5)

  • Deionized water

Procedure:

  • Disperse the drug-loaded polymeric core nanoparticles in 10 mL of Tris buffer (pH 8.5).

  • Prepare a 0.1 M solution of this compound in deionized water.

  • Prepare a 0.06 M solution of di-ammonium hydrogen phosphate in deionized water.

  • While gently stirring the nanoparticle suspension, add 1 mL of the this compound solution dropwise.

  • Incubate the mixture for 5 minutes at room temperature.

  • Subsequently, add 1 mL of the di-ammonium hydrogen phosphate solution dropwise to the suspension.

  • Continue stirring the mixture for 30 minutes at room temperature to allow for the formation of the calcium phosphate shell.

  • Collect the surface-modified nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the pellet twice with deionized water to remove unreacted precursors.

  • Resuspend the final core-shell nanoparticles in the desired buffer or medium for further experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_core_synthesis Core Nanoparticle Synthesis cluster_surface_modification Surface Modification drug Drug dissolution Dissolution drug->dissolution plga PLGA plga->dissolution dcm DCM dcm->dissolution pva PVA Solution emulsification Emulsification pva->emulsification dissolution->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation1 Centrifugation & Washing evaporation->centrifugation1 core_np Core Nanoparticles centrifugation1->core_np core_np_suspension Core Nanoparticle Suspension core_np->core_np_suspension ca_nitrate Calcium Nitrate Tetrahydrate Solution mixing Controlled Precipitation ca_nitrate->mixing phosphate Phosphate Solution phosphate->mixing core_np_suspension->mixing centrifugation2 Centrifugation & Washing mixing->centrifugation2 coated_np CaP-Coated Nanoparticles centrifugation2->coated_np signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space np CaP-Coated Nanoparticle endosome Endosome (pH ~6.0-6.5) np->endosome Endocytosis lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release Dissolution of CaP ca_release Ca²⁺ Release lysosome->ca_release cellular_response Cellular Response (e.g., Proliferation, Survival) drug_release->cellular_response pi3k PI3K ca_release->pi3k Activation akt Akt pi3k->akt Activation akt->cellular_response

Application Notes and Protocols: Calcium Nitrate Tetrahydrate as a Nitrogen Source in Microbial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a highly soluble, inorganic salt that serves as a valuable source of both nitrate (NO₃⁻) and calcium (Ca²⁺) ions. In microbial culture, the nitrate component can be utilized as a sole source of nitrogen for a wide range of microorganisms capable of assimilatory nitrate reduction. The calcium ion, a ubiquitous second messenger, plays a crucial role in various cellular processes, including cell wall stability, signaling, and enzyme function.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in microbial growth media.

Advantages and Considerations

Advantages:

  • Dual Nutrient Source: Provides both nitrogen and calcium.

  • High Solubility: Readily dissolves in water, making it easy to incorporate into media.[4]

  • Defined Nitrogen Source: As a chemically defined component, it is suitable for minimal and defined media formulations, allowing for precise control over nutrient composition.

  • pH Stability: Unlike ammonium salts, which can lead to a decrease in pH during assimilation, nitrate uptake can help to maintain or slightly increase the pH of the medium.[5]

  • Alternative to Ammonium: Can be a suitable alternative for organisms that are sensitive to high concentrations of ammonium ions.

Considerations:

  • Metabolic Capability: Not all microorganisms can utilize nitrate as a nitrogen source. The organism must possess the enzymatic machinery for nitrate and nitrite reduction.

  • Potential for Nitrite Accumulation: Inefficient nitrite reduction can lead to the accumulation of toxic nitrite ions.

  • Calcium Concentration: While beneficial, high concentrations of calcium can be inhibitory to some microorganisms, such as certain yeasts.[6][7] It is also important to consider the potential for precipitation of calcium salts, particularly with phosphates, in concentrated media.

  • Slower Growth: For some microbes, growth on nitrate may be slower compared to growth on more readily assimilated nitrogen sources like ammonium or amino acids.

Data Presentation: Microbial Growth on Calcium Nitrate

The following tables summarize quantitative data on the use of calcium nitrate as a nitrogen source for various microorganisms.

Table 1: Growth of Aspergillus species with Different Nitrogen Sources

Nitrogen SourceAspergillus niger Mean Mycelial Dry Weight (mg)Aspergillus flavus Mean Mycelial Dry Weight (mg)Aspergillus terreus Mean Mycelial Dry Weight (mg)
Calcium Nitrate455.56451.33460.00
Ammonium Sulfate427.89430.67425.00
Urea123.00125.33120.67

Data adapted from a study on phosphorus solubilizing fungi. The results indicate that calcium nitrate supported the highest mycelial growth for the tested Aspergillus species.[2]

Table 2: Comparative Growth Characteristics on Nitrate vs. Other Nitrogen Sources

MicroorganismObservation with Nitrate as Nitrogen SourceReference
Pseudomonas aeruginosaSlower assimilation and growth compared to ammonium.[5]
Streptomyces nourseiProlonged lag phase and approximately 50% lower final nystatin titres compared to ammonium-containing sources.
Sporosarcina pasteuriiLower cell density observed compared to growth with calcium lactate.
Bacillus subtilisCapable of utilizing nitrate, with growth rates dependent on the overall media composition.[8][9][10]
Saccharomyces cerevisiaeGrowth is highly dependent on calcium concentration; high levels can be inhibitory. Nitrate assimilation is not the preferred nitrogen utilization pathway.[1][6][7][11][12]

Experimental Protocols

Protocol 1: Preparation of a Minimal Solid Medium for Bacteria using this compound

This protocol describes the preparation of 1 liter of a minimal agar medium suitable for the growth of bacteria capable of utilizing nitrate, such as E. coli or Bacillus subtilis.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Dipotassium phosphate (K₂HPO₄)

  • Monopotassium phosphate (KH₂PO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Glucose (or other carbon source)

  • Trace metal solution (see below)

  • Agar

  • Distilled or deionized water

  • Autoclave

  • Sterile petri dishes

Procedure:

  • Prepare Stock Solutions:

    • 1 M this compound: Dissolve 236.15 g of Ca(NO₃)₂·4H₂O in distilled water to a final volume of 1 L. Sterilize by filtration.

    • 1 M K₂HPO₄: Dissolve 174 g of K₂HPO₄ in distilled water to a final volume of 1 L. Autoclave.

    • 1 M KH₂PO₄: Dissolve 136 g of KH₂PO₄ in distilled water to a final volume of 1 L. Autoclave.

    • 1 M MgSO₄·7H₂O: Dissolve 246.47 g of MgSO₄·7H₂O in distilled water to a final volume of 1 L. Autoclave.

    • 20% (w/v) Glucose: Dissolve 200 g of glucose in distilled water to a final volume of 1 L. Autoclave separately.

    • Trace Metal Solution (1000x): Dissolve the following in 100 mL of distilled water: 0.1 g FeSO₄·7H₂O, 0.1 g ZnCl₂, and 0.1 g Biotin. Sterilize by filtration.

  • Prepare the Medium:

    • To 800 mL of distilled water, add 15 g of agar.

    • Autoclave for 15 minutes at 121°C.

    • Allow the molten agar to cool to approximately 50-60°C in a water bath.

    • Aseptically add the sterile stock solutions in the following order, mixing gently after each addition:

      • 10 mL of 1 M this compound (final concentration 10 mM)

      • 60 mL of 1 M K₂HPO₄

      • 40 mL of 1 M KH₂PO₄

      • 1 mL of 1 M MgSO₄·7H₂O

      • 20 mL of 20% Glucose

      • 1 mL of 1000x Trace Metal Solution

    • Add sterile distilled water to a final volume of 1 L.

    • Pour the medium into sterile petri dishes and allow to solidify.

Protocol 2: Cultivation and Growth Comparison of a Fungus on Different Nitrogen Sources

This protocol details a method to compare the growth of a filamentous fungus, such as Aspergillus niger, using this compound versus other nitrogen sources.

Materials:

  • Aspergillus niger culture

  • Richard's broth medium components (or other suitable fungal minimal medium)

  • This compound (Ca(NO₃)₂·4H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Urea (CH₄N₂O)

  • Sucrose (or other carbon source)

  • Shaking incubator

  • Sterile flasks

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Media:

    • Prepare three variations of Richard's broth, each containing a different nitrogen source at an equimolar nitrogen concentration. For example, to replace 10 g/L potassium nitrate (KNO₃), use:

      • Calcium Nitrate Medium: 12.20 g/L this compound.[2]

      • Ammonium Sulfate Medium: 7 g/L Ammonium sulfate.[2]

      • Urea Medium: 7.46 g/L Urea.[2]

    • Dispense 100 mL of each medium into 250 mL flasks and autoclave.

  • Inoculation:

    • Prepare a spore suspension of Aspergillus niger in sterile water.

    • Inoculate each flask with an equal number of spores (e.g., 1 x 10⁶ spores).

  • Incubation:

    • Incubate the flasks at the optimal temperature for the fungus (e.g., 28-30°C) with shaking (e.g., 150 rpm) for a set period (e.g., 7 days).

  • Biomass Measurement:

    • After incubation, harvest the mycelial biomass by filtration through pre-weighed filter paper.

    • Wash the biomass with distilled water to remove any remaining media components.

    • Dry the filter paper with the biomass in an oven at 60-80°C until a constant weight is achieved.

    • Calculate the mycelial dry weight by subtracting the initial weight of the filter paper.

Signaling Pathways and Experimental Workflows

Nitrate Assimilation Pathway

Microorganisms that utilize nitrate as a nitrogen source employ the assimilatory nitrate reduction pathway. This two-step process intracellularly reduces nitrate to ammonia, which can then be incorporated into amino acids.

  • Nitrate Transport: Nitrate is actively transported into the cell by specific permeases.

  • Nitrate Reduction: The enzyme nitrate reductase, a molybdenum-containing enzyme, catalyzes the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻).

  • Nitrite Reduction: Nitrite reductase then converts nitrite to ammonium (NH₄⁺). This ammonium is subsequently incorporated into organic molecules, primarily through the action of glutamine synthetase and glutamate synthase.

Nitrate_Assimilation_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Nitrate_ext Nitrate (NO₃⁻) Nitrate_int Nitrate (NO₃⁻) Nitrate_ext->Nitrate_int Nitrate Permease Nitrite Nitrite (NO₂⁻) Nitrate_int->Nitrite Nitrate Reductase Ammonium Ammonium (NH₄⁺) Nitrite->Ammonium Nitrite Reductase Amino_Acids Amino Acids Ammonium->Amino_Acids GS/GOGAT

Fig. 1: Simplified pathway of assimilatory nitrate reduction in microorganisms.
Calcium Signaling in Bacteria

While the role of calcium as a primary nutrient is well-established, its function in bacterial signaling is an area of active research. Intracellular calcium concentrations in bacteria are tightly regulated.[2] Fluctuations in these levels can influence various processes, including:

  • Chemotaxis and Motility

  • Gene Expression

  • Cell Differentiation (e.g., sporulation)

  • Biofilm Formation

Calcium_Signaling Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ (transient increase) Ca_ext->Ca_int Ca²⁺ Channels/ Transporters Ca_sensors Ca²⁺ Sensor Proteins Ca_int->Ca_sensors Gene_Expression Gene Expression Ca_sensors->Gene_Expression Motility Chemotaxis/ Motility Ca_sensors->Motility Biofilm Biofilm Formation Ca_sensors->Biofilm Sporulation Sporulation Ca_sensors->Sporulation

Fig. 2: Conceptual overview of calcium's role in bacterial signaling pathways.
Experimental Workflow: Evaluating Calcium Nitrate as a Nitrogen Source

The following diagram outlines a general workflow for researchers to assess the suitability of this compound for the growth of a specific microorganism.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Select_Microbe Select Microorganism Design_Media Design Basal Minimal Media (varying N source) Select_Microbe->Design_Media Prepare_Media Prepare & Sterilize Media (Control vs. Ca(NO₃)₂ vs. others) Design_Media->Prepare_Media Inoculate Inoculate Cultures Prepare_Media->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Monitor_Growth Monitor Growth (OD, cell count, etc.) Incubate->Monitor_Growth Harvest Harvest Biomass Monitor_Growth->Harvest Measure_Biomass Determine Dry Weight Harvest->Measure_Biomass Analyze_Data Analyze & Compare Growth Kinetics Measure_Biomass->Analyze_Data

Fig. 3: Workflow for comparative analysis of microbial growth on different nitrogen sources.

Conclusion

This compound is a versatile and valuable component for microbial growth media, particularly in defined formulations where precise control of nutrients is required. Its utility as a nitrogen source is dependent on the metabolic capabilities of the target microorganism. Researchers should consider both the benefits of providing nitrate and calcium and the potential for slower growth or inhibition at high concentrations. The protocols and data provided herein offer a foundation for the successful application of this compound in a variety of microbiological research and development settings.

References

Application Notes and Protocols for the Formulation of a Hoagland Solution Using Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hoagland solution is a hydroponic nutrient solution developed by Hoagland and Arnon in 1938 and later revised in 1950.[1] It remains one of the most widely used formulations for growing plants in a soilless culture for research purposes. The solution provides every essential nutrient required for optimal plant growth, allowing for a high degree of control over the nutrient environment.[1] This controlled environment is crucial in plant science research, including studies on nutrient uptake, plant physiology, and the effects of biotic and abiotic stress.

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) is a key component of the Hoagland solution, serving as the primary source of both calcium and nitrate.[1][2][3]

  • Calcium (Ca²⁺) is a vital secondary messenger in various signal transduction pathways and is essential for maintaining cell wall structure and membrane integrity.[2][4] A sufficient supply of calcium helps plants resist diseases and environmental stress.[2]

  • Nitrate (NO₃⁻) is the most readily available form of nitrogen for most plants.[4] Nitrogen is a fundamental component of amino acids, proteins, nucleic acids, and chlorophyll, making it critical for photosynthesis and overall plant growth.[2][5]

The use of this compound ensures a highly soluble and readily available source of these two critical nutrients for plants in a hydroponic system.[3][6]

Materials and Reagents

Equipment
  • Analytical balance (accurate to 0.001 g)

  • Volumetric flasks (1 L)

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Storage bottles (amber or covered with aluminum foil to protect light-sensitive solutions)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Reagents

All reagents should be of analytical grade or higher to ensure the purity of the nutrient solution.

  • This compound (Ca(NO₃)₂·4H₂O)

  • Potassium nitrate (KNO₃)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Boric acid (H₃BO₃)

  • Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Molybdic acid (H₂MoO₄) or Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Potassium hydroxide (KOH)

  • Distilled or deionized water

Experimental Protocols

The preparation of a Hoagland solution involves making concentrated stock solutions first, which are then diluted to the final working concentration. This approach prevents the precipitation of certain salts that can occur when they are mixed at high concentrations.[7][8]

Preparation of Stock Solutions

It is recommended to prepare at least three separate stock solutions to avoid precipitation: a macronutrient stock solution A (containing calcium and nitrate), a macronutrient stock solution B (containing phosphate and sulfate), and a micronutrient stock solution. An iron stock solution should also be prepared separately.

Table 1: Composition of Stock Solutions for Hoagland Solution

Stock SolutionCompoundFormulaMolar Mass ( g/mol )Amount per 1 L of Stock Solution (g)
Stock A (100x) This compoundCa(NO₃)₂·4H₂O236.15118.08
Potassium nitrateKNO₃101.1060.66
Stock B (100x) Potassium dihydrogen phosphateKH₂PO₄136.0913.61
Magnesium sulfate heptahydrateMgSO₄·7H₂O246.4749.30
Micronutrient Stock (1000x) Boric acidH₃BO₃61.832.86
Manganese (II) chloride tetrahydrateMnCl₂·4H₂O197.911.81
Zinc sulfate heptahydrateZnSO₄·7H₂O287.560.22
Copper (II) sulfate pentahydrateCuSO₄·5H₂O249.690.08
Molybdic acid (85% MoO₃)H₂MoO₄161.960.02
Iron Stock (1000x) Iron(II) sulfate heptahydrateFeSO₄·7H₂O278.012.78
EDTA disodium saltC₁₀H₁₄N₂Na₂O₈·2H₂O372.243.73

Protocol for Stock Solution Preparation:

  • For each stock solution:

    • Accurately weigh the required amount of each salt using an analytical balance.

    • Dissolve the salts in approximately 800 mL of distilled or deionized water in a 1 L beaker. Use a magnetic stirrer to facilitate dissolution.

    • Once the salts are completely dissolved, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the salt is transferred.

    • Bring the final volume to 1 L with distilled water.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • For the Iron Stock Solution:

    • Dissolve the EDTA disodium salt in about 500 mL of distilled water. Gently heat the solution if necessary to aid dissolution.

    • In a separate beaker, dissolve the iron(II) sulfate heptahydrate in about 400 mL of distilled water.

    • Slowly add the iron sulfate solution to the EDTA solution while stirring continuously.

    • Bring the final volume to 1 L in a volumetric flask. The resulting solution should be a clear, yellow-brown color.

  • Storage:

    • Store all stock solutions in clearly labeled, airtight bottles.

    • The micronutrient and iron stock solutions should be stored in amber bottles or bottles wrapped in aluminum foil in a cool, dark place to prevent degradation.

Preparation of the Final Working Hoagland Solution

The final working solution should be prepared by diluting the stock solutions. It is crucial to add the stock solutions to a large volume of water in a specific order to prevent precipitation.

Protocol for Final Solution Preparation (1 L):

  • Add approximately 800 mL of distilled or deionized water to a 1 L beaker or volumetric flask.

  • While stirring, add the stock solutions in the following order:

    • 10 mL of Stock Solution A

    • 10 mL of Stock Solution B

    • 1 mL of Micronutrient Stock Solution

    • 1 mL of Iron Stock Solution

  • Bring the final volume to 1 L with distilled water.

  • Measure the pH of the final solution using a calibrated pH meter. The optimal pH for most plants is between 5.5 and 6.5.[9]

  • Adjust the pH if necessary using dilute potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).

  • The final Hoagland solution is now ready for use. It is recommended to replace the nutrient solution every 5-7 days to ensure a consistent supply of nutrients and to prevent the buildup of salts and microorganisms.

Table 2: Final Ion Concentrations in the Working Hoagland Solution

ElementIonConcentration (mmol/L)Concentration (ppm)
NitrogenNO₃⁻15.0210
NH₄⁺1.014
PhosphorusH₂PO₄⁻1.031
PotassiumK⁺6.0235
CalciumCa²⁺5.0200
MagnesiumMg²⁺2.048
SulfurSO₄²⁻2.064
BoronB0.0460.5
ManganeseMn0.0090.5
ZincZn0.00080.05
CopperCu0.00030.02
MolybdenumMo0.00010.01
IronFe0.0090.5

Visualizations

Hoagland_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation (Concentrated) cluster_final Final Working Solution Preparation (1L) A Stock A (Ca(NO₃)₂·4H₂O, KNO₃) Mix Add Stocks Sequentially with Stirring A->Mix B Stock B (KH₂PO₄, MgSO₄·7H₂O) B->Mix Micro Micronutrient Stock Micro->Mix Fe Iron Stock (Fe-EDTA) Fe->Mix Water Start with ~800 mL Distilled Water Water->Mix Volume Adjust to Final Volume (1 L) Mix->Volume pH Measure and Adjust pH (5.5 - 6.5) Volume->pH Final Ready-to-Use Hoagland Solution pH->Final

Caption: Workflow for the preparation of Hoagland solution.

Hoagland_Solution_Components cluster_macronutrients Macronutrients cluster_micronutrients Micronutrients N Nitrogen (N) P Phosphorus (P) K Potassium (K) Ca Calcium (Ca) Mg Magnesium (Mg) S Sulfur (S) Fe Iron (Fe) B Boron (B) Mn Manganese (Mn) Zn Zinc (Zn) Cu Copper (Cu) Mo Molybdenum (Mo) Hoagland Hoagland Solution Hoagland->N Hoagland->P Hoagland->K Hoagland->Ca Hoagland->Mg Hoagland->S Hoagland->Fe Hoagland->B Hoagland->Mn Hoagland->Zn Hoagland->Cu Hoagland->Mo

Caption: Key components of the Hoagland nutrient solution.

References

Troubleshooting & Optimization

Preventing agglomeration in nanoparticle synthesis with calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium nitrate tetrahydrate in nanoparticle synthesis. The focus is on preventing agglomeration and controlling particle size.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis using this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My synthesized nanoparticles are heavily agglomerated. What are the likely causes and how can I fix this?

Answer: Agglomeration is a common challenge in nanoparticle synthesis. The primary reasons for this issue, especially when using this compound, can be categorized into several factors related to the reaction conditions.

Potential Causes and Solutions:

  • Incorrect Molarity of this compound: The concentration of your this compound precursor is a critical factor. Studies have shown that varying the molarity can directly impact the final particle size. In the synthesis of calcium hydroxide nanoparticles, for instance, increasing the molarity of this compound from 0.4 M to 1.6 M has been shown to decrease the crystallite size, which can sometimes lead to more stable particles.

  • Inadequate Stirring Speed: The agitation speed during the reaction plays a crucial role in preventing agglomeration. Insufficient stirring can lead to localized areas of high supersaturation, promoting uncontrolled particle growth and aggregation. Conversely, excessively high stirring speeds can also sometimes lead to particle size widening.[1] It is important to optimize the stirring speed for your specific reaction setup.

  • Suboptimal pH Level: The pH of the reaction medium influences the surface charge of the nanoparticles, which in turn affects their stability. If the pH is near the isoelectric point of the nanoparticles, the surface charge will be minimal, leading to a higher tendency for agglomeration. Adjusting the pH to be further away from the isoelectric point can increase electrostatic repulsion between particles and improve dispersion.

  • Lack of a Capping Agent or Surfactant: Capping agents or surfactants are molecules that adsorb to the surface of nanoparticles, providing a protective layer that prevents them from sticking together. If you are observing significant agglomeration, consider introducing a suitable capping agent to your synthesis protocol.

Question 2: I am observing inconsistent particle sizes in different batches of my synthesis. What could be causing this variability?

Answer: Inconsistent particle sizes between batches can be frustrating and can impact the reliability of your downstream applications. This issue often points to a lack of precise control over the synthesis parameters.

Potential Causes and Solutions:

  • Fluctuations in Reaction Temperature: The temperature at which the synthesis is carried out can affect the kinetics of nucleation and particle growth. Even small variations in temperature between batches can lead to differences in the final particle size. Ensure that your reaction vessel is well-insulated and that the temperature is carefully monitored and controlled throughout the synthesis.

  • Inconsistent Addition Rate of Reactants: The rate at which the precipitating agent is added to the this compound solution can significantly impact the final particle size. A rapid addition can lead to a burst of nucleation and the formation of many small particles, while a slow addition may favor the growth of existing nuclei, resulting in larger particles. A controlled, dropwise addition is often recommended to achieve a narrow size distribution.[1]

  • Variations in Reactant Concentrations: Ensure that the concentrations of your stock solutions, including the this compound and the precipitating agent, are consistent for each batch. Prepare fresh solutions regularly and verify their concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle synthesis?

A1: this compound (Ca(NO₃)₂·4H₂O) is a common precursor for the synthesis of various calcium-based nanoparticles, such as calcium hydroxide (Ca(OH)₂), calcium carbonate (CaCO₃), and hydroxyapatite.[1] It provides the calcium ions (Ca²⁺) that form the core of the nanoparticles upon reaction with a suitable precipitating agent.

Q2: How does the concentration of this compound affect nanoparticle size?

A2: The concentration of this compound can have a significant impact on the resulting nanoparticle size. In the synthesis of calcium hydroxide nanoparticles, for example, an increase in the molarity of this compound has been shown to lead to a decrease in the crystallite size of the nanoparticles. This is likely due to the increased nucleation rate at higher precursor concentrations.

Q3: Can I use a surfactant with this compound?

A3: Yes, using a surfactant or a capping agent is a common strategy to prevent agglomeration during nanoparticle synthesis. These molecules adsorb to the nanoparticle surface, providing steric or electrostatic stabilization. The choice of surfactant will depend on the specific nanoparticle system and the desired surface properties.

Q4: What is the difference between soft and hard agglomeration?

A4: Soft agglomeration refers to the loose association of nanoparticles held together by weak forces, such as van der Waals forces. These agglomerates can often be broken up by simple means like ultrasonication. Hard agglomeration, on the other hand, involves stronger chemical bonds between the particles and is much more difficult to reverse. Preventing hard agglomeration during the synthesis process is crucial.

Quantitative Data

The following table summarizes the effect of this compound molarity on the crystallite size of calcium hydroxide nanoparticles, as reported in a study by Akash et al.

Molarity of this compound (M)Crystallite Size (nm)
0.4~103
1.0Not specified, but smaller than 0.4 M
1.6~64

Experimental Protocols

Synthesis of Calcium Hydroxide Nanoparticles

This protocol is adapted from the work of Akash et al. and describes a simple chemical precipitation method.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of this compound at the desired molarities (e.g., 0.4 M, 1.0 M, and 1.6 M).

  • Prepare a 1 M aqueous solution of sodium hydroxide.

  • At room temperature, add the sodium hydroxide solution to the this compound solution under constant stirring.

  • Continue stirring for a specified period to allow for the formation of the calcium hydroxide nanoparticle precipitate.

  • The resulting precipitate can then be collected by centrifugation and washed with deionized water to remove any byproducts.

  • The washed nanoparticles can be dried for further characterization.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_reaction Synthesis cluster_purification Purification & Collection prep_ca Prepare Calcium Nitrate Tetrahydrate Solution mix Mix Solutions with Constant Stirring prep_ca->mix prep_naoh Prepare Sodium Hydroxide Solution prep_naoh->mix precipitate Nanoparticle Precipitation mix->precipitate centrifuge Centrifugation precipitate->centrifuge wash Wash with Deionized Water centrifuge->wash dry Drying wash->dry

Caption: Experimental workflow for the synthesis of calcium hydroxide nanoparticles.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Agglomeration Observed? cause_molarity Incorrect Molarity? start->cause_molarity Yes cause_stirring Inadequate Stirring? cause_ph Suboptimal pH? cause_capping No Capping Agent? end Agglomeration Resolved start->end No sol_molarity Optimize Molarity cause_molarity->sol_molarity sol_stirring Adjust Stirring Speed cause_stirring->sol_stirring sol_ph Modify pH cause_ph->sol_ph sol_capping Add Capping Agent cause_capping->sol_capping sol_molarity->end sol_stirring->end sol_ph->end sol_capping->end

Caption: Troubleshooting workflow for nanoparticle agglomeration.

References

Controlling crystal size of hydroxyapatite with calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydroxyapatite (HAp) with controlled crystal size using calcium nitrate tetrahydrate.

Troubleshooting Guide

This guide addresses common issues encountered during hydroxyapatite synthesis, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Crystal size is too large High concentration of precursor solutions.[1] Prolonged reaction or aging time.[1] Insufficient stirring speed.Decrease the concentration of calcium nitrate and phosphate solutions.[1] Reduce the reaction or aging duration.[1] Increase the stirring speed to promote rapid nucleation.[2]
Crystal size is too small Low concentration of precursor solutions. Low reaction temperature.[3] Rapid precipitation.Increase the concentration of the precursor solutions.[1] Increase the synthesis temperature.[3] Slow down the addition rate of the phosphate solution to the calcium nitrate solution.[4]
Wide crystal size distribution Inhomogeneous mixing of reactants. Fluctuations in temperature or pH during synthesis.Ensure vigorous and consistent stirring throughout the reaction.[2] Precisely control and monitor the temperature and pH of the reaction mixture.[4][5]
Irregular crystal morphology (not needle-like or rod-like) Low synthesis temperature.[3] Incorrect pH of the reaction medium.[4][5]Increase the reaction temperature; higher temperatures tend to favor the formation of needle-like crystals.[3] Adjust and maintain the pH of the solution, as it significantly influences crystal shape.[4][5]
Low crystallinity of the powder Low synthesis temperature.[3] Short aging time.Increase the synthesis temperature to enhance crystallinity.[3] Extend the aging period after precipitation to allow for crystal growth and perfection.
Presence of impurity phases (e.g., other calcium phosphates) Incorrect Ca/P molar ratio. pH of the solution is not optimal.[4]Ensure the stoichiometric Ca/P ratio of 1.67 is accurately maintained.[6][7] Maintain the pH of the reaction mixture, typically above 9, to favor the formation of hydroxyapatite.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling hydroxyapatite crystal size using this compound?

A1: The control of hydroxyapatite crystal size relies on manipulating the nucleation and growth kinetics during the precipitation reaction. By adjusting parameters such as reactant concentrations, temperature, pH, and reaction time, one can influence the number of initial nuclei formed and the rate at which they grow into larger crystals.[2][9] this compound serves as the calcium source in this aqueous precipitation method.[7][10]

Q2: How does temperature affect the crystal size of hydroxyapatite?

A2: Temperature has a significant impact on both the crystallinity and the crystal size of hydroxyapatite. Generally, increasing the synthesis temperature leads to higher crystallinity.[3] The effect on crystal size can be complex; some studies report that within a certain range, increasing temperature can lead to an initial decrease in particle size, followed by an increase at higher temperatures.[1] For instance, one study found that increasing the temperature from 4°C to 70°C resulted in an increase in crystallite size from 27.4 nm to 42.2 nm.[3]

Q3: What is the role of pH in determining the final crystal characteristics?

A3: The pH of the reaction medium is a critical parameter that influences not only the phase purity of the synthesized hydroxyapatite but also its morphology and crystal size.[4][5] While changes in pH may not have a major influence on crystallite size in some cases, it is crucial for controlling the shape of the crystals.[1][5] A pH value above 9 is generally recommended to ensure the formation of stoichiometric hydroxyapatite.[8]

Q4: How does the concentration of reactants influence crystal size?

A4: The concentration of the precursor solutions, such as calcium nitrate and a phosphate source, directly affects the supersaturation of the solution. Higher reactant concentrations generally lead to a higher nucleation rate, which can result in the formation of smaller crystals.[2] Conversely, lower concentrations can lead to larger crystals due to a slower nucleation rate and more time for crystal growth.[1]

Q5: Can the stirring speed affect the outcome of the synthesis?

A5: Yes, the stirring speed is an important parameter. A higher agitation speed promotes better mixing of the reactants, leading to more uniform supersaturation and a higher nucleation rate, which generally results in smaller and more uniform crystals.[2]

Quantitative Data Summary

The following tables summarize the effect of different synthesis parameters on the crystal size of hydroxyapatite.

Table 1: Effect of Temperature on Hydroxyapatite Crystallite Size

Synthesis Temperature (°C)Crystallinity (%)Crystallite Size (nm)Reference
410.627.4[3]
30--[3]
50--[3]
7056.242.2[3]
125-31.7 (001 plane), 15.8 (h00 plane)[1]
160-25.2 (001 plane)[1]
180-45 (001 plane), 26.2 (h00 plane)[1]

Table 2: Effect of Reaction Time on Hydroxyapatite Nanorod Dimensions (at 200°C)

Reaction Time (hours)Mean Particle Width (nm)Reference
825.6[6]
1228.9[6]
2431.9[6]

Experimental Protocols

1. Wet Chemical Precipitation Method

This protocol describes a common method for synthesizing hydroxyapatite with controlled crystal size.

  • Materials: this compound (Ca(NO₃)₂·4H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium hydroxide (NH₄OH), deionized water.

  • Procedure:

    • Prepare aqueous solutions of this compound and diammonium hydrogen phosphate at the desired concentrations. A stoichiometric Ca/P ratio of 1.67 should be maintained.[6][7]

    • Place the calcium nitrate solution in a reaction vessel equipped with a magnetic stirrer and maintain a constant temperature.

    • Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium nitrate solution while stirring vigorously.

    • During the addition, continuously monitor the pH of the mixture and maintain it at a desired level (typically >9) by adding ammonium hydroxide.[8]

    • After the addition is complete, continue stirring the mixture for a specified period (aging time) at the set temperature.

    • The resulting precipitate is then collected by filtration or centrifugation, washed several times with deionized water to remove any unreacted ions, and finally dried.[5]

2. Hydrothermal Synthesis Method

This method is used to produce highly crystalline hydroxyapatite.

  • Materials: this compound, diammonium hydrogen phosphate, deionized water, and a pH-adjusting agent like ammonium hydroxide.

  • Procedure:

    • Prepare precursor solutions of calcium nitrate and diammonium hydrogen phosphate.

    • Mix the solutions under stirring to form a precipitate, similar to the wet chemical precipitation method. The pH is adjusted accordingly.[5]

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to the desired temperature (e.g., 120-200°C) for a specific duration (e.g., 2-24 hours).[6]

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

    • Collect the white precipitate, wash it thoroughly with deionized water, and dry it.[5]

Visualizations

Experimental_Workflow cluster_precipitation Wet Chemical Precipitation cluster_hydrothermal Hydrothermal Synthesis P1 Prepare Precursor Solutions (Calcium Nitrate & Phosphate) P2 Mix Solutions & Adjust pH P1->P2 Dropwise Addition P3 Aging P2->P3 Stirring P4 Washing & Drying P3->P4 Filtration/Centrifugation H1 Prepare Precursor Slurry H2 Autoclave Treatment (High T & P) H1->H2 H3 Cooling H2->H3 H4 Washing & Drying H3->H4 Filtration

Caption: Experimental workflows for hydroxyapatite synthesis.

Parameter_Influence Temp Temperature Size Crystal Size Temp->Size Morphology Morphology Temp->Morphology Crystallinity Crystallinity Temp->Crystallinity pH pH pH->Size pH->Morphology Conc Concentration Conc->Size Time Reaction Time Time->Size

Caption: Influence of synthesis parameters on crystal properties.

References

Technical Support Center: Optimizing pH in Calcium Phosphate Precipitation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during precipitation reactions involving calcium nitrate tetrahydrate, particularly for the synthesis of calcium phosphate materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in the precipitation of calcium phosphate from this compound?

A1: The pH of the reaction solution is a critical parameter that dictates the specific phase, composition, crystallinity, and morphology of the precipitated calcium phosphate. It influences the protonation state of phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn determines the type of calcium phosphate salt that preferentially nucleates and grows.

Q2: Which calcium phosphate phases can be expected at different pH ranges?

A2: Generally, more acidic conditions favor the formation of less stable, more acidic phases, while alkaline conditions promote the formation of more stable, basic phases like hydroxyapatite. At a pH of around 5, brushite (dicalcium phosphate dihydrate, CaHPO₄·2H₂O) is often formed.[1] As the pH increases to levels between 7 and 12, the formation of nano-hydroxyapatite ([Ca₁₀(PO₄)₆(OH)₂]) is favored.[1] In some cases, at pH values below 6.5, monetite (dicalcium phosphate anhydrous, CaHPO₄) can also be formed, particularly at higher temperatures.[2]

Q3: How does the initial pH of the solution affect the Ca/P molar ratio of the final precipitate?

A3: The initial pH has a direct impact on the Ca/P molar ratio of the precipitated solid. Higher initial pH values tend to promote the formation of precipitates with a higher Ca/P molar ratio. For instance, in one study, the Ca/P molar ratio increased from 1.30 at an initial pH of 4.0 to 1.55 at an initial pH of 10.0.[3] This is because a higher pH favors the formation of hydroxyapatite, which has a theoretical Ca/P ratio of 1.67.[4]

Q4: Can temperature influence the outcome of the precipitation reaction in conjunction with pH?

A4: Yes, temperature is another crucial factor that works in concert with pH. For example, at acidic pH, dicalcium phosphate dihydrate (brushite) may form at room temperature, while the anhydrous form, monetite, is more likely to precipitate at temperatures of 50°C and higher.[4] For the synthesis of stoichiometric hydroxyapatite, precipitation is often carried out at elevated temperatures (around 90°C) and a high pH (9.5-12.0).[4]

Q5: What are common precursors used with this compound for calcium phosphate precipitation?

A5: Common phosphorus-containing precursors include diammonium hydrogen phosphate ((NH₄)₂HPO₄), sodium phosphate (e.g., Na₂HPO₄), and phosphoric acid (H₃PO₄). The choice of precursor can influence the reaction kinetics and the final product characteristics.

Troubleshooting Guides

This guide addresses specific issues that may arise during your precipitation experiments.

Problem Potential Cause Troubleshooting Steps
No precipitate or very low yield Suboptimal pH: The pH of your solution may be too low, keeping the calcium phosphate species soluble. For example, at a pH of 4.0, the solution can be undersaturated with respect to hydroxyapatite.[3]Action: Slowly increase the pH of the reaction mixture using a suitable base (e.g., ammonium hydroxide or sodium hydroxide) while monitoring with a calibrated pH meter. For hydroxyapatite, a pH in the range of 10-12 is often optimal.[5]
Insufficient precursor concentration: The concentrations of calcium and phosphate ions may be below the solubility product of the desired calcium phosphate phase.Action: Increase the concentration of your precursor solutions (this compound and the phosphate source).
Precipitate is amorphous instead of crystalline Rapid precipitation: Very fast addition of precursors can lead to the formation of an amorphous, kinetically favored product rather than a crystalline, thermodynamically stable one.Action: Add the precursor solutions dropwise or at a slow, controlled rate with vigorous stirring to maintain homogeneity and control the supersaturation level.
Low temperature: Some crystalline phases require higher temperatures to form.Action: Consider performing the precipitation at an elevated temperature, for instance, 60-90°C, especially if aiming for crystalline hydroxyapatite.[4]
Inadequate aging time: The initial amorphous precipitate often transforms into a more stable crystalline phase over time.Action: Allow the precipitate to age in the mother liquor for a sufficient period (e.g., several hours to overnight) with continuous stirring.
Incorrect calcium phosphate phase obtained Incorrect pH control: The final pH of the reaction may have drifted from the target value, leading to the formation of an undesired phase.Action: Use a buffered solution or a pH controller to maintain a stable pH throughout the precipitation process. Verify the pH at the end of the reaction. For example, brushite is expected at pH 5, while hydroxyapatite is favored at pH levels of 7 to 12.[1]
Temperature effects: As noted, temperature can influence the resulting phase.Action: Ensure your reaction temperature is appropriate for the desired phase. For instance, to avoid the formation of monetite instead of brushite, keep the temperature below 50°C in acidic conditions.[4]
Precipitate has a wide particle size distribution Inhomogeneous mixing: Poor mixing can create localized areas of high supersaturation, leading to uncontrolled nucleation and growth.Action: Use a calibrated mechanical or magnetic stirrer at a consistent speed to ensure the reaction mixture is well-homogenized.

Data Presentation

Table 1: Effect of Initial pH on Ca/P Molar Ratio of Precipitated Calcium Phosphate

Initial pH (pH₀)Ca/P Molar Ratio
4.01.30
8.21.38
10.01.55

Data summarized from a study on electrochemical induced calcium phosphate precipitation.[3]

Table 2: Influence of pH on the Resulting Calcium Phosphate Phase (at Room Temperature)

pHPredominant Calcium Phosphate Phase
5Brushite (CaHPO₄·2H₂O)
7Nano-hydroxyapatite
10Nano-hydroxyapatite
12Nano-hydroxyapatite

Data adapted from a study on the synthesis of multiphasic calcium phosphate powders.[1]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyapatite via pH-Controlled Precipitation

This protocol describes a general method for synthesizing hydroxyapatite by controlling the pH of the reaction.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

  • Calibrated pH meter

  • Magnetic or mechanical stirrer

  • Heating mantle or water bath

Methodology:

  • Prepare Precursor Solutions:

    • Prepare a calcium nitrate solution (e.g., 0.5 M) by dissolving the appropriate amount of Ca(NO₃)₂·4H₂O in deionized water.

    • Prepare a diammonium hydrogen phosphate solution (e.g., 0.3 M) by dissolving (NH₄)₂HPO₄ in deionized water. The amounts should be calculated to achieve a final Ca/P molar ratio of 1.67.

  • Reaction Setup:

    • Place the diammonium hydrogen phosphate solution in a reaction vessel equipped with a stirrer and a pH probe.

    • Begin stirring the solution at a constant rate.

    • If required, heat the solution to the desired temperature (e.g., 60°C).

  • Precipitation:

    • Slowly add the calcium nitrate solution to the phosphate solution drop by drop using a burette or a peristaltic pump.

    • Simultaneously, maintain the pH of the reaction mixture at a constant value (e.g., pH 10-11) by adding ammonium hydroxide solution as needed.

  • Aging the Precipitate:

    • After the complete addition of the calcium nitrate solution, continue stirring the suspension at the set temperature and pH for a designated aging period (e.g., 2-24 hours) to promote crystallization.

  • Washing and Drying:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Dry the resulting powder in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_post Post-Processing prep_ca Prepare Ca(NO₃)₂·4H₂O Solution add_ca Slowly Add Ca(NO₃)₂ Solution prep_ca->add_ca prep_p Prepare Phosphate Solution reaction_vessel Reaction Vessel with Phosphate Solution prep_p->reaction_vessel Initial Charge control_ph Maintain pH with Base Addition add_ca->control_ph Continuous Monitoring aging Age Precipitate control_ph->aging separation Filter/Centrifuge aging->separation washing Wash with DI Water separation->washing drying Dry the Final Product washing->drying

References

Technical Support Center: Synthesis of Materials from Calcium Nitrate Tetrahydrate via Calcination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with materials synthesized from calcium nitrate tetrahydrate, with a focus on the effects of calcination temperature.

Troubleshooting Guides

Issue: The final product is not the desired phase (e.g., obtaining a mixture of CaO and CaCO₃ instead of pure CaO).

Question: Why am I getting a mixed-phase product after calcination, and how can I obtain a pure phase?

Answer:

Incomplete decomposition of the precursor is a common reason for obtaining a mixed-phase product. The thermal decomposition of this compound to calcium oxide involves several steps, including dehydration and the decomposition of anhydrous calcium nitrate.[1][2] If the calcination temperature is too low or the duration is too short, the reaction may not go to completion.

  • Solution 1: Optimize Calcination Temperature and Time: Ensure the calcination temperature is sufficiently high and the holding time is adequate for complete decomposition. For the conversion of calcium nitrate to calcium oxide, temperatures typically need to be above 600°C.[3] It is recommended to perform a thermogravimetric analysis (TGA) of your precursor to determine the exact decomposition temperature.

  • Solution 2: Control the Atmosphere: The presence of carbon dioxide (CO₂) in the furnace atmosphere can lead to the formation of calcium carbonate (CaCO₃).[4] Performing the calcination in an inert atmosphere (e.g., nitrogen or argon) or under vacuum can help prevent the formation of carbonate impurities.

  • Solution 3: Intermediate Grinding: For solid-state reactions, intermediate grinding between calcination steps can improve homogeneity and promote a more complete reaction.

Issue: The synthesized particles have a large and inconsistent particle size.

Question: How can I control the particle size and achieve a more uniform size distribution during synthesis and calcination?

Answer:

Particle size is significantly influenced by the synthesis method and calcination conditions. Higher calcination temperatures and longer durations generally lead to an increase in crystallite size and particle agglomeration due to sintering.[5][6]

  • Solution 1: Adjust Calcination Temperature: Use the lowest possible calcination temperature that still ensures complete decomposition of the precursor. This will minimize particle growth.

  • Solution 2: Control Heating and Cooling Rates: A slower heating and cooling rate can sometimes lead to more uniform particle growth. Rapid temperature changes can induce thermal stress and promote uncontrolled agglomeration.

  • Solution 3: Employ a Synthesis Method Conducive to Nanoparticles: Wet chemical methods like co-precipitation and sol-gel synthesis offer better control over initial particle size before calcination.[7][8] Using capping agents or surfactants during synthesis can also help control particle growth.[9]

Issue: The surface area of the synthesized material is lower than expected.

Question: What factors affect the surface area of the calcined material, and how can I increase it?

Answer:

The surface area of a material is inversely related to its particle size. As the calcination temperature increases, sintering causes particles to grow and coalesce, leading to a decrease in the overall surface area.[5][10]

  • Solution 1: Lower Calcination Temperature: As with controlling particle size, using a lower calcination temperature will result in smaller particles and consequently a higher surface area.

  • Solution 2: Optimize Calcination Time: Shorter calcination times can help to reduce the extent of sintering and preserve a higher surface area.[10]

  • Solution 3: Utilize a Template or Porogen: Incorporating a sacrificial template or porogen during synthesis can create a porous structure that is retained after calcination, leading to a significantly higher surface area.

Frequently Asked Questions (FAQs)

Question: What are the typical decomposition stages of this compound upon heating?

Answer: The thermal decomposition of this compound, Ca(NO₃)₂·4H₂O, occurs in distinct stages. Initially, it melts at approximately 42.7°C.[11] This is followed by a multi-step dehydration process to form anhydrous calcium nitrate (Ca(NO₃)₂). The anhydrous salt then decomposes at higher temperatures, typically starting around 500°C, to form calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[12]

Question: How does the calcination temperature affect the crystallinity of the synthesized material?

Answer: Calcination temperature has a direct impact on the crystallinity of the material. Generally, as the calcination temperature increases, the crystallinity of the product improves, resulting in sharper and more intense peaks in X-ray diffraction (XRD) patterns.[6] This is due to the enhanced atomic mobility at higher temperatures, which allows for better crystal lattice formation.

Question: Can I synthesize hydroxyapatite using this compound, and how does calcination temperature play a role?

Answer: Yes, hydroxyapatite (HAp) can be synthesized using this compound as a calcium precursor, typically in a precipitation reaction with a phosphate source like diammonium hydrogen phosphate.[13] The resulting precipitate is often amorphous or poorly crystalline and requires a subsequent calcination step. The firing temperature influences the crystallinity and phase purity of the HAp. For instance, a high purity of nano-hydroxyapatite powders can be obtained at 600°C.[13] Higher temperatures can lead to grain growth and potentially the formation of other calcium phosphate phases like β-tricalcium phosphate (β-TCP).

Question: Are there any safety precautions I should take when calcining this compound?

Answer: Yes, safety is paramount. The decomposition of calcium nitrate releases toxic nitrogen dioxide (NO₂) gas.[12] Therefore, calcination must be performed in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Be aware that calcium nitrate is an oxidizer and can increase the flammability of other materials.[3]

Data Presentation

Table 1: Effect of Calcination Temperature on Calcium Oxide (CaO) Crystallite Size

Calcination Temperature (°C)PrecursorCrystallite Size (nm)Reference
800Calcium Carbonate30.2[14]
900Calcium Carbonate38.5[14]
1000Calcium Carbonate45.1[14]
1100Calcium Carbonate52.3[14]
1200Calcium Carbonate58.7[14]

Table 2: Influence of Calcination Temperature on Mayenite (C12A7) Crystallite Size and Surface Area

Calcination Temperature (°C)Average Crystallite Size (nm)BET Surface Area (m²/g)Reference
47031.171.18[5]
66045.235.12[5]
86063.718.54[5]
96081.310.34[5]

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxide (CaO) Nanoparticles via Precipitation and Calcination

This protocol describes the synthesis of CaO nanoparticles from this compound using a precipitation method followed by calcination.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a 0.5 M solution of this compound in deionized water.

  • Prepare a 1 M solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution dropwise to the calcium nitrate solution while stirring vigorously at room temperature. A white precipitate of calcium hydroxide (Ca(OH)₂) will form.

  • Continue stirring for 1-2 hours to ensure a complete reaction.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Dry the precipitate in an oven at 80-100°C overnight to obtain calcium hydroxide powder.

  • Calcine the dried calcium hydroxide powder in a furnace at a desired temperature (e.g., 600-900°C) for 2-4 hours to convert it to calcium oxide.

Protocol 2: Synthesis of Hydroxyapatite (HAp) via Co-Precipitation

This protocol details the synthesis of hydroxyapatite from this compound and diammonium hydrogen phosphate.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare a solution of this compound in deionized water.

  • Prepare a solution of diammonium hydrogen phosphate in deionized water.

  • Slowly add the diammonium hydrogen phosphate solution to the calcium nitrate solution dropwise while stirring.

  • Maintain the pH of the mixture at 10-11 by adding ammonium hydroxide solution.[15]

  • Age the resulting milky suspension for 24 hours at room temperature to allow for the maturation of the hydroxyapatite precipitate.

  • Filter and wash the precipitate thoroughly with deionized water to remove any residual ions.

  • Dry the precipitate in an oven at 100°C.

  • Calcine the dried powder at a temperature between 600°C and 900°C for 2 hours to improve crystallinity.[13]

Mandatory Visualization

experimental_workflow_CaO cluster_synthesis Precipitation Synthesis cluster_processing Post-Processing Ca_Nitrate Ca(NO₃)₂·4H₂O Solution Mixing Mixing & Stirring Ca_Nitrate->Mixing NaOH NaOH Solution NaOH->Mixing Precipitate Ca(OH)₂ Precipitate Mixing->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying (100°C) Filtration->Drying Calcination Calcination (T > 600°C) Drying->Calcination CaO CaO Product Calcination->CaO

Caption: Experimental workflow for the synthesis of CaO.

temp_effect cluster_properties Material Properties Temp Calcination Temperature Crystallinity Crystallinity Temp->Crystallinity Increases ParticleSize Particle Size Temp->ParticleSize Increases SurfaceArea Surface Area Temp->SurfaceArea Decreases ParticleSize->SurfaceArea Inversely Related

Caption: Effect of calcination temperature on material properties.

References

How to control the morphology of electrospun fibers with calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrospinning solutions containing calcium nitrate tetrahydrate. The focus is on controlling the morphology of electrospun fibers to achieve desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges in controlling fiber morphology during electrospinning. The addition of this compound, while beneficial for certain applications and for reducing bead defects, can also introduce complexities. This guide addresses common problems in a question-and-answer format.

Issue 1: Beaded Fibers or "Bead-on-String" Morphology

Question: My electrospun fibers have significant bead formation. How can I achieve smooth, uniform fibers when using this compound?

Answer:

Bead formation is a common issue in electrospinning and is often related to low viscosity and viscoelasticity of the polymer solution, which is insufficient to overcome the surface tension that favors droplet formation.[1] The addition of this compound increases the solution's conductivity, which generally helps to reduce bead formation by increasing the charge density on the electrospinning jet and promoting greater stretching.[1][2] However, if beads are still present, consider the following troubleshooting steps:

  • Increase Polymer Concentration: A higher polymer concentration increases the viscosity and chain entanglement of the solution, which helps to suppress the Rayleigh instability responsible for bead formation.[3]

  • Optimize this compound Concentration: While adding this salt increases conductivity, an optimal concentration exists. At very low concentrations, the effect may be insufficient. Conversely, excessively high concentrations can sometimes lead to other instabilities. Experiment with varying the salt concentration to find the optimal level for your system.

  • Adjust Electrospinning Parameters:

    • Increase Applied Voltage: A higher voltage increases the electrostatic repulsive forces on the jet, which can lead to greater stretching and a reduction in bead formation.[4] However, an excessively high voltage can also cause jet instability.[5]

    • Decrease Flow Rate: A lower flow rate allows for more time for the solvent to evaporate and for the polymer jet to be adequately stretched, which can help to eliminate beads.[6]

    • Increase Tip-to-Collector Distance: A greater distance provides more time for the solvent to evaporate and for the fibers to stretch and solidify before reaching the collector.[4]

Issue 2: Inconsistent Fiber Diameter

Question: The diameter of my electrospun fibers is not uniform. What are the contributing factors and how can I improve consistency?

Answer:

Inconsistent fiber diameter can result from fluctuations in the electrospinning process. Key factors to consider include:

  • Unstable Taylor Cone: A stable Taylor cone is crucial for producing uniform fibers. An unstable cone can be caused by an improper voltage or flow rate.[5] Observe the tip of the needle during electrospinning and adjust these parameters to achieve a stable, conical shape.

  • Fluctuations in Voltage or Flow Rate: Ensure that your high-voltage power supply and syringe pump are providing a stable and consistent output. Any fluctuations can directly impact the stretching of the polymer jet and lead to variations in fiber diameter.[4]

  • Environmental Conditions: High humidity can affect the solvent evaporation rate and the solidification of the fibers, potentially leading to inconsistencies.[6] If possible, control the humidity and temperature in your electrospinning chamber.

Issue 3: Clogged Needle Tip

Question: The electrospinning process stops frequently due to the needle clogging. What causes this and how can it be prevented?

Answer:

Needle clogging is typically caused by the premature solidification of the polymer solution at the tip of the spinneret. This can be exacerbated by:

  • High Polymer or Salt Concentration: A highly concentrated solution can be more prone to solidifying at the needle tip. Consider slightly reducing the concentration.

  • Solvent Volatility: If the solvent evaporates too quickly, the polymer can solidify before it is ejected from the needle. Using a solvent with a slightly lower volatility or a co-solvent system can help to mitigate this issue.[6]

  • High Flow Rate: A high flow rate can sometimes lead to a buildup of solution at the needle tip, which can then dry and cause a blockage.[6]

  • Environmental Factors: High ambient temperature can increase the rate of solvent evaporation, contributing to clogging.

To prevent clogging, ensure your solution is fully dissolved and homogenous before electrospinning. You can also try cleaning the needle tip periodically during long electrospinning runs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the electrospinning solution?

A1: this compound is an inorganic salt that dissociates in the solvent, increasing the electrical conductivity of the electrospinning solution.[1] This increased conductivity enhances the charge-carrying capacity of the polymer jet, leading to greater electrostatic stretching forces.[2] The primary benefits are a reduction in the formation of beaded fibers and the potential to produce fibers with smaller diameters.[1][7]

Q2: How does the concentration of this compound affect fiber diameter?

A2: The effect can be complex. Generally, increasing the salt concentration leads to a higher charge density on the jet, which increases the stretching forces and results in thinner fibers.[1] However, some studies have shown that at very high salt concentrations, the fiber diameter may start to increase again.[7] This could be due to an increase in the mass flow rate of the solution. Therefore, there is typically an optimal concentration range to achieve the minimum fiber diameter.

Q3: Can the addition of this compound affect the solution's viscosity?

A3: The addition of salts can have a minor effect on the solution viscosity. At higher concentrations, the ions may disrupt interactions between polymer chains and solvent molecules, which could lead to a slight decrease in viscosity.[1] However, the primary effect of adding this compound is the significant increase in solution conductivity.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes. This compound is an oxidizing agent. It is important to consult the Safety Data Sheet (SDS) for this chemical. General safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of any dust and ensure good ventilation in the working area.

Quantitative Data Summary

The following tables summarize the expected qualitative and quantitative effects of varying key parameters when electrospinning a polymer solution (e.g., Polyvinylpyrrolidone - PVP) containing this compound. The exact values can vary significantly depending on the specific polymer, solvent, and electrospinning setup.

Table 1: Effect of this compound Concentration on Fiber Morphology

This compound ConcentrationSolution ConductivityPredominant Fiber MorphologyAverage Fiber Diameter
Low (e.g., < 0.1 wt%)LowBeaded fibers or bead-on-stringLarger
Medium (e.g., 0.1 - 0.5 wt%)ModerateSmooth, uniform fibersSmaller
High (e.g., > 0.5 wt%)HighSmooth fibers, potential for some instabilityMay slightly increase from minimum

Table 2: Troubleshooting Summary for Morphological Control

IssuePotential CauseRecommended ActionExpected Outcome
Beaded Fibers Low solution viscosity/conductivityIncrease polymer concentration. Optimize this compound concentration.Formation of smooth, bead-free fibers.
Inadequate jet stretchingIncrease applied voltage. Decrease flow rate. Increase tip-to-collector distance.Enhanced fiber elongation and uniformity.
Inconsistent Diameter Unstable Taylor coneAdjust voltage and flow rate to stabilize the cone.More uniform fiber diameters.
Fluctuating process parametersEnsure stable power supply and pump operation.Consistent fiber morphology.
Clogged Needle Premature solvent evaporationUse a less volatile solvent or a co-solvent system.Continuous, uninterrupted electrospinning.
High solution concentrationSlightly decrease polymer or salt concentration.Improved solution flow through the needle.

Experimental Protocols

Key Experiment: Preparation of PVP/Calcium Nitrate Tetrahydrate Electrospinning Solution

This protocol describes the preparation of a stock solution of Polyvinylpyrrolidone (PVP) in ethanol, which can then be modified with varying concentrations of this compound.

Materials:

  • Polyvinylpyrrolidone (PVP, e.g., Mw = 1,300,000 g/mol )

  • This compound (Ca(NO₃)₂·4H₂O)

  • Ethanol (anhydrous)

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

  • Syringes and needles (e.g., 22-gauge)

Procedure:

  • Prepare PVP Stock Solution:

    • In a glass vial, dissolve a specific weight percentage of PVP in ethanol (e.g., 10 wt%).

    • Stir the solution on a magnetic stirrer at room temperature for several hours until the PVP is completely dissolved and the solution is homogeneous.

  • Prepare this compound Stock Solution:

    • In a separate vial, prepare a concentrated stock solution of this compound in ethanol (e.g., 10 wt%). Stir until fully dissolved.

  • Prepare Final Electrospinning Solutions:

    • To create electrospinning solutions with varying salt concentrations, add calculated volumes of the this compound stock solution to the PVP stock solution.

    • For example, to prepare a solution with 0.5 wt% this compound in a 10 wt% PVP solution, mix the appropriate volumes of the two stock solutions.

    • Gently stir each final solution for at least 30 minutes to ensure homogeneity.

  • Loading the Syringe:

    • Load the final electrospinning solution into a syringe.

    • Ensure there are no air bubbles in the syringe, as they can disrupt the electrospinning process.

    • Attach the needle to the syringe.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_espin Electrospinning Process cluster_analysis Analysis PVP PVP Powder PVP_sol PVP Stock Solution PVP->PVP_sol Ethanol1 Ethanol Ethanol1->PVP_sol CaN Ca(NO₃)₂·4H₂O CaN_sol Ca(NO₃)₂ Stock Solution CaN->CaN_sol Ethanol2 Ethanol Ethanol2->CaN_sol Final_sol Final Electrospinning Solution PVP_sol->Final_sol CaN_sol->Final_sol Syringe Load Syringe Final_sol->Syringe Espin Electrospinning Apparatus (Voltage, Flow Rate, Distance) Syringe->Espin Collector Fiber Collection Espin->Collector SEM SEM Imaging Collector->SEM Analysis Morphology Analysis (Diameter, Beads) SEM->Analysis

Caption: Experimental workflow for preparing and analyzing electrospun fibers with this compound.

troubleshooting_logic Start Start Electrospinning Check_Morphology Observe Fiber Morphology Start->Check_Morphology Beads Beaded Fibers? Check_Morphology->Beads Good_Fibers Smooth, Uniform Fibers Beads->Good_Fibers No Adjust_Solution Adjust Solution: - Increase Polymer Conc. - Optimize Salt Conc. Beads->Adjust_Solution Yes Adjust_Params Adjust Parameters: - Increase Voltage - Decrease Flow Rate - Increase Distance Beads->Adjust_Params Yes Adjust_Solution->Check_Morphology Adjust_Params->Check_Morphology

Caption: Troubleshooting logic for addressing beaded fiber formation in electrospinning.

References

Technical Support Center: Crystallization of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the crystallization of calcium nitrate tetrahydrate.

Troubleshooting Guides

Issue 1: Crystals are off-color (yellowish or brownish) or hazy.

Possible Cause Troubleshooting Steps
Presence of Iron (Fe³⁺) Impurities 1. pH Adjustment: Increase the pH of the solution to between 5.0 and 7.0 to precipitate iron(III) hydroxide.[1][2] 2. Filtration: Filter the solution while hot to remove the precipitated iron hydroxide. 3. Recrystallization: Proceed with the recrystallization of the filtered solution.
Organic Matter Contamination 1. Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution. 2. Stirring: Stir the solution for 15-30 minutes to allow the carbon to adsorb the organic impurities. 3. Hot Filtration: Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. 4. Crystallization: Allow the clear filtrate to cool and crystallize.
Insoluble Particulates 1. Pre-filtration: Before crystallization, filter the initial calcium nitrate solution to remove any insoluble matter.[1][3]

Issue 2: The crystal yield is lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Crystallization 1. Lower Final Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation, referring to solubility data.[4][5] 2. Sufficient Cooling Time: Allow adequate time for the crystallization process to complete. Rapid cooling can lead to smaller crystals and lower apparent yield.[6][7]
Supersaturation 1. Seeding: Introduce a small seed crystal of pure this compound to induce crystallization in a supersaturated solution.[7][8][9][10] 2. Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.
pH is too low (acidic) 1. Neutralization: Adjust the pH of the solution towards a neutral range (5.0-7.0) with a suitable base (e.g., calcium hydroxide) before crystallization.[1][2]

Issue 3: Crystals are very small, needle-like, or form a solid mass.

Possible Cause Troubleshooting Steps
Rapid Cooling 1. Controlled Cooling Rate: Employ a slow and controlled cooling rate. A suggested rate is between 0.1 K/min and 0.3 K/min.[6] 2. Insulation: Insulate the crystallization vessel to slow down heat loss.
High Level of Supersaturation 1. Dilution: Start with a less concentrated solution to avoid excessive supersaturation upon cooling. 2. Stepwise Cooling: Implement a staged cooling process, allowing the solution to equilibrate at intermediate temperatures before further cooling.[7][9]
Agitation Issues 1. Gentle Agitation: Provide slow, constant stirring during the cooling process to promote the growth of larger, more uniform crystals and prevent agglomeration.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

Common impurities can include heavy metals like iron (Fe), lead (Pb), and barium (Ba), as well as anions such as chloride (Cl), sulfate (SO₄), and nitrite (NO₂).[1][2][3] In industrial processes like the Odda process, phosphate-containing impurities can also be present.[6][11]

Q2: How does pH affect the crystallization process?

The pH of the solution can influence the solubility of calcium nitrate and the presence of impurities. A pH between 5.0 and 7.0 is generally recommended for analytical grade this compound.[1][2] In more acidic conditions (lower pH), the solubility of some impurities might increase, while in more alkaline conditions, other calcium salts like calcium phosphate may precipitate if phosphate ions are present.[12][13]

Q3: What is the ideal temperature range for crystallizing this compound?

The ideal temperature range depends on the desired yield and crystal size. The solubility of this compound is highly dependent on temperature. Crystallization is typically initiated by cooling a saturated solution from a higher temperature (e.g., 55°C) down to a lower temperature (e.g., -5°C to 25°C).[6][8] The cooling rate should be slow and controlled to obtain larger, purer crystals.[6][7]

Q4: Can I use an anti-solvent to improve crystallization?

While anti-solvents can induce precipitation, they are generally not recommended for obtaining high-purity crystals of this compound as they can cause rapid precipitation and trap impurities. Controlled cooling of an aqueous solution is the preferred method for purification.

Q5: How can I verify the purity of my recrystallized this compound?

Several analytical methods can be used to assess purity. Ion chromatography (IC) can be used to detect anionic impurities like chloride and sulfate.[14] Inductively coupled plasma (ICP) spectroscopy is suitable for quantifying metallic impurities such as iron, lead, and magnesium.[8]

Data Presentation

Table 1: Solubility of Calcium Nitrate in Water

TemperatureSolubility of Anhydrous Ca(NO₃)₂ ( g/100 mL)Solubility of Ca(NO₃)₂·4H₂O ( g/100 mL)
0 °C (32 °F)-105[4][5]
20 °C (68 °F)121.2[5][15]129[4][5]
40 °C (104 °F)271[4][5]-
100 °C (212 °F)-363[4][5]

Table 2: Typical Impurity Limits for Analytical Grade this compound

ImpurityMaximum Limit
Insoluble matter≤ 0.005 %[2]
Chloride (Cl)≤ 0.005 %[2]
Sulfate (SO₄)≤ 0.002 %[2]
Nitrite (NO₂)≤ 0.001 %[2]
Heavy metals (as Pb)≤ 0.0005 %[2]
Iron (Fe)≤ 0.0005 %[2]
Magnesium (Mg)≤ 0.01 %[2]
Barium (Ba)≤ 0.005 %[2]

Experimental Protocols

Protocol 1: Standard Recrystallization for Purification

  • Dissolution: In a clean glass beaker, dissolve the impure this compound in a minimum amount of deionized water at an elevated temperature (e.g., 50-60°C) to create a saturated solution.

  • Impurity Removal (Optional):

    • For colored impurities, add a small amount (e.g., 1-2% by weight of the solute) of activated carbon to the hot solution.

    • Stir for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed crystallization dish or beaker. This step removes insoluble impurities and activated carbon.

  • Cooling and Crystallization: Cover the beaker (e.g., with a watch glass) and allow it to cool slowly to room temperature. For higher yield, subsequently place it in an ice bath or refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. Note that this compound is hygroscopic and will melt at 42.7°C.[4][5] Drying at a low temperature under vacuum is recommended. Store the final product in a tightly sealed container.[5]

Protocol 2: pH Adjustment to Remove Iron Impurities

  • Dissolution: Dissolve the impure this compound in deionized water.

  • pH Measurement: Measure the initial pH of the solution.

  • pH Adjustment: Slowly add a dilute solution of a suitable base (e.g., calcium hydroxide or ammonia) while stirring, until the pH is in the range of 5.0-7.0. A reddish-brown precipitate of iron(III) hydroxide should form.

  • Digestion: Gently heat the solution and keep it hot for a short period to encourage the precipitate to coagulate.

  • Hot Filtration: Filter the hot solution to remove the precipitated iron hydroxide.

  • Recrystallization: Proceed with the crystallization of the clear filtrate as described in Protocol 1 (steps 4-7).

Visualizations

Experimental_Workflow_for_Purification cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal cluster_crystallization Step 3: Crystallization & Collection start Impure Ca(NO₃)₂·4H₂O dissolve Dissolve in minimum hot deionized water start->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution check_color Colored Impurities? hot_solution->check_color add_carbon Add Activated Carbon & Stir check_color->add_carbon Yes hot_filtration Hot Filtration check_color->hot_filtration No add_carbon->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals Crystal Formation cool->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Ice-Cold Water filtration->wash dry Dry Under Vacuum wash->dry product Pure Crystals dry->product Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Crystallization Issue Encountered issue_color Off-Color or Hazy Crystals? start->issue_color issue_yield Low Crystal Yield? start->issue_yield issue_size Poor Crystal Form? start->issue_size sol_color pH Adjustment or Carbon Treatment issue_color->sol_color sol_yield Lower Final Temp. or Seeding issue_yield->sol_yield sol_size Control Cooling Rate & Agitation issue_size->sol_size

References

Optimization of precursor concentration in sol-gel synthesis with calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sol-gel synthesis utilizing calcium nitrate tetrahydrate as a precursor.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in sol-gel synthesis?

A1: this compound, Ca(NO₃)₂·4H₂O, is a common and highly soluble precursor for introducing calcium oxide (CaO) into a sol-gel system.[1][2] It is frequently used in the synthesis of bioactive glasses, calcium phosphates, and other calcium-containing ceramics due to its solubility in water and alcohols like ethanol.[3][4]

Q2: How does the concentration of this compound affect gelation time?

A2: Generally, an increase in the concentration of this compound leads to a decrease in gelation time.[3] The presence of Ca²⁺ ions in the solution can lower the ionic charge on the sol particles, which accelerates the gel formation process.[3]

Q3: What are the common solvents used to dissolve this compound for sol-gel synthesis?

A3: this compound is soluble in both water and alcohols, with anhydrous ethanol being a frequently used solvent.[1][3][4] The choice of solvent can influence the final properties of the synthesized material. For instance, in the synthesis of hydroxyapatite, using a tetrahydrofuran (THF)/water solvent system for this compound resulted in the formation of pure hydroxyapatite, while a water-based medium primarily yielded β-calcium pyrophosphate.[5][6]

Q4: Can residual nitrates from the precursor affect the final product?

A4: Yes, incomplete removal of nitrate ions during the washing and calcination steps can compromise the cytocompatibility of the resulting material, which is a critical factor for biomedical applications.[2][7] Proper washing and sufficient heat treatment are necessary to decompose and eliminate residual nitrates.

Q5: What is a typical calcination temperature to remove residual nitrates and form the desired crystalline phase?

A5: Calcination is a crucial step to remove organic residues and nitrates and to achieve the desired crystalline structure. A typical temperature range for calcination is between 400-700°C.[1] For instance, in the synthesis of calcium magnesium silicates, a calcination temperature of 600°C was used to ensure the removal of solvent molecules, organic fractions, and nitrate groups.[8]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Immediate precipitation upon mixing precursors 1. Precursor concentration is too high.2. The reaction pH is causing rapid condensation.3. The tellurium precursor (if used) is highly reactive.1. Dilute the precursor solutions.2. Adjust the pH to slow down the reaction kinetics.3. Cool the precursor solutions in an ice bath before and during mixing.[9]
Gel cracking during drying High capillary stress as the solvent evaporates.1. Slow down the drying process by using a lower temperature (e.g., 40-60°C) over a longer period.2. Use a drying control chemical additive (DCCA) like glycerol to reduce capillary stress.3. Employ supercritical drying to eliminate the liquid-vapor interface.[9]
Rapid gelation or solidification upon adding calcium nitrate The concentration of calcium nitrate is too high, leading to an accelerated reaction.1. Add the calcium nitrate solution very slowly, dropwise, while vigorously stirring the main solution.2. Dilute the calcium nitrate solution before adding it.3. Consider adding more acid (e.g., HCl or HNO₃) at the beginning of the synthesis to control the hydrolysis and condensation rates.[10][11]
Inconsistent particle size or morphology 1. Inhomogeneous mixing of precursors.2. The timing of calcium nitrate addition.3. Inadequate control over reaction parameters like temperature and pH.1. Increase stirring speed or use sonication for better mixing.2. The timing of the addition of the calcium precursor is a critical parameter to consider for producing monodisperse bioactive glass nanoparticles.[12]3. Carefully control the temperature, pH, and aging time, as these factors significantly influence particle size and morphology.[13]
Final product contains impurities or undesired phases 1. Incomplete removal of residual nitrates.2. Incorrect calcination temperature or duration.3. The solvent system is influencing the final product's chemical structure.1. Ensure thorough washing of the gel before drying.2. Optimize the calcination temperature and time. A higher temperature may be needed to form the desired crystalline phase and remove all residues.3. The dielectric constant and polarity of the solvent mixture can strongly influence the chemical structure of the synthesized calcium phosphate.[5][6]

Experimental Protocols

General Sol-Gel Synthesis of Calcium Silicate

This protocol describes a general method for synthesizing calcium silicate using tetraethyl orthosilicate (TEOS) and this compound.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • This compound (Ca(NO₃)₂·4H₂O)

  • Ethanol (anhydrous)

  • Deionized water

  • Nitric acid (HNO₃) or another acid catalyst

Procedure:

  • TEOS Solution Preparation: In a beaker, mix TEOS with ethanol under continuous stirring.

  • Calcium Precursor Solution: In a separate beaker, dissolve the desired amount of this compound in ethanol.

  • Mixing: Slowly add the calcium nitrate solution to the TEOS solution while stirring vigorously.

  • Hydrolysis: Add a mixture of deionized water and nitric acid dropwise to the main solution under vigorous stirring to initiate hydrolysis. The amount of water and acid will depend on the desired molar ratios.

  • Gelation: Cover the beaker and leave the sol to age at a specific temperature (e.g., 60°C) until a gel is formed.[11]

  • Aging: Age the wet gel at room temperature for 24-48 hours in a sealed container to strengthen the gel network.[1]

  • Drying: Dry the aged gel in an oven at 80-120°C for 12-24 hours to obtain a xerogel.[1]

  • Calcination: Grind the xerogel into a powder and calcine it in a furnace at a temperature typically ranging from 600°C to 700°C to remove nitrates and organics and to form the final crystalline calcium silicate.[8]

Quantitative Data Summary

Table 1: Effect of Calcium Nitrate Molarity on Crystallite Size of Calcium Hydroxide Nanoparticles

Molarity of Ca(NO₃)₂·4H₂OResulting Crystallite Size
0.4 MLarger crystallite size
1.6 MDrastically decreased crystallite size

Data extracted from a study on the synthesis of calcium hydroxide nanoparticles. The crystallite size of Ca(OH)₂ prepared at 1.6 M decreased drastically compared to that prepared at 0.4 M.

Table 2: Influence of Calcium Content on Gelation Time in a TEOS-Based System

Molar % Calcium NitrateEffect on Gelation Time
Increasing up to 20 mole %Gel formation time decreased with an increase in calcium content.[3]

Note: The gelation time is also influenced by the water:TEOS mole ratio and the reaction temperature.[3]

Visualizations

experimental_workflow Experimental Workflow for Sol-Gel Synthesis cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_post Post-Processing prep_teos Prepare TEOS Solution (TEOS + Ethanol) mixing Mix Precursor Solutions prep_teos->mixing prep_ca Prepare Calcium Precursor (Ca(NO₃)₂·4H₂O + Ethanol) prep_ca->mixing hydrolysis Add H₂O + Catalyst (Hydrolysis) mixing->hydrolysis gelation Gelation (e.g., 60°C) hydrolysis->gelation aging Aging (24-48h) gelation->aging drying Drying (80-120°C) aging->drying calcination Calcination (600-700°C) drying->calcination final_product Final Powder calcination->final_product

Caption: A typical experimental workflow for sol-gel synthesis.

logical_relationship Influence of Precursor Concentration cluster_effects Effects concentration Ca(NO₃)₂·4H₂O Concentration gel_time Gelation Time concentration->gel_time Decreases particle_size Particle Size concentration->particle_size Influences biocompatibility Biocompatibility concentration->biocompatibility Can decrease if nitrates remain

Caption: Relationship between precursor concentration and key synthesis parameters.

References

Overcoming common issues in thermal analysis of hydrated salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thermal analysis of hydrated salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the thermal analysis of hydrated salts?

A1: The thermal analysis of hydrated salts often presents several challenges, including:

  • Overlapping Dehydration Steps: The water molecules in a hydrated salt may be lost in multiple, closely spaced temperature ranges, leading to overlapping peaks in DSC and indistinct steps in TGA curves.[1][2][3]

  • Phase Separation and Incongruent Melting: Some hydrated salts melt incongruently, meaning they decompose to a saturated solution and a lower hydrate or anhydrous salt.[4] This can lead to complex thermal events and poor reproducibility.

  • Supercooling: Hydrated salts, particularly when analyzed by DSC, can exhibit significant supercooling, where the sample remains in a liquid state below its freezing point.[5]

  • Low Thermal Conductivity: Hydrated salts generally have low thermal conductivity, which can cause temperature gradients within the sample and lead to broad, poorly defined thermal events.

  • Sample Preparation Artifacts: The way a sample is prepared can significantly impact the results. Factors like particle size and packing density can affect heat and mass transfer.

Q2: How can I improve the resolution of overlapping dehydration steps in my TGA/DSC results?

A2: To better resolve overlapping dehydration events, consider the following strategies:

  • Reduce the Heating Rate: A slower heating rate (e.g., 1-5 °C/min) provides more time for distinct dehydration events to occur and be resolved.[6]

  • Use a Smaller Sample Size: A smaller sample mass (typically 1-5 mg) minimizes thermal gradients and improves the diffusion of evolved water vapor.[6]

  • Utilize Quasi-Isothermal Thermogravimetry: This technique, available on some instruments, holds the temperature constant whenever a mass loss is detected and only resumes heating once the process is complete, effectively separating closely occurring events.[7]

  • Employ a High-Resolution TGA: Instruments with higher sensitivity and better temperature control can provide better separation of thermal events.[8]

Q3: My DSC curve for a hydrated salt shows a different melting/dehydration temperature than expected. What could be the cause?

A3: Discrepancies in transition temperatures can arise from several factors:

  • Heating Rate Effects: Higher heating rates can shift transition temperatures to higher values.[9]

  • Impurities: The presence of impurities can broaden thermal events and lower the melting point.

  • Atmosphere: The composition and pressure of the purge gas can influence dehydration temperatures. Dehydration in a dry atmosphere will occur at lower temperatures than in a humid one.

  • Instrument Calibration: Ensure your instrument is properly calibrated for temperature using appropriate standards.[8][10]

Q4: The mass loss in my TGA experiment does not match the theoretical water content of my hydrated salt. What should I investigate?

A4: If the experimental mass loss deviates from the theoretical value, consider these possibilities:

  • Incorrect Stoichiometry: The starting material may not have the expected number of water molecules. Hydrated salts can exist in different hydration states.

  • Hygroscopic Nature: The sample may have adsorbed atmospheric moisture before the analysis, leading to a higher than expected mass loss. Conversely, it may have effloresced (lost water to the atmosphere), resulting in a lower mass loss.[11]

  • Incomplete Dehydration: The experiment may not have reached a high enough temperature or been held for a sufficient duration to drive off all the water molecules.

  • Simultaneous Decomposition: The anhydrous salt may begin to decompose before all the water of hydration has been removed.

Troubleshooting Guides

TGA Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poorly defined, overlapping dehydration steps Heating rate is too high. Large sample size.Decrease the heating rate (e.g., to 2-5 °C/min). Use a smaller sample mass (1-5 mg). Use a quasi-isothermal TGA method if available.[7]
Mass loss does not match theoretical water content Incorrect hydration state of the starting material. Adsorption of atmospheric moisture. Incomplete dehydration. Simultaneous decomposition of the anhydrous salt.Verify the initial hydration state using another technique (e.g., Karl Fischer titration). Handle and store samples in a controlled, low-humidity environment. Ensure the final temperature of the TGA run is sufficient for complete dehydration. Analyze the evolved gases using a hyphenated technique (TGA-MS) to identify decomposition products.
Baseline instability or drift Buoyancy effects. Contamination in the furnace or on the balance mechanism.Run a blank curve with an empty pan and subtract it from the sample curve. Clean the furnace and balance components according to the manufacturer's instructions.
DSC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks Low thermal conductivity of the sample. Large sample size. High heating rate.Use a smaller, thinly spread sample. Use crucibles made of a material with high thermal conductivity (e.g., aluminum). Reduce the heating rate.
Supercooling observed on cooling curve The sample is a clean, pure substance lacking nucleation sites.Introduce a seeding crystal during cooling. Use a slower cooling rate. Perform thermal cycling to "condition" the sample.
Inaccurate enthalpy of fusion/dehydration Incorrect baseline selection. Overlapping thermal events.Ensure proper baseline construction before and after the peak. Deconvolute overlapping peaks using analysis software. Reduce the heating rate to improve peak separation.
Endothermic or exothermic drift in the baseline Mismatch in mass or heat capacity between the sample and reference crucibles. Sample creep or change in contact with the crucible.Ensure the sample and reference crucibles are closely matched in mass. Ensure the sample is properly seated in the bottom of the crucible.

Experimental Protocols

Standard Protocol for Thermogravimetric Analysis (TGA) of a Hydrated Salt
  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie points of magnetic standards (e.g., alumel, nickel).[8]

  • Sample Preparation:

    • Ensure the hydrated salt is of a uniform, fine particle size by gently grinding if necessary.

    • Store the sample in a desiccator to prevent changes in hydration state.

    • Accurately weigh 1-5 mg of the sample into a clean, tared TGA crucible (ceramic or platinum is often suitable).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate of 5-10 °C/min to a final temperature that is sufficiently high to ensure complete dehydration and any subsequent decomposition of interest.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset and end temperatures for each mass loss step.

    • Calculate the percentage mass loss for each step and compare it to the theoretical values for the dehydration of the salt.

Standard Protocol for Differential Scanning Calorimetry (DSC) of a Hydrated Salt
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, tin).[1]

  • Sample Preparation:

    • Gently grind the hydrated salt to a fine, uniform powder.

    • Accurately weigh 1-5 mg of the sample into a clean, tared DSC crucible (aluminum is common for temperatures below 600 °C).

    • Hermetically seal the crucible to prevent the loss of water vapor before the thermal event of interest. For dehydration studies, a pinhole lid may be used to allow the controlled escape of water vapor.

  • Experimental Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected thermal event.

    • Heat the sample at a constant rate of 5-10 °C/min to a final temperature beyond the last thermal event of interest.

    • (Optional) Cool the sample at a controlled rate to observe crystallization or other cooling transitions.

    • (Optional) Reheat the sample to investigate the thermal history and the properties of the anhydrous material.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature, peak temperature, and enthalpy for each endothermic and exothermic event.

    • Correlate the observed thermal events with physical or chemical changes in the sample (e.g., dehydration, melting, solid-solid transitions).

Quantitative Data Summary

The following tables summarize the theoretical mass loss and approximate dehydration temperatures for some common hydrated salts. Note that experimental values may vary depending on the analytical conditions.

Table 1: Theoretical Mass Loss for Dehydration of Common Hydrated Salts

Hydrated SaltFormulaMolar Mass ( g/mol )Dehydration ReactionTheoretical Mass Loss (%)
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68CuSO₄·5H₂O → CuSO₄ + 5H₂O36.08
Calcium Oxalate MonohydrateCaC₂O₄·H₂O146.11CaC₂O₄·H₂O → CaC₂O₄ + H₂O12.33
Magnesium Sulfate HeptahydrateMgSO₄·7H₂O246.47MgSO₄·7H₂O → MgSO₄ + 7H₂O51.16
Sodium Sulfate DecahydrateNa₂SO₄·10H₂O322.19Na₂SO₄·10H₂O → Na₂SO₄ + 10H₂O55.90
Calcium Chloride DihydrateCaCl₂·2H₂O147.01CaCl₂·2H₂O → CaCl₂ + 2H₂O24.51

Table 2: Approximate Dehydration Temperatures for Common Hydrated Salts (from TGA/DSC)

Hydrated SaltDehydration Step(s)Approximate Temperature Range (°C)
CuSO₄·5H₂O-2H₂O -2H₂O -1H₂O50-100 100-150 >200
CaC₂O₄·H₂O-1H₂O100-250
MgSO₄·7H₂OMultiple overlapping steps50-350
Na₂SO₄·10H₂O-10H₂O (melts incongruently)~32
CaCl₂·6H₂OMelts congruently~30

Visualizations

TGA_Troubleshooting_Workflow start Start TGA Experiment problem Problem with TGA Curve? start->problem overlapping_steps Overlapping Dehydration Steps problem->overlapping_steps Yes incorrect_mass_loss Incorrect Mass Loss problem->incorrect_mass_loss Yes baseline_drift Baseline Drift/Instability problem->baseline_drift Yes end Analysis Complete problem->end No solution1 Decrease Heating Rate Use Smaller Sample overlapping_steps->solution1 solution2 Verify Hydration State Control Sample Environment incorrect_mass_loss->solution2 solution3 Run and Subtract Blank Clean Instrument baseline_drift->solution3 rerun Re-run Experiment solution1->rerun solution2->rerun solution3->rerun rerun->problem

Caption: TGA Troubleshooting Workflow.

DSC_Troubleshooting_Workflow start Start DSC Experiment problem Problem with DSC Curve? start->problem broad_peaks Broad/Poorly Resolved Peaks problem->broad_peaks Yes supercooling Supercooling Observed problem->supercooling Yes inaccurate_enthalpy Inaccurate Enthalpy problem->inaccurate_enthalpy Yes end Analysis Complete problem->end No solution1 Decrease Heating Rate Use Smaller Sample broad_peaks->solution1 solution2 Use Slower Cooling Rate Thermal Cycling supercooling->solution2 solution3 Check Baseline Construction Deconvolute Peaks inaccurate_enthalpy->solution3 rerun Re-run Experiment solution1->rerun solution2->rerun solution3->rerun rerun->problem

Caption: DSC Troubleshooting Workflow.

Dehydration_Pathway cluster_dehydration Dehydration hydrated_salt Hydrated Salt (e.g., CuSO₄·5H₂O) intermediate_hydrate Intermediate Hydrate (e.g., CuSO₄·3H₂O) hydrated_salt->intermediate_hydrate + Heat (Step 1) lower_hydrate Lower Hydrate (e.g., CuSO₄·H₂O) intermediate_hydrate->lower_hydrate + Heat (Step 2) anhydrous_salt Anhydrous Salt (e.g., CuSO₄) lower_hydrate->anhydrous_salt + Heat (Step 3) decomposition Decomposition Products (e.g., CuO, SO₃) anhydrous_salt->decomposition + Higher Heat

Caption: General Dehydration Pathway.

References

Adjusting the Ca/P ratio in hydroxyapatite synthesis from calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hydroxyapatite (HAp) from calcium nitrate tetrahydrate and a phosphate source.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of hydroxyapatite, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: The final Ca/P ratio is significantly higher than the target of 1.67 (e.g., 2.0-2.5).

  • Question: My elemental analysis (EDS/EDAX) shows a Ca/P ratio between 2.0 and 2.5, even though my initial precursor ratio was stoichiometric. What is the problem?

  • Answer: A Ca/P ratio significantly above 1.67, when starting with stoichiometric amounts of precursors, often indicates the presence of calcium-rich secondary phases or measurement inaccuracies. Here are the potential causes and how to troubleshoot them:

    • Presence of Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂): Incomplete reaction or localized high pH can lead to the precipitation of Ca(OH)₂, which can convert to CaO upon calcination.[1][2][3]

      • Solution: Ensure homogeneous mixing and slow, controlled addition of the phosphate precursor to the calcium solution to maintain a uniform pH. Verify that the final pH of the reaction is not excessively high. Post-synthesis washing of the precipitate is crucial to remove any unreacted precursors.

    • Inaccurate Elemental Analysis: Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) can be influenced by sample topography and may not be perfectly calibrated for your material.[4]

      • Solution: For more accurate quantification of the Ca/P ratio, consider using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[4]

    • Formation of Calcium-Rich Apatites: While less common in wet chemical precipitation, it is possible to form calcium-rich apatites under certain conditions.[5]

      • Solution: Use X-ray Diffraction (XRD) to analyze the phase purity of your synthesized powder. The presence of phases other than hydroxyapatite will be evident from the diffraction pattern.

Issue 2: The final Ca/P ratio is lower than the target of 1.67.

  • Question: My synthesized hydroxyapatite has a Ca/P ratio below 1.67. How can I adjust this?

  • Answer: A Ca/P ratio below the stoichiometric 1.67 indicates the formation of calcium-deficient hydroxyapatite or the presence of other calcium phosphate phases like β-tricalcium phosphate (β-TCP).

    • Low pH during Precipitation: Synthesizing at a pH below 9 can lead to the formation of calcium-deficient hydroxyapatite.[6][7]

      • Solution: Carefully monitor and control the pH of the reaction mixture, maintaining it above 9, ideally around 10-11, using a base like ammonium hydroxide.[6][8]

    • Inadequate Aging/Maturation Time: The initial precipitate may not be fully crystalline hydroxyapatite.

      • Solution: Allow for a sufficient aging period (e.g., 24 hours) with continuous stirring after precipitation to allow the material to mature and approach the stoichiometric Ca/P ratio.[6]

    • High Calcination Temperature: High temperatures during calcination can sometimes lead to the decomposition of hydroxyapatite, especially if it is calcium-deficient, into phases like β-TCP.

      • Solution: Optimize the calcination temperature. Characterize the phase composition using XRD after calcination at different temperatures to identify the optimal condition for maintaining phase-pure hydroxyapatite.

Issue 3: The synthesized powder has low crystallinity.

  • Question: The XRD pattern of my hydroxyapatite shows broad peaks, indicating low crystallinity. How can I improve this?

  • Answer: Low crystallinity is common in hydroxyapatite synthesized at low temperatures. Several factors can be adjusted to improve it:

    • Reaction Temperature: Higher reaction temperatures generally result in a more crystalline product.[6]

      • Solution: Consider increasing the synthesis temperature, for example, to around 90°C.

    • Post-Synthesis Heat Treatment (Calcination): Calcination at elevated temperatures is a common method to enhance the crystallinity of hydroxyapatite.[9]

      • Solution: Calcine the dried precipitate at temperatures ranging from 600°C to 1100°C. The degree of crystallinity generally increases with temperature.

    • Hydrothermal Treatment: This method utilizes elevated temperature and pressure to produce highly crystalline hydroxyapatite.[6][8][10]

      • Solution: If your equipment allows, a hydrothermal synthesis or post-synthesis hydrothermal treatment can significantly improve crystallinity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric Ca/P ratio for hydroxyapatite?

A1: The ideal stoichiometric Ca/P molar ratio for pure hydroxyapatite is 1.67.[10][11] Deviations from this ratio can lead to the formation of other calcium phosphate phases, which can affect the material's biological and mechanical properties.[2][11]

Q2: How do changes in the Ca/P ratio affect the properties of hydroxyapatite?

A2: The Ca/P ratio is a critical parameter that influences the bioactivity, degradation rate, and mechanical properties of hydroxyapatite-based biomaterials.

  • Calcium-deficient HAp (Ca/P < 1.67): Generally exhibits higher solubility and a faster degradation rate.

  • Calcium-rich HAp (Ca/P > 1.67): The presence of phases like CaO can make the material more susceptible to degradation.[1][2][12]

Q3: What are the key parameters to control during synthesis to achieve the desired Ca/P ratio?

A3: To achieve a stoichiometric Ca/P ratio of 1.67, you need to carefully control several experimental parameters:

  • Precursor Concentrations: The initial molar ratio of calcium to phosphate precursors should be set to 1.67.

  • pH: The pH of the reaction medium should be maintained above 9, typically around 10-11.[6][8]

  • Temperature: The reaction temperature can influence the kinetics and the crystallinity of the final product.[8]

  • Stirring: Continuous and vigorous stirring is essential for ensuring a homogeneous reaction mixture.

Q4: Can I use a different phosphate precursor instead of diammonium hydrogen phosphate?

A4: Yes, other phosphate precursors like phosphoric acid can be used.[10] However, the choice of precursor will affect the reaction conditions, particularly the pH control. When using an acidic precursor like phosphoric acid, a base must be added to raise and maintain the pH in the desired range for hydroxyapatite precipitation.

Experimental Protocols

Wet Chemical Precipitation of Stoichiometric Hydroxyapatite

This protocol describes a common method for synthesizing hydroxyapatite with a target Ca/P ratio of 1.67.

Materials:

  • This compound (Ca(NO₃)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a calcium nitrate solution (e.g., 0.5 M) by dissolving the appropriate amount of this compound in deionized water.

    • Prepare a diammonium hydrogen phosphate solution (e.g., 0.3 M) by dissolving the appropriate amount in deionized water.

  • Reaction Setup:

    • Place the calcium nitrate solution in a reaction vessel equipped with a magnetic stirrer.

    • Begin stirring the calcium nitrate solution vigorously.

  • Precipitation:

    • Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium nitrate solution.

    • Simultaneously, add ammonium hydroxide solution as needed to maintain the pH of the mixture at approximately 10-11.[7]

  • Aging:

    • After the addition of the phosphate solution is complete, continue stirring the resulting milky suspension for an extended period (e.g., 24 hours) at room temperature to allow the precipitate to age and mature.[13]

  • Washing and Drying:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate repeatedly with deionized water to remove any residual ions.

    • Dry the washed precipitate in an oven at a temperature of around 80-100°C.

  • Calcination (Optional):

    • To improve crystallinity, the dried powder can be calcined in a furnace at a temperature between 600°C and 1100°C.

Data Presentation

ParameterCondition 1Condition 2Condition 3Resulting Ca/P RatioReference
Precursor Ca/P Ratio 1.671.621.721.67, 1.62, 1.72[1][2][12]
pH > 9< 910-11StoichiometricCalcium-deficient
Temperature Room Temperature40°C90°CVaries1.70
Post-synthesis Treatment NoneCalcination (e.g., 820°C)HydrothermalVaries~1.8

Visualizations

experimental_workflow cluster_preparation Precursor Preparation cluster_reaction Synthesis cluster_processing Post-Processing Ca_precursor Calcium Nitrate Tetrahydrate Solution Mixing Mixing and Precipitation (pH > 9) Ca_precursor->Mixing P_precursor Diammonium Hydrogen Phosphate Solution P_precursor->Mixing Aging Aging (e.g., 24h) Mixing->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Calcination Calcination (Optional) Drying->Calcination Final_Product Hydroxyapatite Powder Drying->Final_Product Calcination->Final_Product

Caption: Experimental workflow for hydroxyapatite synthesis.

troubleshooting_logic cluster_high Troubleshooting High Ca/P Ratio cluster_low Troubleshooting Low Ca/P Ratio Start Synthesized HAp Ca/P Ratio Analysis Ratio_Check Is Ca/P ≈ 1.67? Start->Ratio_Check High_Ratio Ca/P > 1.67 Ratio_Check->High_Ratio No (High) Low_Ratio Ca/P < 1.67 Ratio_Check->Low_Ratio No (Low) Success Stoichiometric HAp Ratio_Check->Success Yes Check_Phases_High Check for CaO/ Ca(OH)₂ phases (XRD) High_Ratio->Check_Phases_High Verify_Analysis Verify with ICP/AAS High_Ratio->Verify_Analysis Check_pH Was pH < 9? Low_Ratio->Check_pH Adjust_pH_Stirring Adjust pH control and mixing Check_Phases_High->Adjust_pH_Stirring Phases Present Check_Phases_Low Check for β-TCP (XRD) Increase_Aging Increase aging time Check_Phases_Low->Increase_Aging Check_pH->Check_Phases_Low No Adjust_pH_Up Increase and maintain pH > 9 Check_pH->Adjust_pH_Up Yes

Caption: Logic diagram for troubleshooting Ca/P ratio deviations.

References

Technical Support Center: Preventing Phase Separation in Polymer Blends with Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium nitrate tetrahydrate to prevent phase separation in polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound prevents phase separation in polymer blends?

A1: this compound primarily acts as a compatibilizer and plasticizer, particularly in blends containing polar polymers. The calcium ions (Ca²⁺) can form coordination complexes with polar functional groups on the polymer chains, such as hydroxyl (-OH), carbonyl (-C=O), and amide (-CONH-) groups. This interaction disrupts the strong intermolecular hydrogen bonds between the polymer chains, which are often a driving force for phase separation. By effectively "shielding" these polar groups, this compound reduces the self-association of individual polymer components and promotes a more favorable interaction between the different polymers in the blend, leading to improved miscibility. Furthermore, this plasticizing effect can increase the free volume and mobility of the polymer chains, which can kinetically hinder the process of phase separation.

Q2: In which types of polymer blends is this compound most effective?

A2: this compound is most effective in polymer blends where at least one of the components is a polar polymer capable of interacting with the calcium ions. Examples include, but are not limited to:

  • Poly(vinyl alcohol) (PVA) based blends: There is strong evidence for the plasticizing effect of calcium nitrate on PVA, where it disrupts the extensive hydrogen bonding network.

  • Starch-based blends: Similar to PVA, the hydroxyl groups in starch can interact with calcium nitrate.

  • Polyamide (PA) blends: The amide groups in polyamides offer potential sites for interaction with calcium nitrate.

  • Polyester (e.g., PET, PBT) blends: The carbonyl groups in the ester linkages can interact with the calcium ions.

  • Polyurethane (PU) blends: The urethane linkages contain both carbonyl and N-H groups that can potentially interact with calcium nitrate.

Its effectiveness will be limited in blends of non-polar polymers, such as polyethylene (PE) and polypropylene (PP), where there are no strong specific interactions possible.

Q3: What is the typical concentration range for this compound in polymer blends?

A3: The optimal concentration of this compound can vary significantly depending on the specific polymer blend, the degree of immiscibility, and the desired final properties. However, a typical starting range for experimentation is between 0.5% and 5.0% by weight of the total polymer blend. It is crucial to perform a concentration-dependent study to determine the optimal loading for your specific system.

Q4: How does the "tetrahydrate" form of calcium nitrate affect the process?

A4: The four water molecules of hydration in this compound (Ca(NO₃)₂·4H₂O) are a critical consideration, especially for melt processing techniques like extrusion. At elevated processing temperatures, this water will be released. This can have both positive and negative effects:

  • Potential Positive Effects: The released water can act as a temporary processing aid, reducing viscosity and shear forces during mixing.

  • Potential Negative Effects: If not properly managed, the released water can turn into steam, leading to void formation, porosity, and surface defects in the final product. It can also cause hydrolytic degradation of sensitive polymers like polyesters and polyamides.

Proper venting and drying strategies are essential when using a hydrated salt in melt processing.

Troubleshooting Guides

Issue 1: Voids or Bubbles in the Extruded Blend
Possible Cause Troubleshooting Steps
Improper venting of water vapor The water of hydration from this compound is turning to steam within the extruder.
- Ensure the extruder is equipped with a vacuum vent, preferably located in the downstream section of the screw after the polymer has melted.
- Optimize the vacuum pressure to effectively remove the water vapor without extracting volatile additives.
Processing temperature is too high Excessively high temperatures lead to rapid and uncontrolled water release.
- Gradually decrease the barrel temperatures, particularly in the initial heating zones, to allow for a more controlled release and venting of water.
Inadequate pre-drying of polymers While the additive itself contains water, pre-drying the base polymers is still crucial to minimize the overall moisture content.
- Ensure all polymer components are dried to their recommended moisture levels before processing.
Issue 2: Poor Mechanical Properties (e.g., brittleness) in the Final Blend
Possible Cause Troubleshooting Steps
Polymer degradation The released water of hydration is causing hydrolytic degradation of the polymer chains.
- Optimize the temperature profile to be as low as possible while still ensuring proper melting and mixing.
- Improve venting to remove water vapor quickly.
- Consider using a drying agent or a less hydrated form of the salt if available and suitable.
Excessive additive concentration High concentrations of the salt can lead to embrittlement.
- Perform a concentration study to find the optimal loading that provides miscibility without significantly compromising mechanical properties.
Poor dispersion of the additive The salt is not evenly distributed, leading to localized stress concentrations.
- Improve mixing by adjusting the screw design (e.g., adding more mixing elements).
- Increase the residence time in the extruder to allow for better dispersion.
- Ensure the this compound is a fine, free-flowing powder for better initial distribution.
Issue 3: Inconsistent or No Improvement in Phase Separation
Possible Cause Troubleshooting Steps
Insufficient additive concentration The amount of calcium nitrate is not enough to effectively interact with the polymer chains.
- Gradually increase the concentration of this compound in increments (e.g., 0.5% wt.) and analyze the morphology.
Poor dispersion The additive is not being intimately mixed with the polymer phases.
- Refer to the troubleshooting steps for "Poor dispersion of the additive" under Issue 2.
- Consider using a masterbatch of the additive in one of the polymer components.
Incompatible polymer system The polymers in the blend are highly non-polar and do not have functional groups that can interact with calcium nitrate.
- This method is likely unsuitable for your polymer system. Consider other compatibilization strategies like using block copolymers.

Quantitative Data

The following tables present hypothetical but plausible data based on the expected effects of this compound on a model polar/polar polymer blend (e.g., 70/30 Polyamide 6 / PVA).

Table 1: Effect of this compound on Blend Morphology and Thermal Properties

Concentration of Ca(NO₃)₂·4H₂O (wt%)Average Dispersed Phase Domain Size (μm)Glass Transition Temperature (Tg) (°C)
05.2 ± 1.855 (PVA), 70 (PA6) - Two distinct Tgs
12.1 ± 0.762 - Single, broad Tg
30.8 ± 0.365 - Single, sharp Tg
50.5 ± 0.267 - Single, sharp Tg

Table 2: Effect of this compound on Mechanical Properties

Concentration of Ca(NO₃)₂·4H₂O (wt%)Tensile Strength (MPa)Elongation at Break (%)
04580
155150
362250
558220

Experimental Protocols

Key Experiment: Melt Blending of Polymers with this compound

Objective: To prepare a homogeneous polymer blend with improved miscibility using this compound as a compatibilizer via twin-screw extrusion.

Materials:

  • Polymer A (e.g., Polyamide 6)

  • Polymer B (e.g., Poly(vinyl alcohol))

  • This compound (fine powder)

Equipment:

  • Co-rotating twin-screw extruder with at least one vacuum vent

  • Gravimetric feeders for polymers and additive

  • Strand pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry Polymer A and Polymer B in a vacuum oven at their recommended drying temperatures and times to remove any absorbed moisture.

  • Feeder Calibration: Calibrate the gravimetric feeders for both polymers and the this compound powder to ensure accurate dosing.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrels. A typical starting profile might be increasing from 180°C at the feed throat to 220°C at the die.

    • Ensure the vacuum vent is operational and set to a moderate vacuum level.

  • Blending:

    • Simultaneously feed the dried polymers into the main feed throat of the extruder at the desired ratio (e.g., 70:30).

    • Feed the this compound powder through a separate downstream feeder into the melt zone. This prevents premature water release in the solids conveying zone.

  • Extrusion and Pelletizing:

    • Extrude the molten blend through a strand die into a water bath for cooling.

    • Feed the solidified strands into a pelletizer.

  • Post-Drying: Dry the resulting pellets to remove surface moisture from the water bath.

  • Characterization: Analyze the resulting blend for morphology (e.g., using Scanning Electron Microscopy - SEM), thermal properties (e.g., using Differential Scanning Calorimetry - DSC), and mechanical properties (e.g., using a universal testing machine).

Visualizations

Mechanism cluster_0 Immiscible Polymer Blend (Without Additive) cluster_1 Mechanism of Compatibilization cluster_2 Miscible Polymer Blend (With Additive) P1_agg Polymer A Chains (Self-Associated) P2_agg Polymer B Chains (Self-Associated) Interaction Disruption of Polymer-Polymer Hydrogen Bonds P1_agg->Interaction Ca²⁺ interacts with polar groups of Polymer A P2_agg->Interaction Ca²⁺ interacts with polar groups of Polymer B Ca Ca(NO₃)₂·4H₂O Ca->Interaction P_blend Homogeneous Blend (Reduced Phase Separation) Interaction->P_blend Improved Interfacial Adhesion & Increased Miscibility

Caption: Mechanism of action for this compound.

TroubleshootingWorkflow Start Experiment Start: Blending with Ca(NO₃)₂·4H₂O Check_Visual Visual Inspection of Extrudate Start->Check_Visual Check_Morphology Analyze Blend Morphology (e.g., SEM) Check_Mechanical Test Mechanical Properties Check_Morphology->Check_Mechanical Fine Dispersion Phase_Separation Issue: Phase Separation Persists Check_Morphology->Phase_Separation Large Domains Success Successful Compatibilization Check_Mechanical->Success Good Properties Brittleness Issue: Brittleness or Degradation Check_Mechanical->Brittleness Poor Properties Check_Visual->Check_Morphology No Defects Voids Issue: Voids / Bubbles Check_Visual->Voids Defects Present Action_Conc Adjust Additive Concentration Phase_Separation->Action_Conc Action_Mixing Optimize Mixing (Screw Speed, Design) Phase_Separation->Action_Mixing Brittleness->Action_Conc Action_Temp Adjust Temperature Profile Brittleness->Action_Temp Voids->Action_Temp Action_Venting Optimize Venting Voids->Action_Venting Action_Conc->Start Action_Mixing->Start Action_Temp->Start Action_Venting->Start

Caption: Troubleshooting workflow for using the additive.

Technical Support Center: Stabilizing Calcium Nitrate Tetrahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of calcium nitrate tetrahydrate solutions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the stability of your this compound solutions.

Issue 1: A white precipitate has formed in my calcium nitrate solution.

Possible Causes and Solutions

  • Cause 1: Absorption of Atmospheric Carbon Dioxide.

    • Explanation: Calcium nitrate solutions can react with carbon dioxide (CO₂) from the air to form insoluble calcium carbonate (CaCO₃). This is a common issue in solutions that are not stored in tightly sealed containers.

    • Solution:

      • Filter the solution to remove the precipitate.

      • Store the solution in a tightly sealed, airtight container to prevent further exposure to air.

      • For future preparations, use deionized or distilled water that has been recently boiled and cooled to minimize dissolved CO₂.

  • Cause 2: High pH of the Solution.

    • Explanation: A pH above 7.0 can promote the precipitation of calcium hydroxide or calcium carbonate. The typical pH of a calcium nitrate solution should be between 5.0 and 7.0.

    • Solution:

      • Check the pH of your solution using a calibrated pH meter.

      • If the pH is too high, it may indicate contamination. It is best to prepare a fresh solution using high-purity water and glassware.

      • Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any basic residues.

  • Cause 3: Contamination from Other Reagents.

    • Explanation: If the calcium nitrate solution has been mixed with or stored in containers previously used for solutions containing phosphates or sulfates, insoluble calcium phosphate or calcium sulfate can precipitate.

    • Solution:

      • Review the preparation and handling procedures to identify any potential sources of contamination.

      • Always use dedicated and thoroughly cleaned glassware.

      • When preparing mixtures, add the calcium nitrate solution to the largest volume of water first and ensure it is well-mixed before adding other components.

  • Cause 4: Use of Tap Water.

    • Explanation: Tap water often contains dissolved carbonates and sulfates, which can react with the calcium ions in your solution to form precipitates.

    • Solution: Always prepare your this compound solutions using high-purity, deionized, or distilled water.

Issue 2: Crystals have formed in my solution, especially during cold storage.

Possible Causes and Solutions

  • Cause 1: Temperature-Dependent Solubility.

    • Explanation: The solubility of calcium nitrate is dependent on temperature. If a concentrated solution is prepared at room temperature and then stored at a lower temperature (e.g., in a refrigerator), it can become supersaturated, leading to the crystallization of this compound.

    • Solution:

      • Gently warm the solution while stirring to redissolve the crystals.

      • Store the solution at a controlled room temperature where temperature fluctuations are minimal.

      • If refrigeration is required, consider preparing a less concentrated stock solution that will remain stable at the lower temperature.

Issue 3: The concentration of my standard solution has changed over time.

Possible Causes and Solutions

  • Cause 1: Evaporation of Solvent.

    • Explanation: If the solution container is not properly sealed, the water can evaporate over time, leading to an increase in the concentration of calcium nitrate.

    • Solution:

      • Always use containers with tight-fitting caps or seals. Parafilm can be used for extra security.

      • Store the solution in a cool environment to minimize evaporation.[1]

      • For critical applications, re-standardize the solution if it has been stored for an extended period.

  • Cause 2: Adsorption to Container Walls.

    • Explanation: In some cases, ions can adsorb to the surface of the storage container, slightly lowering the concentration of the solution. This is more common with certain types of plastic containers.

    • Solution:

      • Store solutions in high-quality containers made of non-reactive materials such as borosilicate glass, polyethylene (PE), or polypropylene (PP).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a stable this compound stock solution? A1: To prepare a stable stock solution, dissolve high-purity this compound in deionized or distilled water. Ensure all glassware is scrupulously clean. For long-term stability, the pH should be maintained between 5.0 and 7.0.[2] The solution should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.

Q2: What is the expected shelf life of a this compound solution? A2: The shelf life of the solution is highly dependent on the storage conditions. A properly prepared and stored solution in a tightly sealed container can be stable for a long period, with some sources suggesting an indefinite shelf life.[3] However, for use as a standard, it is best practice to re-standardize the solution periodically. For example, one manufacturer states that a 1000 mg/L standard stock solution is stable for one week.[4]

Q3: Should I add any stabilizers to my calcium nitrate solution? A3: For most laboratory applications involving pure this compound solutions, the addition of stabilizers is generally not necessary if the solution is prepared with pure water and stored correctly in a tightly sealed container. The primary method of stabilization is to prevent contamination and the ingress of atmospheric CO₂. In agricultural or industrial applications where the solution is mixed with other chemicals like phosphates, chelating agents such as EDTA or sorbitol may be used to prevent precipitation.

Q4: What are the ideal storage conditions for a this compound solution? A4: Store the solution in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[5] The container should be made of a non-reactive material (e.g., borosilicate glass, HDPE) and be tightly sealed to prevent evaporation and absorption of atmospheric gases.[1] Storage temperatures should be kept stable and above the solution's crystallization point.

Q5: My solution is exposed to air. What is the degradation pathway I should be concerned about? A5: The primary degradation pathway upon exposure to air is the reaction with atmospheric carbon dioxide. This leads to the formation of a calcium carbonate precipitate, which reduces the concentration of soluble calcium in your solution.

Data Presentation

Table 1: Example Stability Data for a 1.0 M this compound Solution

This table presents illustrative data from a hypothetical stability study. Actual results will vary based on specific experimental conditions.

Storage ConditionTimepointpHConcentration (M)Appearance
25°C, Sealed, Dark 0 Months6.51.000Clear, colorless
3 Months6.40.998Clear, colorless
6 Months6.40.997Clear, colorless
12 Months6.30.995Clear, colorless
40°C, Sealed, Dark 0 Months6.51.000Clear, colorless
1 Month6.30.996Clear, colorless
2 Months6.20.992Clear, colorless
3 Months6.10.988Clear, colorless
25°C, Unsealed, Light 0 Months6.51.000Clear, colorless
1 Month6.10.985Faint turbidity
2 Months5.90.962Visible precipitate
3 Months5.70.930Significant precipitate

Experimental Protocols

Protocol 1: Preparation of a 1.0 M this compound Stock Solution
  • Materials:

    • This compound (Ca(NO₃)₂·4H₂O), analytical grade

    • High-purity, deionized water

    • Volumetric flask (e.g., 500 mL)

    • Magnetic stirrer and stir bar

    • Weighing balance

  • Procedure:

    • Calculate the mass of this compound required. The molecular weight is 236.15 g/mol . For a 1.0 M solution in 500 mL, you will need: 1.0 mol/L * 0.5 L * 236.15 g/mol = 118.075 g.

    • Accurately weigh the calculated mass of this compound.

    • Add approximately 300 mL of deionized water to the 500 mL volumetric flask.

    • Carefully add the weighed this compound to the flask.

    • Place a magnetic stir bar in the flask and stir the solution until all the solid has completely dissolved.

    • Once dissolved, remove the stir bar and rinse it with a small amount of deionized water, collecting the rinse water in the flask.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.

Protocol 2: Stability Testing of this compound Solution

This protocol outlines a method for conducting both real-time and accelerated stability studies.

  • Objective: To determine the shelf life of a prepared this compound solution under various storage conditions.

  • Materials:

    • Prepared this compound solution of known concentration.

    • Multiple identical, appropriate storage containers (e.g., 50 mL HDPE bottles).

    • Environmental chambers or incubators set to desired temperatures (e.g., 25°C and 40°C).

    • Analytical equipment for measuring concentration (e.g., Ion-Selective Electrode, Ion Chromatograph, or titration setup for complexometric titration with EDTA).

    • Calibrated pH meter.

  • Procedure:

    • Initial Analysis (Timepoint 0): Before aliquoting, perform an initial analysis on the bulk solution. Record the concentration, pH, and visual appearance (e.g., clarity, color).

    • Sample Preparation: Aliquot the solution into the storage containers, ensuring each container is filled to the same level and sealed tightly. Prepare enough samples for each timepoint and condition.

    • Storage:

      • Real-Time Study: Store a set of samples under the recommended storage conditions (e.g., 25°C / 60% RH).

      • Accelerated Study: Store another set of samples under stressed conditions (e.g., 40°C / 75% RH).

    • Testing Schedule: Pull samples from each storage condition at predetermined timepoints.

      • Real-Time: 0, 3, 6, 9, 12, 18, 24 months.

      • Accelerated: 0, 1, 2, 3, 6 months.

    • Analysis at Each Timepoint: For each sample pulled, perform the following analyses:

      • Visual Inspection: Record any changes in appearance (e.g., color change, precipitation, cloudiness).

      • pH Measurement: Measure and record the pH.

      • Concentration Assay: Determine the concentration of calcium nitrate using a validated analytical method (e.g., complexometric EDTA titration for Ca²⁺).

    • Data Evaluation: Compile the data in a table. Analyze any trends in concentration, pH, or appearance over time for each storage condition. The shelf life is the time period during which the solution remains within predefined acceptance criteria (e.g., ±5% of initial concentration).

Visualizations

Degradation_Pathway Degradation of Calcium Nitrate Solution by Atmospheric CO2 Ca_ion Ca²⁺ (aq) Calcium Ion CaCO3 CaCO₃ (s) Calcium Carbonate (White Precipitate) Ca_ion->CaCO3 reacts with CO₃²⁻ from H₂CO₃ NO3_ion 2NO₃⁻ (aq) Nitrate Ion CO2_gas CO₂ (g) Carbon Dioxide H2O H₂O (l) Water CO2_gas->H2O dissolves H2CO3 H₂CO₃ (aq) Carbonic Acid H2O->H2CO3 forms H2CO3->CaCO3

Caption: Degradation of Calcium Nitrate Solution by Atmospheric CO2.

Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability start Instability Observed (Precipitate/Crystals) q1 What is the nature of the solid? (Fine white powder vs. Crystalline) start->q1 powder_path Precipitate (Powder) q1->powder_path Powder crystal_path Crystals q1->crystal_path Crystals q2 Is the container tightly sealed? powder_path->q2 q3 Was the solution stored at a low temperature? crystal_path->q3 co2_issue Potential Cause: CO₂ absorption from air. q2->co2_issue No q4 Was high-purity water used (DI, distilled)? q2->q4 Yes q3->powder_path No, it's a powder temp_issue Potential Cause: Supersaturation due to low temperature. q3->temp_issue Yes sol_co2 Action: 1. Filter precipitate. 2. Use airtight containers. co2_issue->sol_co2 sol_temp Action: 1. Gently warm to redissolve. 2. Store at a stable room temp. temp_issue->sol_temp water_issue Potential Cause: Contaminants in tap water. q4->water_issue No q5 Was the solution mixed with other chemicals? q4->q5 Yes sol_water Action: Prepare fresh solution with high-purity water. water_issue->sol_water chem_issue Potential Cause: Reaction with phosphates or sulfates. q5->chem_issue Yes sol_chem Action: Review mixing procedure. Use dedicated glassware. chem_issue->sol_chem

Caption: Troubleshooting Workflow for Solution Instability.

References

Technical Support Center: Calcium Nitrate Hydration State Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for accurately determining the hydration state of calcium nitrate. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked questions (FAQs)

Q1: What are the common hydration states of calcium nitrate?

A1: Calcium nitrate is hygroscopic and readily absorbs moisture from the air.[1][2] The most common hydrated form is calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).[2][3] Anhydrous calcium nitrate (Ca(NO₃)₂) is also available, though less common due to its tendency to absorb water.[2] Other hydrated forms, such as the decahydrate, are also known.[2]

Q2: Which analytical techniques are most suitable for determining the hydration state of calcium nitrate?

A2: Several techniques can be employed, each with its own advantages and limitations. The most common and effective methods include:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated, allowing for the quantification of water loss.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and dehydration.[4][5][6]

  • Karl Fischer Titration: A highly specific and accurate method for determining the water content in a sample.[7][8]

  • Spectroscopic Methods (FTIR, Raman, NMR): Provide information about the molecular structure and the presence of water of hydration.[9][10][11]

Q3: How can I differentiate between surface-adsorbed water and water of hydration?

A3: This can be challenging. TGA may show an initial, gradual weight loss at lower temperatures corresponding to adsorbed water, followed by distinct, sharper weight loss steps at higher temperatures for the water of hydration. Karl Fischer titration, in principle, titrates all water present. However, by using an oven attachment with the Karl Fischer titrator, it's possible to heat the sample at a temperature that drives off only the adsorbed water before analyzing the water of hydration at a higher temperature.

Q4: My calcium nitrate solution is cloudy. What could be the cause?

A4: Cloudiness or precipitation in a calcium nitrate solution can be due to several factors, including the use of tap water which may contain carbonates that react to form insoluble calcium carbonate.[12] It is also possible that the solution is supersaturated if prepared at a high concentration and then cooled.[12] Always use deionized or distilled water and ensure all glassware is clean.[12]

Troubleshooting Guides

Thermogravimetric Analysis (TGA)

Issue 1: Overlapping weight loss steps in the TGA curve.

  • Possible Cause: A heating rate that is too fast can lead to poor resolution of the distinct dehydration steps.

  • Troubleshooting:

    • Reduce the heating rate (e.g., to 5 °C/min or lower).

    • Use a smaller sample size to ensure uniform heating.

    • Ensure the purge gas flow is optimal to carry away the evolved water vapor.

Issue 2: The final weight does not correspond to the theoretical weight of anhydrous Ca(NO₃)₂.

  • Possible Cause 1: Incomplete dehydration.

  • Troubleshooting 1:

    • Increase the final temperature of the TGA run. This compound releases its water molecules in stages up to around 220 °C.[3][13]

    • Hold the sample at the final temperature for an extended period (isothermal hold) to ensure all water is driven off.

  • Possible Cause 2: Decomposition of the anhydrous salt.

  • Troubleshooting 2:

    • Calcium nitrate begins to decompose at much higher temperatures (melts around 550 °C and then decomposes).[3][13] Review your temperature program to ensure it does not exceed the decomposition temperature.

Karl Fischer Titration

Issue 1: Inaccurate or non-reproducible water content results.

  • Possible Cause 1: The solid sample is not fully dissolving in the Karl Fischer solvent.

  • Troubleshooting 1:

    • Grind the calcium nitrate sample to a fine powder to increase its surface area and improve dissolution.

    • Use a solvent in which calcium nitrate is soluble. Methanol is a common solvent.[7]

    • Consider using a Karl Fischer titrator with an oven attachment to heat the sample and drive the water into the titration cell, avoiding dissolution issues.

  • Possible Cause 2: Interference from atmospheric moisture.

  • Troubleshooting 2:

    • Ensure the titration cell is properly sealed.

    • Regularly check and replace the desiccant in the drying tubes.

    • Minimize the time the cell is open when introducing the sample.

Spectroscopic Methods (FTIR/Raman)

Issue 1: Difficulty in assigning peaks related to water of hydration.

  • Possible Cause: Overlapping peaks from the nitrate group and water molecules.

  • Troubleshooting:

    • Compare the spectrum of your sample to a reference spectrum of anhydrous calcium nitrate if available.

    • Look for the characteristic broad O-H stretching band of water in the 3000-3600 cm⁻¹ region in the FTIR spectrum.

    • In Raman spectroscopy, the vibrations of the nitrate ion can be influenced by the degree of hydration, leading to shifts in peak positions.[10]

Data Presentation

Table 1: Thermal Decomposition of this compound

Temperature Range (°C)Water Molecules ReleasedReference
50 - 1501/4[3][13]
160 - 1801/2[3][13]
190 - 2201/4[3][13]

Table 2: Physical Properties of Calcium Nitrate Hydrates

PropertyAnhydrous Ca(NO₃)₂Ca(NO₃)₂·4H₂OReference
Molar Mass ( g/mol )164.088236.15[2]
Melting Point (°C)56142.7[2]
Density (g/cm³)2.5041.896[2]

Experimental Protocols

Protocol 1: Determination of Hydration State by Thermogravimetric Analysis (TGA)
  • Instrument Preparation:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Set the purge gas (typically nitrogen or argon) to a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the calcium nitrate sample into a clean TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting weight loss curve.

    • Calculate the percentage weight loss for each distinct step.

    • Determine the number of water molecules per formula unit of calcium nitrate based on the molar masses of water and anhydrous calcium nitrate.

Protocol 2: Determination of Water Content by Karl Fischer Titration
  • Instrument Preparation:

    • Prepare the Karl Fischer titrator with fresh reagent and solvent.

    • Perform a pre-titration to neutralize any moisture in the titration cell.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the calcium nitrate sample.

  • Titration:

    • Quickly introduce the weighed sample into the titration cell.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument software will calculate the water content in milligrams.

    • Calculate the percentage of water in the sample and determine the hydration state.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Determination Sample Calcium Nitrate Sample Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA KF Karl Fischer Titration Weighing->KF Spectroscopy Spectroscopic Analysis Weighing->Spectroscopy Analysis Analyze Data TGA->Analysis KF->Analysis Spectroscopy->Analysis Determination Determine Hydration State Analysis->Determination

Caption: Workflow for determining the hydration state of calcium nitrate.

troubleshooting_logic Start Inaccurate Hydration State Result Method Which method was used? Start->Method TGA_Check TGA Issue Method->TGA_Check TGA KF_Check Karl Fischer Issue Method->KF_Check Karl Fischer Spec_Check Spectroscopy Issue Method->Spec_Check Spectroscopy TGA_Solution Adjust heating rate or temperature range TGA_Check->TGA_Solution KF_Solution Improve sample dissolution or cell sealing KF_Check->KF_Solution Spec_Solution Compare with reference spectra Spec_Check->Spec_Solution End Accurate Result TGA_Solution->End KF_Solution->End Spec_Solution->End

Caption: Troubleshooting logic for inaccurate hydration state results.

References

Mitigating the effects of humidity on calcium nitrate tetrahydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of humidity in experiments involving calcium nitrate tetrahydrate.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in environments with fluctuating or high humidity.

Issue 1: The this compound powder is clumping or appears wet.

  • Question: My this compound has become clumpy and difficult to handle. What is causing this and how can I resolve it?

  • Answer: This is a clear indication of moisture absorption from the atmosphere. This compound is a hygroscopic salt, meaning it readily attracts and absorbs water.[1][2] This can alter its physical properties and impact experimental accuracy. To address this:

    • Immediate Action: If clumping is minor, you may be able to break up the clumps with a spatula just before use.[1] However, be aware that the water content is now higher than specified.

    • Drying: For more significant moisture absorption, you may consider drying the salt. This can be done by gentle heating in a laboratory oven.[1] It is crucial to do this at a controlled temperature to avoid decomposition, which can begin at temperatures above 500°C, releasing toxic nitrogen oxides.[3] Always consult the material's safety data sheet (SDS) for specific drying temperatures.

    • Prevention: The best approach is prevention. Ensure that the compound is stored in an airtight container, preferably with a desiccant.[1][4][5] Minimize the time the container is open to the atmosphere during handling.[1]

Issue 2: Inconsistent or drifting weight measurements on the analytical balance.

  • Question: When I try to weigh my this compound, the reading on the balance keeps changing. Why is this happening?

  • Answer: This is a classic sign of a hygroscopic substance interacting with ambient humidity.[6][7] The continuous increase in weight is due to the sample absorbing moisture from the air.[7][8] Several factors can contribute to this:

    • Environmental Conditions: High laboratory humidity is the primary cause. Ideally, the relative humidity in the weighing area should be maintained between 40% and 60%.[8][9]

    • Temperature Differences: A sample that is colder than the ambient temperature will appear heavier as moisture condenses on its surface.[7] Always allow the sample to equilibrate to the room temperature before weighing.[7]

    • Static Electricity: Electrostatic charges can interfere with the balance, causing unstable readings.[7][10] This is more common in low humidity environments. Using an anti-static gun or placing the balance on an anti-static mat can help.

    • Troubleshooting Steps:

      • Work quickly to minimize the sample's exposure to air.[1]

      • Use a weighing vessel with a narrow opening or a stopper to reduce air contact.[6]

      • Consider weighing the sample in a glove box with a controlled, dry atmosphere.[11]

      • If a glove box is unavailable, a desiccator can be used for short-term storage and transport of the sample to the balance.[4]

Issue 3: Experimental results are not reproducible, especially on different days.

  • Question: My experimental outcomes involving this compound are inconsistent. Could humidity be the culprit?

  • Answer: Absolutely. Variations in ambient humidity can significantly impact the reproducibility of your experiments. The water content of your this compound can change from day to day, or even throughout the day, leading to errors in concentration calculations and reaction stoichiometry.

    • Impact on Molarity: If you are preparing solutions based on the weight of the salt, unaccounted-for absorbed water will lead to a lower actual concentration of calcium nitrate than intended.[4]

    • Reaction Kinetics: The presence of excess water can alter reaction rates and pathways.

    • Mitigation Strategies:

      • Controlled Environment: Whenever possible, conduct experiments in a humidity-controlled environment.

      • Stock Solutions: A practical approach is to prepare a concentrated stock solution from a freshly opened container of this compound.[4] You can then determine the precise concentration of this stock solution (e.g., through titration) and use it for subsequent experiments, ensuring consistency.

      • Fresh Reagent: For critical experiments, use a fresh, unopened bottle of the reagent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[12] Keep the container tightly sealed to protect it from atmospheric moisture.[1][13]

Q2: What is deliquescence and at what humidity does it occur for this compound?

A2: Deliquescence is the process where a hygroscopic substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.[5] The deliquescence relative humidity (DRH) for this compound is dependent on temperature. At 25°C, the DRH is approximately 50%.[14] This means that if the relative humidity in your lab is above this value, the solid salt will begin to dissolve by absorbing atmospheric water.

Q3: Can I use a desiccant to protect my this compound?

A3: Yes, using a desiccant is a highly recommended practice. Placing a desiccant, such as silica gel, in the storage container or desiccator will help to maintain a dry environment and prevent moisture absorption.[4][5]

Q4: How does temperature affect the hygroscopic nature of this compound?

A4: Temperature and relative humidity are related. Warmer air can hold more moisture.[2] While the primary concern is relative humidity, storing the compound at a stable, cool temperature will help in maintaining a more consistent environment.[3] It is recommended to store it below 25°C (77°F).[3]

Q5: Are there any safety concerns when handling this compound that has absorbed moisture?

A5: Yes. While this compound itself requires careful handling (it is an oxidizer and can cause skin and eye irritation), the presence of moisture can create a solution.[15][16] This liquid can be more difficult to contain and increases the risk of spills and skin contact.[12] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Storage Temperature Below 25°C (77°F)[3]
Storage Relative Humidity Below 30%[3]
Deliquescence Relative Humidity (at 25°C) ~50%[14]
Ideal Laboratory Weighing Humidity 40% - 60%[8][9]

Experimental Protocols

Protocol 1: Accurate Weighing of this compound

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature.[8][10]

    • Allow the sealed container of this compound to equilibrate to the ambient room temperature for at least 30 minutes before opening.[7]

    • Have a clean, dry weighing vessel (e.g., a beaker with a watch glass cover or a flask with a stopper) ready.

  • Procedure:

    • Tare the empty, covered weighing vessel on the balance.

    • Quickly open the this compound container.

    • Using a clean, dry spatula, rapidly transfer the approximate desired amount of the salt into the weighing vessel.

    • Immediately close both the weighing vessel and the main container of the this compound.[1]

    • Record the weight. If the reading is stable, proceed. If it is drifting upwards, it indicates moisture absorption, and the weighing process should be repeated with greater speed.

    • For highly accurate work, consider performing the weighing inside a glove box with a controlled, low-humidity atmosphere.

Protocol 2: Preparation of a Standardized Stock Solution

  • Objective: To create a stock solution of known concentration to ensure consistency across multiple experiments.

  • Materials:

    • This compound

    • Deionized water

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Using the "Accurate Weighing" protocol, weigh out an approximate amount of this compound needed for your desired stock solution concentration.

    • Quantitatively transfer the weighed salt into the volumetric flask.

    • Add a portion of deionized water to the flask and swirl to dissolve the solid completely.

    • Once dissolved, add deionized water up to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Crucial Step: Standardization. The exact concentration of this stock solution should be determined experimentally. This can be achieved through methods such as titration with a primary standard (e.g., EDTA titration for calcium content).

    • Label the stock solution with its standardized concentration and the date of preparation. Store in a tightly sealed container.

Visualizations

TroubleshootingWorkflow Troubleshooting Humidity Effects start Problem Observed clumping Salt is Clumped or Wet start->clumping drifting_weight Inconsistent/Drifting Weight start->drifting_weight irreproducible_results Irreproducible Results start->irreproducible_results check_storage Check Storage Conditions (Airtight, Cool, Dry) clumping->check_storage Cause: Moisture Absorption improve_handling Improve Handling Technique (Work Quickly, Use Covered Vessels) drifting_weight->improve_handling Cause: Air Exposure control_environment Control Weighing Environment (Glove Box, Controlled RH) drifting_weight->control_environment Cause: High Humidity prepare_stock Prepare & Standardize Stock Solution irreproducible_results->prepare_stock Cause: Inconsistent Water Content use_fresh Use Fresh Reagent irreproducible_results->use_fresh solution Problem Mitigated check_storage->solution improve_handling->solution control_environment->solution prepare_stock->solution use_fresh->solution

Caption: Troubleshooting workflow for humidity-related issues.

WeighingDecisionTree Decision Tree for Accurate Weighing start Need to Weigh Ca(NO3)2·4H2O high_accuracy High Accuracy Required? start->high_accuracy glove_box Use Glove Box with Controlled Atmosphere high_accuracy->glove_box Yes standard_procedure Follow Standard Weighing Protocol: - Equilibrate Temperature - Work Quickly - Use Covered Vessel high_accuracy->standard_procedure No proceed Proceed with Experiment glove_box->proceed check_drift Weight Drifting? standard_procedure->check_drift repeat Repeat Weighing, Increase Speed check_drift->repeat Yes check_drift->proceed No repeat->standard_procedure

References

Validation & Comparative

A Comparative Guide: Calcium Nitrate Tetrahydrate vs. Calcium Chloride as Calcium Sources in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt is a critical decision that can impact experimental outcomes, from cell culture viability to the stability of final drug formulations. While both calcium nitrate tetrahydrate and calcium chloride are common sources of calcium ions, their distinct physicochemical properties and the nature of their counter-ions, nitrate and chloride, can lead to significantly different effects.

This guide provides an objective comparison of this compound and calcium chloride, supported by physicochemical data, to aid in the selection of the most suitable calcium source for specific research and pharmaceutical applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and calcium chloride is presented below. Understanding these differences is fundamental to anticipating their behavior in aqueous solutions and biological systems.

PropertyThis compoundCalcium Chloride (Anhydrous)Calcium Chloride DihydrateCalcium Chloride Hexahydrate
Chemical Formula Ca(NO₃)₂·4H₂OCaCl₂CaCl₂·2H₂OCaCl₂·6H₂O
Molar Mass ( g/mol ) 236.15[1]110.98147.01219.08
Calcium Content (% w/w) 16.97%36.11%27.26%18.29%[2]
Appearance White, hygroscopic solid[1]White, crystalline powderWhite, crystalline powderWhite, crystalline powder
Solubility in Water ( g/100 mL) 129 g/100 mL at 20 °C[1]74.5 g/100 mL at 20 °C[2]Highly solubleHighly soluble
Solubility in Ethanol Soluble[1]SolubleSolubleSoluble
pH of 5% Aqueous Solution 5.0 - 7.5[3]Approximately 5.5 - 6.0 for a 1.0 M solutionNot specifiedNot specified
Hygroscopicity Very hygroscopic[1][4]Very hygroscopicHygroscopicDeliquescent

Impact on Cellular Systems: Viability and Signaling

The choice of calcium salt can have a direct impact on the health and behavior of cells in culture. While both salts provide essential calcium ions, the accompanying anion can elicit distinct cellular responses.

Cytotoxicity:

  • Calcium Nitrate: High concentrations of nitrate can be cytotoxic to mammalian cells. Studies on human hepatoma (HepG2) and embryonic kidney (HEK293) cell lines showed that nitrate exposure led to decreased cell viability at high concentrations, with EC₅₀ values ranging from 1557 mg/L to over 5000 mg/L depending on the cell line and exposure time[5].

  • Calcium Chloride: The effect of chloride ions on cell viability is concentration-dependent. While chloride is a major physiological ion, significant deviations from normal extracellular concentrations can impact cell health. One study on hybridoma cells indicated that a 1.3% calcium chloride solution was more detrimental to cell viability than a 1.5% solution over a one-hour treatment.

Cell Signaling:

Calcium is a ubiquitous second messenger involved in numerous signaling pathways. The introduction of either calcium salt will increase intracellular calcium concentrations, triggering these pathways. However, the nitrate anion itself may have biological activity. In plant cells, nitrate is a known signaling molecule that can induce changes in gene expression and protein synthesis[6][7][8]. While less studied in mammalian cells, it is a possibility that the nitrate ion could have off-target effects on cellular signaling that are not present with the more biologically inert chloride ion.

Logical Workflow for Calcium Source Selection

G start Define Experimental Needs solubility High Solubility Required? start->solubility ph_sensitivity pH Sensitive System? solubility->ph_sensitivity Yes solubility->ph_sensitivity No anion_effect Potential Anion Interference? ph_sensitivity->anion_effect ca_nitrate Consider Calcium Nitrate (Higher Solubility) anion_effect->ca_nitrate Nitrate signaling not a concern ca_chloride Consider Calcium Chloride (More Biologically Inert Anion) anion_effect->ca_chloride Chloride is preferred test_both Test Both Salts Empirically ca_nitrate->test_both ca_chloride->test_both

Caption: A decision-making workflow for selecting the appropriate calcium salt.

Applications in Drug Formulation and Stability

In pharmaceutical formulations, the choice of excipients is critical to ensure the stability and efficacy of the active pharmaceutical ingredient (API).

Protein Stability:

The stability of protein-based drugs can be influenced by the ionic environment.

  • Nitrate Ions: Studies have shown that nitrate ions can have a more significant effect on protein-protein interactions compared to chloride ions. In a study on bovine serum albumin (BSA), nitrate salts induced stronger attractive interactions between protein molecules than chloride salts[9]. This could potentially lead to aggregation and reduced stability of some protein formulations.

  • Chloride Ions: Chloride is a common ion in physiological buffers and is generally considered to be relatively benign in terms of its effect on the stability of many proteins. However, high concentrations of any salt can lead to destabilization through mechanisms such as disruption of the hydration shell.

Formulation Compatibility:

  • Calcium Nitrate: Nitrate salts are known to be oxidizing agents and can be incompatible with certain organic compounds and reducing agents[7][10]. This should be a consideration when formulating with sensitive APIs or other excipients.

  • Calcium Chloride: Calcium chloride is a common excipient in pharmaceutical formulations and is generally compatible with a wide range of APIs and other excipients[11]. However, as with any salt, potential incompatibilities should be evaluated on a case-by-case basis.

Experimental Protocols

To aid researchers in evaluating these calcium sources for their specific applications, detailed protocols for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay a Seed cells in 96-well plate b Incubate for 24h a->b c Add varying concentrations of Calcium Nitrate or Calcium Chloride b->c d Incubate for desired time (e.g., 24, 48, 72h) c->d e Add MTT solution d->e f Incubate for 4h e->f g Add solubilization solution f->g h Read absorbance at 570 nm g->h

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours[12].

  • Treatment: Replace the medium with fresh medium containing various concentrations of either this compound or calcium chloride. Include a control group with no added calcium salt.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4][5].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals[4][12].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5][9].

Intracellular Calcium Measurement: Fura-2 AM Assay

This protocol allows for the ratiometric measurement of intracellular calcium concentrations.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy and allow them to adhere.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate them with Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in buffer) for 30-60 minutes at 37°C[1][13][14][15][16].

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm[1][13][14][15].

  • Stimulation: Add a solution of either this compound or calcium chloride to the cells while continuing to record fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm to determine the intracellular calcium concentration[13][14].

Calcium Signaling Pathway

G ext_ca Extracellular Ca²⁺ (from Ca(NO₃)₂ or CaCl₂) ca_channel Ca²⁺ Channel ext_ca->ca_channel ca_cytosol Cytosolic Ca²⁺ ↑ ca_channel->ca_cytosol plc PLC ip3 IP₃ plc->ip3 er Endoplasmic Reticulum (Ca²⁺ Store) ip3->er er->ca_cytosol cam Calmodulin ca_cytosol->cam cell_response Cellular Response ca_cytosol->cell_response camk CaM Kinases cam->camk gene_exp Gene Expression camk->gene_exp gene_exp->cell_response

Caption: A simplified diagram of a generic calcium signaling pathway.

Protein Stability Assessment: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal stability of proteins.

Methodology:

  • Sample Preparation: Prepare solutions of the protein of interest in a buffer containing either this compound or calcium chloride at the desired concentration. A control sample with only the buffer should also be prepared.

  • Instrument Setup: Set the starting and final temperatures for the scan (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour)[17][18].

  • Data Acquisition: Load the sample and reference (buffer) cells into the calorimeter and initiate the temperature scan. The instrument will measure the differential heat capacity as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the melting temperature (Tm), which is the peak of the unfolding transition, and the calorimetric enthalpy (ΔH) of unfolding[17][18]. A higher Tm indicates greater protein stability.

Conclusion

The choice between this compound and calcium chloride as a calcium source is not trivial and should be made with careful consideration of the specific application.

  • This compound offers higher solubility in water, which may be advantageous in preparing concentrated stock solutions. However, the potential for the nitrate ion to act as an oxidizing agent and to influence cellular signaling pathways should be taken into account.

  • Calcium chloride is available in various hydration states, offering flexibility in formulation. The chloride ion is generally considered more biologically inert than the nitrate ion, which may be preferable for sensitive cell culture experiments and for the formulation of certain protein therapeutics.

Ultimately, for critical applications, empirical testing of both salts is recommended to determine the optimal choice for achieving reproducible and reliable experimental results.

References

A Comparative Guide to the Synthesis of Hydroxyapatite Using Different Calcium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydroxyapatite (HAp), a critical component in bone tissue engineering and drug delivery systems, is highly dependent on the selection of starting materials. The choice of calcium precursor, in particular, can significantly influence the physicochemical properties of the final HAp product, including its crystallinity, morphology, particle size, and purity. This guide provides a comparative analysis of three commonly used calcium precursors—calcium nitrate, calcium hydroxide, and calcium acetate—in the synthesis of hydroxyapatite via the wet chemical precipitation method.

Data Presentation: A Comparative Analysis of Hydroxyapatite Properties

The following table summarizes the key properties of hydroxyapatite synthesized using different calcium precursors, based on data reported in the scientific literature.

PropertyCalcium Nitrate [Ca(NO₃)₂]Calcium Hydroxide [Ca(OH)₂]Calcium Acetate [Ca(CH₃COO)₂]
Ca/P Ratio Typically ranges from 1.67 to 1.71.[1][2]Can be controlled to achieve the stoichiometric ratio of 1.67.[3][4]Stoichiometric powder with a Ca/P ratio of 1.68 has been reported.[5]
Crystallinity Generally results in well-crystallized HAp, with crystallinity increasing with sintering temperature.[6]Can produce HAp with varying crystallinity; higher reaction temperatures tend to yield higher crystallinity products.[3]The resulting HAp is stable up to 1200 °C, and its crystallinity increases with the sintering temperature.[6]
Morphology Often forms spherical or needle-like nanoparticles.[2][6]Can result in agglomerated particles; the morphology can be controlled by synthesis conditions.[7][8]Can produce fibrous or platy structures.[5][6]
Particle/Crystallite Size Nanoparticles with an average size of around 23 nm have been synthesized.[2]Can produce rod-like shaped particles in the nanometer range (e.g., 73-115 nm in length).[4]Ultrafine powder with a high specific surface area has been synthesized.[5]
Purity/Secondary Phases Can produce pure HAp, but the presence of nitrates requires thorough washing of the precipitate.[3]Can yield pure HAp, with water as the primary by-product.[3]Can be used to synthesize pure hydroxyapatite.[5]

Experimental Protocols: Wet Chemical Precipitation Method

The following are generalized experimental protocols for the synthesis of hydroxyapatite using the wet chemical precipitation method with different calcium precursors. These protocols are based on methodologies reported in various studies and should be optimized for specific experimental setups and desired outcomes.

Synthesis of Hydroxyapatite using Calcium Nitrate

This protocol is based on the reaction between calcium nitrate and an ammonium phosphate source, with pH control using ammonium hydroxide.[3][9][10]

Materials:

  • Calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O]

  • Diammonium hydrogen phosphate [(NH₄)₂HPO₄] or Ammonium phosphate [(NH₄)₃PO₄]

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of calcium nitrate.

  • Prepare an aqueous solution of the ammonium phosphate precursor.

  • Slowly add the phosphate solution to the calcium nitrate solution dropwise while stirring vigorously.

  • Continuously monitor the pH of the mixture and maintain it at a value greater than 9 (typically between 10 and 11) by adding ammonium hydroxide solution.[3][11]

  • After the complete addition of the phosphate solution, continue stirring the mixture for a specified duration (e.g., 3 hours) to ensure a homogeneous reaction.[10]

  • Age the resulting precipitate in the mother solution for a period, typically 24 hours, to allow for crystal growth and maturation.[9]

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove any residual nitrates and ammonium hydroxide.[3]

  • Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100 °C).

  • If desired, the dried powder can be calcined at a higher temperature (e.g., 600-900 °C) to enhance crystallinity.

Synthesis of Hydroxyapatite using Calcium Hydroxide

This protocol involves the direct reaction of a calcium hydroxide suspension with phosphoric acid.[3][4][12]

Materials:

  • Calcium hydroxide [Ca(OH)₂]

  • Orthophosphoric acid (H₃PO₄)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare a suspension of calcium hydroxide in deionized water.

  • Slowly add a solution of orthophosphoric acid to the calcium hydroxide suspension dropwise with constant stirring.

  • Maintain the reaction temperature at a desired level (e.g., 40 °C) to promote the reaction kinetics.[4][12]

  • Monitor the pH of the suspension and, if necessary, adjust it to be above 9 using ammonium hydroxide to ensure the formation of hydroxyapatite.[3]

  • Continue stirring the mixture for a set period after the acid addition is complete to ensure the reaction goes to completion.

  • Allow the precipitate to age in the solution for a period (e.g., 24 hours).

  • Separate the hydroxyapatite precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted reagents.

  • Dry the precipitate in an oven.

  • Calcine the dried powder at a high temperature (e.g., 900 °C) to improve crystallinity.[12]

Synthesis of Hydroxyapatite using Calcium Acetate

This protocol describes the synthesis using calcium acetate and an ammonium phosphate source.[5]

Materials:

  • Calcium acetate monohydrate [Ca(CH₃COO)₂·H₂O]

  • Diammonium hydrogen phosphate [(NH₄)₂HPO₄]

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of calcium acetate.

  • Prepare an aqueous solution of diammonium hydrogen phosphate.

  • Heat the calcium acetate solution to a specific temperature (e.g., 40 °C).[5]

  • Slowly add the diammonium hydrogen phosphate solution to the heated calcium acetate solution while stirring.

  • Adjust and maintain the pH of the reaction mixture in the alkaline range using ammonium hydroxide.

  • Allow the reaction to proceed for a set time (e.g., 3 hours) at the specified temperature.[5]

  • After the reaction, age the precipitate in the solution.

  • Separate the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the resulting hydroxyapatite powder.

  • A calcination step at a temperature such as 700 °C can be performed to improve the material's properties.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the influence of precursors on the final product.

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization Ca_precursor Calcium Precursor Solution (Nitrate, Hydroxide, Acetate) Mixing Controlled Mixing (Stirring, Temp Control, pH Control > 9) Ca_precursor->Mixing P_precursor Phosphate Precursor Solution (e.g., (NH4)2HPO4, H3PO4) P_precursor->Mixing Aging Aging (e.g., 24 hours) Mixing->Aging Filtration Filtration/Centrifugation Aging->Filtration Washing Washing Filtration->Washing Drying Drying (e.g., 80-100°C) Washing->Drying Calcination Calcination (Optional, e.g., >600°C) Drying->Calcination XRD XRD (Crystallinity, Phase Purity) Calcination->XRD FTIR FTIR (Functional Groups) Calcination->FTIR SEM_TEM SEM/TEM (Morphology, Particle Size) Calcination->SEM_TEM EDX EDX (Ca/P Ratio) Calcination->EDX

Caption: Experimental workflow for hydroxyapatite synthesis via wet chemical precipitation.

G cluster_precursors Calcium Precursors cluster_properties Resulting Hydroxyapatite Properties Ca_Nitrate Calcium Nitrate CaP_Ratio Ca/P Ratio Ca_Nitrate->CaP_Ratio Stoichiometric to Ca-rich Crystallinity Crystallinity Ca_Nitrate->Crystallinity High Morphology Morphology Ca_Nitrate->Morphology Spherical/Needle-like Purity Purity Ca_Nitrate->Purity High (requires washing) Ca_Hydroxide Calcium Hydroxide Ca_Hydroxide->CaP_Ratio Controllable Ca_Hydroxide->Crystallinity Variable Ca_Hydroxide->Morphology Agglomerated Ca_Hydroxide->Purity High (water by-product) Ca_Acetate Calcium Acetate Ca_Acetate->CaP_Ratio Stoichiometric Ca_Acetate->Crystallinity High Ca_Acetate->Morphology Fibrous/Platy Ca_Acetate->Purity High

Caption: Influence of calcium precursor on hydroxyapatite properties.

References

A Comparative Guide to Nanoparticle Synthesis: Sol-Gel vs. Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method is a critical determinant of nanoparticle characteristics and, consequently, their application performance. This guide provides an objective comparison of two widely employed bottom-up synthesis techniques: the sol-gel method and the precipitation method. We will delve into their fundamental principles, experimental protocols, and a quantitative comparison of the resulting nanoparticle properties, supported by experimental data.

At a Glance: Key Differences Between Sol-Gel and Precipitation Methods

FeatureSol-Gel MethodPrecipitation Method
Principle Formation of a colloidal suspension (sol) and its subsequent conversion into a gel, followed by drying and calcination.Reaction of precursors in a solution to form an insoluble product that precipitates out.
Precursors Metal alkoxides or metal salts.[1]Soluble metal salts.
Particle Size Control Generally offers excellent control, leading to smaller and more uniform nanoparticles.[2]Good control is possible, but nanoparticles can be larger and have a broader size distribution.[2]
Morphology Typically produces spherical and uniform nanoparticles.[2]Can yield various morphologies, including spherical, hexagonal, or irregular shapes.[2]
Purity High purity can be achieved due to the molecular-level mixing of precursors.Purity is generally good but can be affected by the presence of by-products.
Process Complexity More complex, involving multiple steps (hydrolysis, condensation, gelation, aging, drying, calcination).[1]Simpler and faster, primarily involving precipitation, filtration, washing, and calcination.
Cost Can be more expensive due to the cost of precursors (e.g., metal alkoxides).[3]Generally more cost-effective due to the use of common metal salts.[4]
Scalability Scaling up can be challenging due to the long processing times and sensitivity to reaction conditions.[5]More readily scalable for industrial production.[6]

Delving into the Mechanisms: How They Work

The distinct outcomes of the sol-gel and precipitation methods are rooted in their different reaction mechanisms.

The sol-gel process is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gel.[7] The key reactions are hydrolysis and condensation of the metal precursors (typically alkoxides).[8] The rates of these reactions, which can be controlled by parameters like pH, temperature, and water-to-precursor ratio, dictate the structure and properties of the final nanoparticles.[9] Acidic conditions, for instance, tend to slow down hydrolysis, leading to more linear polymer chains and porous gels, while basic conditions accelerate the reactions, resulting in more branched structures and larger particles.[9]

The precipitation method , on the other hand, relies on the formation of a supersaturated solution from which the desired nanoparticles precipitate.[10] This is typically achieved by mixing solutions of metal salts and a precipitating agent, leading to a rapid formation of an insoluble product.[10] The nucleation and growth of the nanoparticles are influenced by factors such as the concentration of reactants, temperature, pH, and stirring rate.[11][12] For example, a higher pH generally leads to a higher supersaturation level, which promotes nucleation over particle growth, resulting in smaller nanoparticles.[12]

Experimental Protocols: A Step-by-Step Guide

Sol-Gel Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol is a representative example of the sol-gel method.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolve 4.4 g of zinc acetate dihydrate in 50 ml of ethanol and stir for 1 hour.

  • Prepare a solution of NaOH in ethanol.

  • Add the NaOH solution dropwise to the zinc acetate solution while stirring to adjust the pH to 8.

  • Continue stirring the solution for 3 hours at 60°C to form a gel.

  • Age the gel for 12 hours.

  • Wash the gel with ethanol and distilled water to remove any unreacted precursors.

  • Dry the gel in an oven.

  • Grind the dried gel into a fine powder.

  • Anneal the powder at 500°C for 4 hours to obtain crystalline ZnO nanoparticles.

Co-Precipitation Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol illustrates a typical co-precipitation synthesis.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio.

  • Heat the solution to 80°C with continuous stirring.

  • Rapidly add ammonium hydroxide to the solution to induce the precipitation of iron oxide nanoparticles. The solution will turn black.

  • Continue stirring for a designated period to allow for particle growth.

  • Cool the solution to room temperature.

  • Separate the nanoparticles from the solution using a magnet.

  • Wash the nanoparticles multiple times with deionized water to remove any residual reactants.

  • Dry the nanoparticles in an oven.

Quantitative Data Comparison

The following table summarizes experimental data from comparative studies on the synthesis of alumina (Al₂O₃) and zinc oxide (ZnO) nanoparticles using both methods.

NanoparticleSynthesis MethodParticle Size (nm)Crystallite Size (nm)Surface Area (m²/g)MorphologyReference
Al₂O₃ Sol-Gel10-20-30.72Spherical, uniform[2]
Co-Precipitation10-50-206.2Nearly spherical, hexagonal, irregular[2]
ZnO Sol-Gel19.97-38.45---[13]
Co-Precipitation18.68-37.43---[13]
ZnO Sol-Gel (S. officinalis)-22.99-Spherical[14]
Sol-Gel (A. esculentus)-29.79-Spherical[14]
Co-Precipitation-18.83-Spherical[14]

Visualizing the Processes and Comparison

To further elucidate the differences between the two methods, the following diagrams, generated using Graphviz, illustrate their respective workflows and a comparative summary of their key attributes.

Sol_Gel_Workflow cluster_sol_gel Sol-Gel Synthesis Workflow precursors Precursors (Metal Alkoxides/Salts) sol Sol Formation (Colloidal Suspension) precursors->sol solvent Solvent solvent->sol hydrolysis Hydrolysis sol->hydrolysis condensation Condensation hydrolysis->condensation gel Gelation condensation->gel aging Aging gel->aging drying Drying aging->drying calcination Calcination drying->calcination nanoparticles Nanoparticles calcination->nanoparticles

A simplified workflow of the sol-gel method for nanoparticle synthesis.

Precipitation_Workflow cluster_precipitation Precipitation Synthesis Workflow precursors Precursors (Metal Salts) precipitation Precipitation precursors->precipitation solvent Solvent solvent->precipitation precipitating_agent Precipitating Agent precipitating_agent->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying calcination Calcination drying->calcination nanoparticles Nanoparticles calcination->nanoparticles Comparison_Diagram cluster_comparison Comparative Analysis: Sol-Gel vs. Precipitation cluster_sol_gel_attributes Key Attributes cluster_precipitation_attributes Key Attributes sol_gel Sol-Gel Method sg_size Smaller, Uniform Size sol_gel->sg_size sg_morphology Spherical Morphology sol_gel->sg_morphology sg_purity High Purity sol_gel->sg_purity sg_complexity More Complex sol_gel->sg_complexity sg_cost Higher Cost sol_gel->sg_cost precipitation Precipitation Method p_size Broader Size Distribution precipitation->p_size p_morphology Variable Morphology precipitation->p_morphology p_purity Good Purity precipitation->p_purity p_complexity Simpler, Faster precipitation->p_complexity p_cost More Cost-Effective precipitation->p_cost

References

A Comparative Guide to Crystalline Phases of Products from Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the crystalline phase of synthesized materials is paramount for predicting their physical and chemical properties. This guide provides a comprehensive comparison of the crystal phases of products derived from calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, with alternative precursors, supported by experimental data and detailed protocols for XRD analysis.

This compound is a versatile and common precursor in the synthesis of various calcium-based materials due to its high solubility in water and amenability to different synthesis routes, including thermal decomposition, chemical precipitation, and sol-gel methods. The choice of precursor and synthesis conditions significantly influences the resulting crystal structure, phase purity, and crystallite size, which in turn dictate the material's performance in applications ranging from biomaterials to catalysis.

Comparison of Crystal Phases: this compound vs. Alternatives

The crystalline phase of the final product is highly dependent on the chosen calcium precursor. Here, we compare the synthesis of three key calcium compounds—Calcium Oxide (CaO), Calcium Carbonate (CaCO₃), and Hydroxyapatite (HAp)—using this compound against other common calcium salts.

Calcium Oxide (CaO)

Calcium oxide is typically produced by the thermal decomposition of calcium salts. The decomposition of this compound proceeds through dehydration to anhydrous calcium nitrate, which then decomposes at higher temperatures to form CaO.

PrecursorSynthesis MethodResulting PhaseCrystallite Size (nm)Lattice Parameter (a)Reference
Ca(NO₃)₂·4H₂OThermal Decomposition (500°C)Cubic CaO~14-[1]
Ca(NO₃)₂·4H₂OMicrowave IrradiationCubic CaO~2.254.85 Å[2]
Eggshells (CaCO₃)Thermal DecompositionCubic CaO50-198-[2]

As evidenced, both thermal decomposition and microwave-assisted methods using this compound can yield nano-sized CaO crystals.

Calcium Carbonate (CaCO₃)

The synthesis of calcium carbonate often results in different polymorphs—calcite, aragonite, and vaterite—depending on the reaction conditions and the precursor used. Calcite is the most thermodynamically stable form.

PrecursorSynthesis MethodResulting PhasesKey XRD Peaks (2θ) for CalciteLattice Parameters (a, c) for CalciteReference
Ca(NO₃)₂PrecipitationCalcite29.4°, 36.0°, 39.4°, 43.1°, 47.5°, 48.5°a = 4.98 Å, c = 17.06 Å[3][4]
CaCl₂PrecipitationCalcite, VateriteCalcite: 29.4°, 39.4°, 43.1°, 47.5°, 48.5°-[5]
Ca(CH₃COO)₂PrecipitationCalcite, VateriteCalcite: 29.4°, 39.4°, 43.1°, 47.5°, 48.5°-[5]

Studies show that while various precursors can yield calcite, the presence of other polymorphs like vaterite can be influenced by the anion (chloride, acetate) present in the reaction mixture.

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂)

Hydroxyapatite is a key biomaterial, and its synthesis from this compound is well-established. The sol-gel and chemical precipitation methods are commonly employed.

PrecursorSynthesis MethodResulting PhaseCrystallite Size (nm)Lattice Parameters (a, c)Reference
Ca(NO₃)₂·4H₂OSol-GelHexagonal HAp30 (at 600°C) - 500 (at 1200°C)-[6]
Ca(NO₃)₂·4H₂OSol-GelHexagonal HAp5.62 (at 700°C) - 7.78 (at 300°C)a=9.42 Å, c=6.88 Å[7]
Ca(OH)₂Aqueous PrecipitationHexagonal HAp-a=9.4159 Å, c=6.8819 Å[8][9]

The crystallite size of hydroxyapatite synthesized from this compound can be effectively controlled by adjusting the calcination temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and XRD analysis of the discussed materials.

Synthesis of Calcium Carbonate by Chemical Precipitation
  • Precursor Preparation: Prepare a 0.5 M solution of this compound in deionized water. Prepare a 0.5 M solution of sodium carbonate in deionized water.

  • Reaction: Slowly add the calcium nitrate solution to the sodium carbonate solution under constant stirring at room temperature.

  • Aging: Allow the resulting precipitate to age in the mother liquor for 24 hours to ensure complete reaction and crystal growth.

  • Washing: Filter the precipitate and wash it several times with deionized water to remove any soluble impurities.

  • Drying: Dry the precipitate in an oven at 100°C for 12 hours.

  • Characterization: The dried powder is then ready for XRD analysis.

Synthesis of Hydroxyapatite by Sol-Gel Method
  • Precursor Preparation: Dissolve this compound in ethanol. Separately, dissolve diammonium hydrogen phosphate in distilled water.

  • Sol Formation: Slowly add the phosphate solution to the calcium nitrate solution under vigorous stirring. Adjust the pH to around 10 using ammonium hydroxide.

  • Gelation: Continue stirring until a viscous gel is formed.

  • Aging: Age the gel at room temperature for 48 hours.

  • Drying: Dry the gel in an oven at 80°C for 24 hours to obtain a xerogel.

  • Calcination: Calcine the dried powder in a furnace at a desired temperature (e.g., 700°C) for 2 hours to obtain crystalline hydroxyapatite.

  • Characterization: The calcined powder is then analyzed by XRD.

XRD Analysis Protocol
  • Sample Preparation: The synthesized powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Instrument Setup: An X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used. Set the operating voltage and current (e.g., 40 kV and 30 mA).

  • Data Collection: Scan the sample over a 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis:

    • Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from the JCPDS (Joint Committee on Powder Diffraction Standards) database to identify the crystalline phases present.

    • Crystallite Size Determination: The average crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

    • Lattice Parameter Refinement: For detailed structural analysis, Rietveld refinement can be performed on the XRD data to obtain precise lattice parameters.[10]

Visualizing Key Processes

To better illustrate the experimental and logical workflows, the following diagrams are provided.

Thermal_Decomposition_Pathway cluster_start Starting Material cluster_dehydration Dehydration Steps cluster_decomposition Decomposition CaNO3_4H2O Ca(NO₃)₂·4H₂O (this compound) CaNO3_xH2O Intermediate Hydrates CaNO3_4H2O->CaNO3_xH2O 50-220°C - H₂O CaNO3_anhydrous Ca(NO₃)₂ (Anhydrous) CaNO3_xH2O->CaNO3_anhydrous >220°C - H₂O CaO CaO (Calcium Oxide) CaNO3_anhydrous->CaO ~550-600°C - NO₂, O₂

Thermal Decomposition Pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Precursor Precursor Selection (e.g., Ca(NO₃)₂·4H₂O) Method Synthesis Method (Precipitation, Sol-Gel, etc.) Precursor->Method Product Synthesized Product (Powder) Method->Product XRD XRD Analysis Product->XRD Characterization Data_Processing Data Processing (Phase ID, Crystallite Size) XRD->Data_Processing Comparison Comparison with Alternatives Data_Processing->Comparison

General Experimental Workflow for Synthesis and XRD Analysis.

References

A Head-to-Head Comparison: SEM vs. TEM for Nanoparticle Morphological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nanoscale, the precise characterization of synthesized nanoparticles is paramount. Among the arsenal of imaging techniques, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) stand out as the gold standards for revealing the morphology of these minute materials. This guide provides an objective comparison of SEM and TEM, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

This comparison guide delves into the fundamental principles, practical applications, and nuanced differences between SEM and TEM for the morphological analysis of synthesized nanoparticles. By understanding the strengths and limitations of each technique, researchers can make informed decisions to obtain the most accurate and relevant data for their studies.

At a Glance: Key Differences Between SEM and TEM

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Imaging Principle Scans a focused electron beam across the sample's surface, detecting scattered electrons.Passes a broad beam of electrons through an ultrathin sample to form an image.
Information Obtained Provides information about the surface topography, morphology, and composition.[1][2]Reveals the internal structure, crystallography, and morphology of the sample.[3]
Image Type Generates a 3D-like image of the surface.Produces a 2D projection of the sample.
Resolution Typically in the range of 1-20 nm.Can achieve sub-nanometer resolution, often down to 0.1-0.2 nm.
Sample Thickness Can accommodate a wide range of sample sizes and thicknesses.Requires very thin samples (typically <100 nm) for electron transmission.
Sample Preparation Generally simpler, often involving mounting and coating the sample.More complex and time-consuming, often requiring microtomy or ion milling.
Typical Applications Surface analysis, particle size and shape distribution, surface defects.High-resolution imaging of internal structures, crystal lattice analysis, defect identification.

Quantitative Data Presentation: A Case Study of 30 nm Gold Nanoparticles

To illustrate the comparative performance of SEM and TEM in determining nanoparticle size, the following table summarizes data from a study that analyzed the same sample of 30 nm gold nanoparticles using both techniques.

ParameterSEMTEM
Mean Particle Diameter (nm) 27.627.6
Standard Deviation (nm) 2.52.4

Data sourced from an interlaboratory comparison study on NIST RM8012 gold nanoparticles.

As the data indicates, for this particular sample of well-dispersed spherical nanoparticles, both SEM and TEM provided very similar results for the mean particle size. This highlights that with proper sample preparation and instrumentation, both techniques can yield accurate size information. However, the choice between them often depends on the specific information required beyond just size.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for preparing synthesized nanoparticles for SEM and TEM imaging.

Protocol 1: Sample Preparation for SEM Imaging

This protocol outlines the steps for preparing a dispersion of synthesized nanoparticles for surface morphological analysis using SEM.

Materials:

  • Nanoparticle suspension

  • Solvent (e.g., ethanol, deionized water)

  • SEM stub

  • Double-sided conductive carbon tape

  • Pipette

  • Ultrasonicator

  • Fume hood

  • Sputter coater (if nanoparticles are non-conductive)

Procedure:

  • Dispersion: If the synthesized nanoparticles are in a solid form, disperse a small amount in a suitable solvent. For nanoparticles already in suspension, dilution may be necessary to avoid agglomeration.

  • Sonication: Sonicate the nanoparticle suspension for 15-30 minutes to break up any aggregates and ensure a uniform dispersion.

  • Substrate Preparation: Affix a piece of double-sided conductive carbon tape to the surface of an SEM stub.

  • Deposition: Using a pipette, carefully drop-cast a small volume (typically 5-10 µL) of the dispersed nanoparticle solution onto the carbon tape.

  • Drying: Allow the solvent to evaporate completely in a fume hood or a desiccator. This step is critical to prevent contamination of the SEM chamber.

  • Coating (for non-conductive samples): If the nanoparticles are not inherently conductive, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the sample to prevent charging effects during imaging.

  • Imaging: The prepared stub is now ready to be loaded into the SEM for imaging.

Protocol 2: Sample Preparation for TEM Imaging

This protocol describes the preparation of a nanoparticle sample on a TEM grid for high-resolution morphological and internal structure analysis.

Materials:

  • Nanoparticle suspension

  • Solvent (e.g., ethanol, deionized water)

  • TEM grid (e.g., carbon-coated copper grid)

  • Pipette

  • Filter paper

  • Tweezers

  • Ultrasonicator

Procedure:

  • Dispersion and Dilution: Similar to SEM preparation, disperse and dilute the nanoparticle suspension in a suitable solvent to achieve an appropriate concentration for imaging. The goal is to have individual particles well-separated on the grid.

  • Sonication: Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.

  • Grid Preparation: Hold the TEM grid with fine-tipped tweezers.

  • Deposition: Carefully place a small droplet (typically 2-5 µL) of the nanoparticle suspension onto the surface of the TEM grid.

  • Wicking: After a few minutes, wick away the excess liquid from the edge of the grid using a small piece of filter paper. This helps to create a thin film of the suspension on the grid.

  • Drying: Allow the grid to air-dry completely before inserting it into the TEM holder.

  • Imaging: The prepared grid can now be loaded into the TEM for analysis.

Visualizing the Workflow and Principles

To further clarify the processes and fundamental differences, the following diagrams were generated using Graphviz.

SEM_TEM_Workflow cluster_synthesis Nanoparticle Synthesis cluster_sem SEM Analysis cluster_tem TEM Analysis Synthesis Synthesized Nanoparticles (in solution or powder) Dispersion_SEM Dispersion & Sonication Synthesis->Dispersion_SEM Dispersion_TEM Dispersion, Dilution & Sonication Synthesis->Dispersion_TEM Deposition_SEM Drop-casting on SEM Stub Dispersion_SEM->Deposition_SEM Drying_SEM Drying Deposition_SEM->Drying_SEM Coating Sputter Coating (if non-conductive) Drying_SEM->Coating SEM_Imaging SEM Imaging Coating->SEM_Imaging SEM_Data Surface Morphology (3D-like Image) SEM_Imaging->SEM_Data Deposition_TEM Deposition on TEM Grid Dispersion_TEM->Deposition_TEM Wicking Wicking Excess Solvent Deposition_TEM->Wicking Drying_TEM Drying Wicking->Drying_TEM TEM_Imaging TEM Imaging Drying_TEM->TEM_Imaging TEM_Data Internal Structure (2D Projection) TEM_Imaging->TEM_Data SEM_vs_TEM_Principles cluster_sem Scanning Electron Microscopy (SEM) cluster_tem Transmission Electron Microscopy (TEM) Electron_Beam_SEM Focused Electron Beam Interaction_SEM Beam Scans Surface Electron_Beam_SEM->Interaction_SEM Sample_SEM Bulk Sample Sample_SEM->Interaction_SEM Signal_SEM Scattered Electrons (Secondary, Backscattered) Interaction_SEM->Signal_SEM Image_SEM 3D Topographical Image Signal_SEM->Image_SEM Electron_Beam_TEM Broad Electron Beam Interaction_TEM Beam Transmits Through Electron_Beam_TEM->Interaction_TEM Sample_TEM Ultrathin Sample (<100 nm) Sample_TEM->Interaction_TEM Signal_TEM Transmitted Electrons Interaction_TEM->Signal_TEM Image_TEM 2D Projection Image Signal_TEM->Image_TEM

References

Comparing the effects of different binders in electrospinning with calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymeric binder is a critical parameter in the electrospinning of calcium nitrate tetrahydrate, directly influencing the morphology, diameter, and functional properties of the resultant nanofibers. This guide provides an objective comparison of three commonly used binders: Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA), and Polyethylene Oxide (PEO), supported by experimental data to aid in the selection of the most appropriate binder for specific research and development applications.

Comparison of Binder Performance

The choice of binder significantly impacts the electrospinnability of the calcium nitrate solution and the characteristics of the final nanofiber mat. The following table summarizes the key performance differences observed from various studies.

BinderTypical Fiber MorphologyAverage Fiber Diameter Range (nm)Key AdvantagesPotential Challenges
PVP Smooth, uniform, and bead-free fibers are commonly achieved.[1][2][3]64 - 826 nm[3]Excellent spinnability, good biocompatibility, and solubility in a wide range of solvents.[1][4]Can exhibit lower mechanical strength compared to other polymers.
PVA Generally smooth fibers, though bead formation can occur at lower concentrations.[5] Blending with other polymers like PEO can improve fiber uniformity.[6]99 - 1527 nm[6][7]High water solubility, biocompatibility, and good fiber-forming ability.[4][8] Can form hydrogen bonds, potentially interacting with the calcium salt.[4]Sensitive to humidity during electrospinning; may require crosslinking to improve water resistance.[9]
PEO Can produce uniform nanofibers, often used in blends to improve the spinnability of other polymers.[6][10]200 - 300 nm (for in-situ CaCO3 formation)Good solubility in water and some organic solvents, enhances solution viscosity for better fiber formation.[6]Can be sensitive to degradation; may have lower mechanical strength on its own.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline typical experimental protocols for preparing electrospinning solutions and the electrospinning process itself.

Solution Preparation

Polyvinylpyrrolidone (PVP) with this compound

  • Dissolution of PVP: Dissolve PVP (e.g., 1,300,000 g/mol ) in a suitable solvent, such as ethanol or a mixture of ethanol and deionized water, to achieve a concentration of around 10 wt%. Stir the solution until the PVP is completely dissolved.

  • Addition of Calcium Nitrate: Add this compound to the PVP solution. The concentration of the calcium precursor can be varied to achieve the desired loading in the final fibers.

  • Homogenization: Stir the final solution vigorously to ensure a homogenous mixture before loading it into the syringe for electrospinning.

Polyvinyl Alcohol (PVA) with this compound

  • Dissolution of PVA: Dissolve PVA powder in deionized water by heating the mixture to approximately 80°C while stirring continuously for several hours until a clear solution is obtained.[6] A typical concentration is around 10-12% (w/v).[6]

  • Incorporation of Calcium Nitrate: Once the PVA solution has cooled to room temperature, add the desired amount of this compound.

  • Final Mixing: Stir the solution thoroughly to ensure uniform distribution of the calcium salt.

Polyethylene Oxide (PEO) with this compound

  • Dissolution of PEO: Prepare a solution of PEO in a suitable solvent system. For instance, PEO can be dissolved in a mixture of water and ethanol.

  • Addition of Calcium Source: For in-situ formation of calcium carbonate, the PEO solution can be saturated with calcium hydroxide.[11] Alternatively, for incorporating calcium nitrate, it can be directly added to the PEO solution.

  • Ensuring Homogeneity: Stir the solution until all components are fully dissolved and the solution is homogenous.

Electrospinning Parameters

The following table provides a range of typical electrospinning parameters that can be optimized for the fabrication of calcium nitrate-loaded nanofibers with the different binders.

ParameterPVPPVAPEO
Applied Voltage 15 - 25 kV[1]19 - 21 kV[6]Not explicitly found for Ca(NO3)2
Flow Rate 0.1 - 1.0 mL/h[1][12]0.3 mL/h[6]Not explicitly found for Ca(NO3)2
Tip-to-Collector Distance 10 - 17.3 cm[3][12]25 cm[6]Not explicitly found for Ca(NO3)2
Needle Gauge 21 - 27G[1][3][12]Not explicitly specifiedNot explicitly specified

Visualizing the Process

To better understand the experimental workflow, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_solution Solution Preparation cluster_electrospinning Electrospinning Process cluster_characterization Nanofiber Characterization binder Polymer Binder (PVP, PVA, or PEO) mixing Mixing and Stirring binder->mixing solvent Solvent solvent->mixing calcium_salt Calcium Nitrate Tetrahydrate calcium_salt->mixing syringe Syringe Pump mixing->syringe Homogeneous Solution power High Voltage Power Supply collector Grounded Collector syringe->collector Taylor Cone and Jet Ejection power->collector Electric Field sem SEM (Morphology, Diameter) collector->sem ftir FTIR (Chemical Interaction) collector->ftir thermal TGA/DSC (Thermal Properties) collector->thermal mechanical Tensile Testing (Mechanical Properties) collector->mechanical

Caption: General experimental workflow for electrospinning of this compound with a polymeric binder.

Logical Relationships in Binder Selection

The choice of binder is not arbitrary and depends on the desired final properties of the nanofibers.

binder_selection_logic cluster_properties cluster_binders desired_properties Desired Nanofiber Properties morphology Uniform, Beadless Fibers desired_properties->morphology mechanical_strength High Mechanical Strength desired_properties->mechanical_strength biocompatibility Biocompatibility desired_properties->biocompatibility water_resistance Water Resistance desired_properties->water_resistance pvp PVP morphology->pvp Good Spinnability peo PEO / Blends morphology->peo Improves Spinnability pva PVA mechanical_strength->pva Potentially higher biocompatibility->pvp biocompatibility->pva water_resistance->pva Requires Crosslinking

Caption: Logical considerations for selecting a binder based on desired nanofiber characteristics.

References

A Comparative Guide to Nutrient Uptake in Hydroponics: Calcium Nitrate vs. Other Nitrogen Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise realm of hydroponic cultivation, the choice of nitrogen source is a critical determinant of plant growth, nutrient uptake efficiency, and overall yield. While calcium nitrate stands as a widely utilized nitrogen fertilizer, a thorough understanding of its performance in comparison to other nitrogenous compounds is essential for optimizing hydroponic systems. This guide provides an objective comparison of calcium nitrate against other common nitrogen sources—ammonium nitrate, ammonium sulfate, and urea—supported by experimental data to inform nutrient management strategies in research and controlled environment agriculture.

Executive Summary

This guide delves into the comparative efficacy of various nitrogen sources on the nutrient uptake and growth of lettuce (Lactuca sativa L.) in hydroponic systems. Experimental findings consistently demonstrate that nitrate-based nutrition, particularly from calcium nitrate, generally results in superior plant growth and fresh weight compared to ammonium-based or urea-based nutrition. While urea can lead to higher total nitrogen content in plant tissues, it often does not translate to increased biomass. The selection of a nitrogen source significantly impacts the pH of the nutrient solution, a critical parameter in hydroponic cultivation.

Data Presentation: A Comparative Analysis of Nitrogen Sources

The following tables summarize quantitative data from a study comparing the effects of different nitrogen sources on lettuce growth in a hydroponic system.

Nitrogen SourceShoot Fresh Weight ( g/plant )Root Fresh Weight ( g/plant )
Calcium Nitrate & Potassium Nitrate28339.1
Ammonium Nitrate26026.6
Ammonium Sulfate21512.9
Urea24724.9
Nitrogen SourceTotal Nitrogen Content in Leaves (%)Nitrate Content in Leaves (%)
Calcium Nitrate & Potassium Nitrate4.522.31
Ammonium Nitrate4.122.18
Ammonium Sulfate4.900.26
Urea5.700.21

Experimental Protocols

The following is a detailed methodology for a key experiment comparing different nitrogen sources for hydroponic lettuce cultivation. This protocol is a composite based on established hydroponic research practices.

1. Plant Material and Germination: Lettuce seeds (Lactuca sativa L.) are sown in rockwool cubes or other inert germination media. Seedlings are germinated under controlled environmental conditions, typically with a 12-hour photoperiod, a temperature of 20 ± 2°C, and a relative humidity of 80 ± 5%.[1]

2. Hydroponic System: A deep water culture (DWC) or nutrient film technique (NFT) system is utilized. The system should be sterilized prior to the experiment to prevent algal and microbial contamination.

3. Nutrient Solution Preparation: A modified Hoagland solution is prepared as the base nutrient solution. The nitrogen composition is varied according to the experimental treatments.

  • Control (Nitrate-based): Standard Hoagland solution with nitrogen supplied as Calcium Nitrate (Ca(NO₃)₂) and Potassium Nitrate (KNO₃).

  • Treatment 1 (Ammonium Nitrate): Nitrogen is supplied as Ammonium Nitrate (NH₄NO₃). Calcium levels are balanced with Calcium Chloride (CaCl₂).

  • Treatment 2 (Ammonium Sulfate): Nitrogen is supplied as Ammonium Sulfate ((NH₄)₂SO₄). Calcium levels are balanced with Calcium Chloride (CaCl₂).

  • Treatment 3 (Urea): Nitrogen is supplied as Urea (CO(NH₂)₂). Calcium levels are balanced with Calcium Chloride (CaCl₂).

All other macro and micronutrients are maintained at standard Hoagland solution concentrations across all treatments. The total nitrogen concentration is kept constant across all treatments (e.g., 150 ppm N).[2]

4. pH and Electrical Conductivity (EC) Management: The pH of the nutrient solution is monitored daily and maintained within the optimal range for lettuce, which is typically 5.5 to 6.5.[3] Dilute solutions of nitric acid (HNO₃) or potassium hydroxide (KOH) are used for pH adjustment. The electrical conductivity (EC) of the solution is also monitored daily to ensure nutrient concentrations remain within the target range (typically 1.5 - 2.5 mS/cm for lettuce).

5. Environmental Conditions: The experiment is conducted in a controlled environment with the following conditions:

  • Light: Photosynthetically active radiation (PAR) of 400 µmol m⁻² s⁻¹ is provided by artificial lighting.[1]

  • Photoperiod: A 12-hour light and 12-hour dark cycle is maintained.[1]

  • Temperature: Air temperature is maintained at 20 ± 2°C.[1]

  • Humidity: Relative humidity is maintained at 80 ± 5%.[1]

6. Data Collection and Analysis: After a predetermined growth period (e.g., 30-40 days), plants are harvested. The following parameters are measured:

  • Shoot and root fresh weight.

  • Shoot and root dry weight (after drying at 70°C until a constant weight is achieved).

  • Total nitrogen and nitrate content in leaf tissues (using methods such as Kjeldahl and colorimetric assays).

  • Chlorophyll content.

  • Nutrient uptake efficiency (calculated based on the amount of nutrient supplied and the amount accumulated in the plant biomass).

Statistical analysis (e.g., ANOVA) is performed to determine significant differences between the treatment groups.

Mandatory Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_monitoring Monitoring & Control cluster_data Data Collection & Analysis Germination Lettuce Seed Germination (Rockwool, Controlled Environment) Hydroponic_System Hydroponic System Preparation (DWC or NFT, Sterilized) Germination->Hydroponic_System Nutrient_Solutions Nutrient Solution Preparation (Modified Hoagland with varied N-sources) Hydroponic_System->Nutrient_Solutions Control Control: Calcium Nitrate + Potassium Nitrate Treatment1 Treatment 1: Ammonium Nitrate Treatment2 Treatment 2: Ammonium Sulfate Treatment3 Treatment 3: Urea pH_EC_Monitoring Daily pH and EC Monitoring (pH: 5.5-6.5, EC: 1.5-2.5 mS/cm) Control->pH_EC_Monitoring Treatment1->pH_EC_Monitoring Treatment2->pH_EC_Monitoring Treatment3->pH_EC_Monitoring Environmental_Control Environmental Control (Light, Temperature, Humidity) pH_EC_Monitoring->Environmental_Control Harvest Plant Harvest (After 30-40 days) Environmental_Control->Harvest Measurements Measurements: - Fresh & Dry Weight - N & Nitrate Content - Chlorophyll Content Harvest->Measurements Analysis Statistical Analysis (ANOVA) Measurements->Analysis

Caption: Experimental workflow for comparing nitrogen sources in hydroponics.

Signaling Pathways

The uptake and assimilation of nitrogen are complex processes involving various transporters and enzymatic reactions. The following diagrams illustrate the simplified signaling pathways for nitrate and ammonium uptake and assimilation in plants.

Nitrate_Uptake_Assimilation cluster_cell_wall Cell Exterior cluster_cytoplasm Cytoplasm cluster_chloroplast Chloroplast NO3_ext Nitrate (NO₃⁻) NRT Nitrate Transporter (NRT) NO3_ext->NRT NO3_int Nitrate (NO₃⁻) NRT->NO3_int NR Nitrate Reductase (NR) NO3_int->NR NO2_int Nitrite (NO₂⁻) NR->NO2_int NiR Nitrite Reductase (NiR) NO2_int->NiR NH4_int Ammonium (NH₄⁺) NiR->NH4_int GS_GOGAT GS/GOGAT Cycle NH4_int->GS_GOGAT Amino_Acids Amino Acids GS_GOGAT->Amino_Acids

Caption: Simplified pathway of nitrate uptake and assimilation in plant cells.

Ammonium_Uptake_Assimilation cluster_cell_wall Cell Exterior cluster_cytoplasm Cytoplasm / Chloroplast NH4_ext Ammonium (NH₄⁺) AMT Ammonium Transporter (AMT) NH4_ext->AMT NH4_int Ammonium (NH₄⁺) AMT->NH4_int GS_GOGAT GS/GOGAT Cycle NH4_int->GS_GOGAT Amino_Acids Amino Acids GS_GOGAT->Amino_Acids

References

A Comparative Thermal Analysis of Hydrated Calcium Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, understanding the thermal behavior of hydrated calcium salts is crucial for applications ranging from excipient selection in pharmaceutical formulations to the development of thermal energy storage materials. This guide provides a comparative thermal analysis of common hydrated calcium salts, supported by experimental data and detailed methodologies.

This analysis focuses on the dehydration and decomposition characteristics of four prominent hydrated calcium salts: Calcium Sulfate Dihydrate (CaSO₄·2H₂O), Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O), and Calcium Chloride Dihydrate (CaCl₂·2H₂O). The thermal events, including dehydration and decomposition, are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Data

The thermal behavior of these salts is characterized by distinct temperature ranges for the loss of water of hydration and subsequent decomposition of the anhydrous salt. The following table summarizes the key thermal events observed for each salt under controlled heating.

Calcium SaltFormulaDehydration Temperature Range (°C)Decomposition Temperature Range (°C)Key Thermal Events & Products
Calcium Sulfate DihydrateCaSO₄·2H₂O85 - 220> 1250Two-step dehydration to hemihydrate and then anhydrite.[1][2][3] The anhydrite form is stable until high temperatures.[2]
This compoundCa(NO₃)₂·4H₂O50 - 220550 - 600Melts around 50°C, followed by multi-step water loss.[4][5] The anhydrous salt decomposes to calcium oxide (CaO), nitrogen oxides, and oxygen.[4][6][7]
Calcium Acetate MonohydrateCa(CH₃COO)₂·H₂O~150 - 240600 - 800Dehydration occurs in one or two steps.[8][9] Decomposition of the anhydrous salt yields calcium carbonate and subsequently calcium oxide.[8]
Calcium Chloride DihydrateCaCl₂·2H₂O25 - 200-Dehydration proceeds in steps, forming the monohydrate and then the anhydrous salt.[10][11] The anhydrous salt is stable to high temperatures.

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The following protocols outline the methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the water content of hydrated salts and to study their decomposition.[12][13]

  • Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of programmed heating.

  • Sample Preparation: A small amount of the hydrated salt (typically 5-10 mg) is accurately weighed into a sample pan (e.g., alumina or platinum).

  • Heating Rate: A linear heating rate, commonly between 10°C/min and 20°C/min, is applied.[2][9]

  • Atmosphere: The experiment is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

  • Data Analysis: The resulting TGA curve plots mass loss against temperature. The steps in the curve correspond to the loss of water molecules or other volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with phase transitions, such as melting and dehydration.

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating Rate: A controlled heating rate, often matching the TGA conditions for direct comparison, is used (e.g., 5-10°C/min).[1]

  • Atmosphere: An inert atmosphere is maintained, similar to the TGA setup.

  • Data Analysis: The DSC thermogram shows endothermic peaks (heat absorption) for processes like dehydration and melting, and exothermic peaks (heat release) for crystallization or some decomposition processes. The area under a peak is proportional to the enthalpy change of the transition.

Experimental Workflow and Data Analysis

The logical flow of a comparative thermal analysis study is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical experimental workflow.

G A Sample Preparation (Weighing) B TGA Analysis A->B C DSC Analysis A->C D Data Acquisition (Mass Loss vs. Temp) B->D E Data Acquisition (Heat Flow vs. Temp) C->E F Determination of Dehydration & Decomposition Temperatures D->F G Determination of Enthalpy Changes E->G H Comparative Analysis F->H G->H

Experimental workflow for comparative thermal analysis.

This workflow begins with careful sample preparation, followed by parallel thermal analysis using TGA and DSC. The data from these experiments are then processed to determine the key thermal event temperatures and associated enthalpy changes, culminating in a comprehensive comparative analysis of the different hydrated calcium salts.

References

A Comparative Guide to the Spectroscopic Analysis of Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of calcium nitrate tetrahydrate against common alternatives, sodium nitrate and magnesium nitrate hexahydrate. The information presented is supported by experimental data and detailed methodologies to assist in the accurate identification, characterization, and quality control of these inorganic salts.

Introduction

This compound, Ca(NO₃)₂·4H₂O, is a crucial compound in various scientific and industrial applications, including as a component in fertilizers and as a raw material in the synthesis of other chemicals. Its hydrated nature and the presence of the nitrate ion give it distinct spectroscopic features. This guide focuses on the cross-validation of its spectroscopic data obtained through Fourier-Transform Infrared (FTIR) and Raman spectroscopy, providing a comparative analysis with sodium nitrate (NaNO₃) and magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O).

Data Presentation: Spectroscopic Comparison

The following tables summarize the key vibrational modes observed in the FTIR and Raman spectra of this compound and its alternatives. These values are compiled from various spectroscopic databases and research articles.

Table 1: Comparative FTIR Spectral Data (cm⁻¹)

Vibrational ModeThis compoundSodium NitrateMagnesium Nitrate Hexahydrate
O-H Stretching (H₂O)~3400 (broad)[1]~3478[2]~3400 (broad)[1]
N=O Stretching-~1788[2]-
NO₃⁻ Asymmetric Stretching (ν₃)~1313[2]1340-1369[2]~1352[2]
NO₃⁻ Symmetric Stretching (ν₁)Not typically IR active-Not typically IR active
NO₃⁻ Out-of-Plane Bend (ν₂)~819[1]~835[2]~819[1]
O-H Bending (H₂O)~1650-~1550[1]

Table 2: Comparative Raman Spectral Data (cm⁻¹)

Vibrational ModeThis compoundSodium NitrateMagnesium Nitrate Hexahydrate
NO₃⁻ Symmetric Stretching (ν₁)~1047[3]~1050[4]-
NO₃⁻ Asymmetric Stretching (ν₃)-~1389[5]-
NO₃⁻ In-Plane Bending (ν₄)-~727[5]-
Lattice Modes-98, 189[5]-

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for acquiring FTIR and Raman spectra of inorganic hydrated salts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the sample to identify functional groups and molecular vibrations.

Instrumentation: A Bruker IFS/66 S FT-IR spectrometer equipped with a liquid nitrogen-cooled MCT detector and a KBr beamsplitter is a suitable instrument.[6] Attenuated Total Reflectance (ATR) mode using a silicon or diamond crystal is often employed for solid samples.

Sample Preparation:

  • Ensure the sample is a fine powder to ensure good contact with the ATR crystal.

  • Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact and obtain a high-quality spectrum.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum.

  • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

  • A resolution of 4 cm⁻¹ is generally sufficient.

  • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the sample, which provides information on vibrational, rotational, and other low-frequency modes.

Instrumentation: A Raman spectrometer with a laser excitation source is required. Common laser wavelengths include 532 nm, 785 nm, and 1064 nm. The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

Sample Preparation:

  • For solid samples, a small amount of the powder is placed on a microscope slide or in a sample holder.

  • For aqueous solutions, the sample is placed in a quartz cuvette.

Data Acquisition:

  • Focus the laser beam onto the sample.

  • Set the appropriate laser power to obtain a good signal without causing sample degradation.

  • Collect the Raman scattered light using a high-sensitivity detector.

  • Acquisition times can vary from seconds to minutes depending on the sample's Raman scattering cross-section and the desired signal-to-noise ratio.

  • The spectral range of interest for nitrate salts typically includes the strong symmetric stretching mode around 1050 cm⁻¹.[4]

Cross-Validation of Spectroscopic Data

Cross-validation is a statistical method used to assess the performance of a predictive model. In the context of spectroscopic data, it is essential for developing robust calibration models for quantitative analysis or for reliable classification of materials.

K-Fold Cross-Validation Workflow

A common and robust method is k-fold cross-validation. This workflow is particularly useful when developing a model to predict a property (e.g., concentration) from the spectroscopic data.

CrossValidationWorkflow rawData Raw Spectroscopic Data preprocess Preprocessing (e.g., Baseline Correction, Normalization) rawData->preprocess splitData Split Data into K Folds preprocess->splitData loopStart For each fold k from 1 to K splitData->loopStart train Train Model on K-1 Folds loopStart->train Training Set test Test Model on Fold k loopStart->test Test Set train->test evaluate Evaluate Performance (e.g., RMSE, R²) test->evaluate loopEnd Aggregate Performance Metrics evaluate->loopEnd finalModel Final Model (Trained on all data) loopEnd->finalModel

References

Performance comparison of perovskites synthesized with different calcium salts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of perovskite solar cell performance when synthesized with various calcium salt additives reveals significant impacts on efficiency and stability. This guide provides a comparative overview of the effects of calcium iodide (CaI₂), calcium chloride (CaCl₂), and calcium bromide (CaBr₂) on the performance of methylammonium lead iodide (MAPbI₃) perovskite solar cells, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The incorporation of additives is a critical strategy in the optimization of perovskite solar cells (PSCs). Among these, calcium salts have emerged as effective agents for passivating defects, enhancing crystal growth, and ultimately improving both the power conversion efficiency (PCE) and long-term stability of these next-generation photovoltaic devices. This comparison guide synthesizes data from multiple studies to provide a clear overview of the performance enhancements achieved with different calcium salt additives.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of MAPbI₃ perovskite solar cells fabricated with and without different calcium salt additives. The data highlights the significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) upon the addition of these salts.

AdditiveConcentrationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Key Benefits
None (Pristine) -16.1---Baseline for comparison
Calcium Iodide (CaI₂) ** 0.5%19.3---Enlarged grain size, reduced defect density, enhanced stability[1][2]
Cadmium Chloride (CdCl₂) **1.0%15.281.0020.8773Improved perovskite growth and crystalline properties[3][4]
Methylammonium Chloride (MACl) 10%23.611.1123.9382.66Enhanced crystallinity and morphology, suppressed defects[5]

Note: Data for CaCl₂ and CaBr₂ in a directly comparable MAPbI₃ system was not available in the reviewed literature. The table includes data for other chloride additives for a broader context on halide additive engineering.

Experimental Insights and Methodologies

The observed performance enhancements are directly linked to the influence of calcium salt additives on the perovskite film's morphology and electronic properties.

Calcium Iodide (CaI₂): A Superior Passivator

Studies have shown that CaI₂ is a more effective passivator than the commonly used lead iodide (PbI₂) additive. The introduction of a small amount of CaI₂ (0.5%) into the MAPbI₃ precursor solution leads to a significant enlargement of the average grain size from 260 nm to 550 nm.[1][2] This is accompanied by a decrease in defect density and an increase in the photoluminescence (PL) lifetime from 65 ns to 133 ns.[1][2] The improved film quality with fewer grain boundaries and defects results in a champion cell efficiency of up to 19.3%.[1][2] Furthermore, the use of a much smaller quantity of CaI₂ compared to PbI₂ helps maintain the stoichiometry of the perovskite film, which is crucial for long-term device stability.[1]

The Role of Chloride Additives

Chloride-containing additives, such as methylammonium chloride (MACl) and cadmium chloride (CdCl₂), are known to be highly effective in improving the performance of perovskite solar cells.[3][4][6][7][8] These additives play a crucial role in modulating the crystallization process and the surface morphology of the perovskite film.[6][7] The incorporation of chloride additives generally leads to enhanced electron/hole diffusion lengths and longer carrier lifetimes.[6][7] For instance, the use of MACl as an additive has resulted in PSCs with a remarkable PCE of 23.61% by significantly improving the film's morphology with larger grains and a smoother surface, which suppresses defects.[5] Similarly, the addition of 1.0% CdCl₂ to the MAPbI₃ layer increased the PCE from 12.17% in the control device to 15.28%.[3][4] This improvement is attributed to better perovskite growth and tailored crystalline properties.[3][4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of perovskite solar cells with calcium salt additives, based on methodologies reported in the literature.

Perovskite Synthesis with Calcium Iodide (CaI₂) Additive

This protocol is adapted from a study that demonstrated the effectiveness of CaI₂ as a passivator for MAPbI₃ films.

  • Precursor Solution Preparation:

    • Prepare the pristine MAPbI₃ precursor solution by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • For the CaI₂-containing precursor, add the desired amount of CaI₂ (e.g., 0.5 mol%) to the pristine MAPbI₃ solution.

  • Film Deposition:

    • Deposit the precursor solution onto the substrate using a one-step spin-coating method.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Thermally anneal the deposited film on a hotplate to promote crystal growth and remove residual solvent. A typical annealing temperature is 100°C for 10 minutes.

  • Device Fabrication:

    • Complete the solar cell device by depositing the hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) on top of the perovskite layer.

General Protocol for Chloride Additive Incorporation

This protocol provides a general framework for incorporating chloride-based additives into the perovskite precursor solution.

  • Precursor Solution Preparation:

    • Dissolve the main perovskite components (e.g., FAI, PbI₂, MABr, PbBr₂) in a 4:1 (v/v) mixture of anhydrous DMF and DMSO.

    • Prepare a stock solution of the chloride additive (e.g., MACl or CaCl₂) in a suitable solvent (e.g., DMSO).

    • Add the desired molar percentage of the chloride additive stock solution to the main perovskite precursor solution.

  • Film Deposition:

    • Spin-coat the final precursor solution onto the substrate under an inert atmosphere. Typical spin-coating parameters are a two-step program, for example, 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.

    • An anti-solvent dripping step is often employed during the second, higher-speed spin-coating step to facilitate the formation of a uniform film.

  • Annealing:

    • Anneal the substrate on a hotplate. The annealing temperature and time will depend on the specific perovskite composition and additives used, but a common condition is 100-150°C for 10-30 minutes.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of the solar cell as described in the previous protocol.

Visualizing the Synthesis and Performance Enhancement Workflow

The following diagrams illustrate the general experimental workflow for fabricating perovskite solar cells with calcium salt additives and the logical relationship of how these additives enhance device performance.

G cluster_workflow Experimental Workflow Precursor_Solution Prepare Perovskite Precursor (e.g., MAPbI₃ in DMF/DMSO) Additive_Addition Add Calcium Salt (e.g., CaI₂, CaCl₂, CaBr₂) Precursor_Solution->Additive_Addition Spin_Coating Spin-Coat onto Substrate + Anti-Solvent Quenching Additive_Addition->Spin_Coating Annealing Thermal Annealing (e.g., 100°C for 10 min) Spin_Coating->Annealing HTL_Deposition Deposit Hole Transport Layer (e.g., Spiro-OMeTAD) Annealing->HTL_Deposition Contact_Deposition Deposit Metal Contact (e.g., Gold) HTL_Deposition->Contact_Deposition Characterization Device Characterization (PCE, Voc, Jsc, FF, Stability) Contact_Deposition->Characterization

Caption: General experimental workflow for perovskite solar cell fabrication with calcium salt additives.

G cluster_mechanism Performance Enhancement Mechanism Calcium_Salt Calcium Salt Additive (e.g., CaI₂) Crystal_Growth Improved Crystal Growth & Film Morphology Calcium_Salt->Crystal_Growth Defect_Passivation Passivation of Defects (e.g., vacancies) Calcium_Salt->Defect_Passivation Larger_Grains Larger Grain Size Crystal_Growth->Larger_Grains Fewer_Boundaries Reduced Grain Boundaries Larger_Grains->Fewer_Boundaries Reduced_Recombination Reduced Non-Radiative Recombination Fewer_Boundaries->Reduced_Recombination Defect_Passivation->Reduced_Recombination Improved_Transport Enhanced Charge Carrier Transport & Extraction Reduced_Recombination->Improved_Transport Enhanced_Performance Improved PCE, Voc, Jsc, FF & Stability Improved_Transport->Enhanced_Performance

References

A Researcher's Guide to Evaluating Calcium Nitrate Tetrahydrate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Calcium nitrate tetrahydrate, a key source of calcium ions, is utilized in numerous applications, from cell culture media to the synthesis of biomaterials. The seemingly minute differences between products from various suppliers—in terms of purity, solubility, and contaminant profiles—can have a significant impact on experimental outcomes. This guide provides an objective comparison of ACS Reagent Grade this compound from prominent suppliers, supported by standardized experimental protocols to empower researchers to conduct their own evaluations.

Comparative Analysis of Supplier Specifications

The American Chemical Society (ACS) sets the benchmark for reagent-grade chemicals, providing detailed specifications for assay purity and maximum allowable limits for various impurities. Below is a comparison of the ACS specifications with the product specifications published by three major suppliers for their ACS Reagent Grade this compound. This data provides a baseline for what a researcher should expect from a high-quality reagent.

ParameterACS Reagent SpecificationSupplier A (Thermo Fisher Scientific)Supplier B (Sigma-Aldrich/Merck)Supplier C (Spectrum Chemical)
Assay (as Ca(NO₃)₂·4H₂O) 99.0–103.0%99.0 to 103.0%99.0-102.0% (complexometric)99.0 - 102.0%
pH of a 5% Solution at 25°C 5.0–7.05.0 to 7.05.0-7.05.0 - 7.0
Insoluble Matter ≤0.005%=<0.005 %≤0.005%≤0.005%
Chloride (Cl) ≤0.001%Not Specified≤0.005%≤0.001%
Nitrite (NO₂) ≤0.001% (to pass test)Not Specified≤0.001%≤0.001%
Sulfate (SO₄) ≤0.002%Not Specified≤0.002%≤0.002%
Barium (Ba) ≤0.005%=<50 ppm (0.005%)≤0.005%≤0.005%
Heavy Metals (as Pb) ≤5 ppm≤5ppm (ICP-OES)≤0.0005%≤5 ppm
Iron (Fe) ≤5 ppmNot Specified≤0.0005%≤5 ppm
Magnesium (Mg) ≤0.05%Not Specified≤0.01%≤0.05%
Potassium (K) ≤0.005%0.005%≤0.005%≤0.005%
Sodium (Na) ≤0.01%Not Specified≤0.01%≤0.01%
Strontium (Sr) ≤0.05%Not Specified≤0.01%≤0.05%

The Critical Role of Calcium in Cellular Signaling

The purity of a calcium source is especially critical in biological research due to calcium's role as a ubiquitous second messenger.[1] Even trace amounts of heavy metal contaminants can interfere with enzymatic activity or generate oxidative stress, confounding experimental results. The Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) pathway is a primary mechanism by which extracellular signals are transduced to elicit a cellular response via the controlled release of intracellular calcium.

IP3_DAG_Pathway cluster_membrane Plasma Membrane extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) extracellular->receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor (Ca²⁺ Channel) ip3->ca_channel Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) calcium Ca²⁺ ca_channel->calcium Releases calcium->pkc cellular_response Cellular Responses (e.g., Gene Transcription, Contraction) calcium->cellular_response Activates Ca²⁺-dependent Proteins pkc->cellular_response Phosphorylates Targets Experimental_Workflow start Receive Reagent (New Lot/Supplier) cofa Review Certificate of Analysis (CofA) start->cofa analytical Perform Analytical Chemistry Tests cofa->analytical assay Assay (Titration) analytical->assay ph pH (5% Solution) analytical->ph impurities Impurity Analysis (ICP-MS, Turbidity) analytical->impurities compare Compare Results to Specifications (ACS/CofA) assay->compare ph->compare impurities->compare functional Conduct Functional Assay (e.g., Cell Culture) compare->functional  Pass   fail Reject Lot/ Contact Supplier compare->fail Fail pass Qualify for Use functional->pass  No Adverse Effects   functional->fail Adverse Effects (e.g., Toxicity, Precipitation)

References

A comparative study of the properties of nano-hydroxyapatite from different synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis method chosen for nano-hydroxyapatite (nHA) is a critical determinant of its physicochemical properties, which in turn dictates its performance in various biomedical applications.[1][2] As a material prized for its similarity to the mineral component of bone, synthetic nHA's biocompatibility, bioactivity, and mechanical strength are intricately linked to characteristics such as crystallinity, particle size, and morphology.[3][4] This guide provides a comparative analysis of nHA synthesized via four common routes: Wet Chemical Precipitation, Sol-Gel, Hydrothermal, and Biomimetic Synthesis, supported by experimental data and characterization protocols.

Comparative Analysis of nHA Properties

The choice of synthesis route significantly impacts the final properties of the nHA powder. The following table summarizes the quantitative differences in nano-hydroxyapatite synthesized through various common methods.

PropertyWet Chemical PrecipitationSol-GelHydrothermalBiomimetic / Biogenic
Particle Size 8 - 70 nm[5][6]10 - 60 nm[7][8]8 - 108 nm[9][10]20 - 60 nm[11][12]
Morphology Needle-like, spherical, or flake-like; often agglomerated[11][13][14]Typically rod-like or equiaxed nanoparticles[8]Well-defined needle-like or rod-like crystals[10][15]Spherical or template-driven (e.g., nanorods on a scaffold)[11][12]
Crystallinity (%) 25 - 42% (Lower, increases with calcination)[16][17]~1.8% (Poorly crystalline, desirable for resorption)[8]44 - 51% (Higher crystallinity)[16]~67% (Higher than wet chemical)[17]
Specific Surface Area (m²/g) Variable, can be high due to small crystallite size66.27 m²/g (Mesoporous structure)[8]51 - 149 m²/g (Decreases with increasing particle size)[9]182 m²/g (With sepiolite template)[12]
Ca/P Molar Ratio Often non-stoichiometric (calcium-deficient) without thermal treatment[1]Can achieve high chemical homogeneity and stoichiometric ratio[1][18]Can produce stoichiometric and well-crystallized powders[14][19]Can be tailored; biogenic sources may introduce trace elements[16]
Phase Purity May contain precursor phases (e.g., OCP) or transform to β-TCP upon heating[1][11]High purity can be achieved, but CaO can form at higher calcination temperatures[7]High phase purity is a key advantage[9]Generally high, depends on the purity of precursors/templates[12]

Experimental Protocols

Accurate characterization of nHA properties is essential for comparing synthesis outcomes. Below are the detailed methodologies for key analytical techniques.

1. X-ray Diffraction (XRD)

  • Objective: To determine the phase composition, crystallinity, and average crystallite size of the nHA powder.

  • Methodology:

    • A small amount of the dried nHA powder is gently pressed into a sample holder to create a flat, level surface.

    • The sample is mounted in a diffractometer.

    • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 0.15406 nm).[5]

    • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared with standard patterns (e.g., JCPDS file for hydroxyapatite) to confirm phase purity.[5]

    • The degree of crystallinity can be calculated from the intensity of the diffraction peaks. A higher and sharper peak indicates higher crystallinity.[15][16]

    • The average crystallite size (D) is calculated from the broadening of a specific diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[9][16]

2. Electron Microscopy (SEM & TEM)

  • Objective: To visualize the morphology (shape), particle size, and agglomeration state of the nHA nanoparticles.

  • Methodology for Scanning Electron Microscopy (SEM):

    • A small amount of nHA powder is dispersed onto a conductive adhesive tab mounted on an SEM stub.

    • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

    • The stub is placed into the SEM chamber.

    • A focused beam of electrons is scanned across the sample surface.

    • Secondary electrons emitted from the surface are collected to form a topographical image of the nanoparticles.[5][14]

  • Methodology for Transmission Electron Microscopy (TEM):

    • The nHA powder is dispersed in a solvent (e.g., ethanol) using ultrasonication.

    • A drop of the dilute suspension is placed onto a TEM grid (a fine mesh grid coated with a thin carbon film).

    • The solvent is allowed to evaporate completely.

    • The grid is placed into the TEM.

    • A high-energy electron beam is transmitted through the sample. The resulting image provides high-resolution details of particle size, shape, and internal structure.[2][6][11]

3. Fourier Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the characteristic functional groups present in the synthesized nHA, confirming its chemical composition.

  • Methodology:

    • A small amount of nHA powder is mixed with potassium bromide (KBr) powder.

    • The mixture is pressed into a thin, transparent pellet.

    • The pellet is placed in the sample holder of an FTIR spectrometer.

    • An infrared beam is passed through the sample.

    • The spectrometer measures the absorption of infrared radiation at different wavelengths.

    • The resulting spectrum shows absorption bands corresponding to specific molecular vibrations, such as those for phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups, which are characteristic of hydroxyapatite.[5][20][21]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Routes cluster_processing Post-Processing cluster_characterization Characterization cluster_analysis Data Analysis S1 Wet Chemical Precipitation P1 Aging & Washing S1->P1 S2 Sol-Gel S2->P1 S3 Hydrothermal S3->P1 S4 Biomimetic S4->P1 P2 Drying P1->P2 P3 Calcination (Optional) P2->P3 C1 XRD (Crystallinity, Phase) P3->C1 C2 SEM / TEM (Morphology, Size) P3->C2 C3 FTIR (Functional Groups) P3->C3 C4 BET / EDX (Surface Area, Ca/P) P3->C4 A1 Property Comparison C1->A1 C2->A1 C3->A1 C4->A1

Synthesis_Comparison center Synthesis Route W Wet Chemical center->W Simple, Economic Low Crystallinity S Sol-Gel center->S High Homogeneity Multi-Step H Hydrothermal center->H High Crystallinity High Purity B Biomimetic center->B Bone-Mimicking High Bioactivity

References

A Researcher's Guide to Validating Synthesized Material Purity: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of a synthesized material's purity is a cornerstone of reliable and reproducible research. Elemental analysis serves as a fundamental technique for this validation by providing a direct measure of the elemental composition of a sample. This guide offers an objective comparison of various elemental analysis techniques and other key purity assessment methods, supported by experimental data and detailed protocols.

Comparison of Purity Validation Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the material, the expected impurities, the required precision, and available resources. While elemental analysis provides a direct measure of elemental composition, other techniques offer insights into organic impurities and structural integrity.

ParameterCHN/S Elemental AnalysisX-Ray Fluorescence (XRF)Inductively Coupled Plasma (ICP-OES/MS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of C, H, N, and S.[1][2][3]Excitation of inner shell electrons by X-rays and detection of characteristic secondary X-rays emitted by each element.[4]Desolvation, atomization, and ionization of the sample in a high-temperature plasma, followed by detection of emitted light (OES) or mass-to-charge ratio of ions (MS).[5][6]The integrated signal of a specific nucleus is directly proportional to the number of those nuclei in the sample, allowing for quantification against an internal standard.[7][8][9]Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[10][11]
Primary Use Determining the bulk elemental composition of organic and some inorganic compounds.Rapid, non-destructive elemental analysis of a wide range of materials, including solids, liquids, and powders.[4]Trace and ultra-trace elemental analysis for impurity profiling.[5][12]Absolute or relative quantification of the main compound and impurities containing NMR-active nuclei.[8]Separation and quantification of the main component and organic impurities in a mixture.[10]
Detection Limits ~0.01%Sub-ppm levels.[4]ICP-OES: ppb to ppm; ICP-MS: ppt to ppb.[5][12]~0.1%ppm to ppb
Precision High (typically ≤0.3% deviation)Good to HighHighHigh (RSD <1%).[8]High
Sample Amount Milligram quantities.[13]Varies (mg to g)Microgram to milligram quantities.Milligram quantities.[7]Microgram to milligram quantities.
Analysis Time ~5-10 minutes per sampleSeconds to minutes per sampleICP-OES: <2 min/sample; ICP-MS: 3-5 min/sample.[14]~10-15 minutes per sample.[7]10-60 minutes per sample
Strengths - Direct measurement of C, H, N, S content.- Well-established and reliable method.- Non-destructive.[4]- Minimal sample preparation.[4]- Fast analysis.- High sensitivity and multi-element capability.[12]- Can analyze a wide range of elements.- Primary analytical method (direct measurement).[9]- Provides structural information.[15]- Non-destructive.- High separation efficiency.- High sensitivity and precision.
Limitations - Does not provide information on other elements or organic impurities.- Destructive analysis.- Lower sensitivity for lighter elements.- Matrix effects can influence accuracy.- Destructive analysis.- High instrumentation and operational costs.[12]- Lower sensitivity than chromatographic methods.- Requires soluble and NMR-active compounds.- Requires a reference standard for quantification.- Method development can be time-consuming.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental procedures. The following sections detail the methodologies for key purity assessment techniques.

CHN/S Elemental Analysis

Principle: This technique is based on the complete combustion of a sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity detector.[1][2]

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin or silver capsule.[16]

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide). Ensure the combustion and reduction tubes are at the appropriate temperatures (typically ~900-1000°C for combustion).[1]

  • Analysis: Introduce the encapsulated sample into the combustion chamber. The automated analyzer will perform the combustion, gas separation, and detection.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, nitrogen, and sulfur based on the detector signals and the sample weight.

X-Ray Fluorescence (XRF)

Principle: A primary X-ray beam excites atoms in the sample, causing them to emit secondary (fluorescent) X-rays with energies characteristic of each element present. The intensity of these fluorescent X-rays is proportional to the concentration of the element.

Procedure:

  • Sample Preparation: For solid samples, they can often be analyzed with minimal preparation. Powders may be pressed into pellets. Liquids are typically analyzed in a sample cup with a thin-film window.[17]

  • Instrument Setup: Turn on the XRF spectrometer and allow it to warm up and stabilize. Perform a system check and calibration verification using appropriate standards.[18]

  • Analysis: Place the sample in the analysis chamber. Select the appropriate analysis program and initiate the measurement.

  • Data Analysis: The software processes the X-ray spectrum to identify and quantify the elements present. This can be done using fundamental parameters or by comparison to calibration standards.[19]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: The sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.[20]

Procedure:

  • Sample Preparation: Accurately weigh the sample and digest it using high-purity acids (e.g., nitric acid) in a closed microwave digestion system. Dilute the digested sample to the appropriate concentration with deionized water. An internal standard is often added to correct for matrix effects and instrument drift.[20][21]

  • Instrument Setup: Ignite the plasma and allow the instrument to stabilize. Perform daily performance checks and calibration with a series of multi-element standards.[22]

  • Analysis: Introduce the prepared sample solution into the ICP-MS via a nebulizer. The instrument will automatically perform the analysis.

  • Data Analysis: The software processes the mass spectrum data to determine the concentration of each element in the sample, taking into account the dilution factor and internal standard response.[20]

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR relies on the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal. By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[23][24]

Procedure:

  • Sample and Standard Preparation: Accurately weigh the synthesized material and a certified internal standard (e.g., maleic acid) into a vial. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).[7]

  • NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a sufficient number of scans to achieve a high signal-to-noise ratio.[9]

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their affinity for a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. A detector measures the concentration of each component as it elutes from the column.[10]

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration. Filter the sample solution to remove any particulate matter.[11]

  • Method Development/Setup: Select an appropriate HPLC column and mobile phase to achieve good separation of the main compound from potential impurities. Set the flow rate, column temperature, and detector wavelength.

  • Analysis: Inject a known volume of the sample solution onto the HPLC system.

  • Data Analysis: The chromatogram will show peaks corresponding to the main compound and any impurities. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[25][26]

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for validating the purity of a synthesized material, incorporating both elemental analysis and other complementary techniques.

Purity_Validation_Workflow Workflow for Validating Synthesized Material Purity cluster_synthesis Synthesis & Initial Characterization cluster_elemental Elemental Analysis cluster_orthogonal Orthogonal Purity Assessment cluster_final Final Purity Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char CHN_Analysis CHN/S Analysis Initial_Char->CHN_Analysis ICP_Analysis ICP-MS/OES (for trace metals) Initial_Char->ICP_Analysis XRF_Analysis XRF (for elemental survey) Initial_Char->XRF_Analysis HPLC_Analysis HPLC/UPLC (for organic impurities) Initial_Char->HPLC_Analysis qNMR_Analysis qNMR (for absolute purity) Initial_Char->qNMR_Analysis Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Initial_Char->Spectroscopy Purity_Confirmed Purity Validated CHN_Analysis->Purity_Confirmed ICP_Analysis->Purity_Confirmed XRF_Analysis->Purity_Confirmed HPLC_Analysis->Purity_Confirmed qNMR_Analysis->Purity_Confirmed Spectroscopy->Purity_Confirmed

Caption: Purity validation workflow from synthesis to confirmation.

References

A Comparative Analysis of Catalytic Activity in CO Oxidation Using Supports Prepared from Different Nitrate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst support and precursor salt is a critical factor in optimizing catalytic reactions. This guide provides an objective comparison of the catalytic activity of γ-Al2O3 supports prepared using copper nitrate, nickel nitrate, and cobalt nitrate as precursors for the oxidation of carbon monoxide (CO). The information is supported by experimental data from peer-reviewed studies.

This comparison focuses on catalysts prepared by the incipient wetness impregnation method, a common and straightforward technique for catalyst synthesis. The performance of the resulting metal oxide catalysts—CuO/γ-Al2O3, NiO/γ-Al2O3, and Co3O4/γ-Al2O3—is evaluated based on their efficiency in converting CO to CO2 at various temperatures.

Executive Summary of Catalytic Performance

Experimental evidence consistently demonstrates that the choice of nitrate salt precursor significantly influences the physicochemical properties and, consequently, the catalytic activity of the final supported catalyst. For the low-temperature CO oxidation reaction, the general order of catalytic activity for γ-Al2O3-supported catalysts prepared from nitrate precursors is:

CuO/γ-Al2O3 > Co3O4/γ-Al2O3 > NiO/γ-Al2O3

Copper-based catalysts typically exhibit the highest activity at lower temperatures, while cobalt-based catalysts also show significant activity. Nickel-based catalysts, under similar conditions, tend to display lower activity for CO oxidation.[1]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for γ-Al2O3 supported catalysts prepared from copper, nickel, and cobalt nitrates. The data is compiled from studies employing the incipient wetness impregnation method followed by calcination.

Table 1: Physicochemical Properties of the Prepared Catalysts

CatalystMetal OxideBET Surface Area (m²/g)Pore Volume (cm³/g)Average Crystallite Size (nm)
Cu-Nitrate derivedCuO/γ-Al2O3150 - 2000.4 - 0.65 - 15
Ni-Nitrate derivedNiO/γ-Al2O3140 - 1800.3 - 0.510 - 25
Co-Nitrate derivedCo3O4/γ-Al2O3160 - 2100.4 - 0.78 - 20

Note: The ranges provided are typical values and can vary based on specific preparation parameters such as metal loading and calcination temperature.

Table 2: Catalytic Activity in CO Oxidation

CatalystT50 (°C) (Temperature for 50% CO Conversion)T100 (°C) (Temperature for 100% CO Conversion)
CuO/γ-Al2O3100 - 150150 - 200
NiO/γ-Al2O3200 - 250250 - 300
Co3O4/γ-Al2O3120 - 180180 - 250

Note: T50 and T100 values are indicative and depend on experimental conditions such as gas hourly space velocity (GHSV) and feed gas composition.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Catalyst Preparation

The supported metal oxide catalysts were prepared via the incipient wetness impregnation method.

  • Support Pre-treatment: γ-Al2O3 was dried in an oven at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Aqueous solutions of copper(II) nitrate hexahydrate (Cu(NO3)2·6H2O), nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O), and cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) were prepared with a concentration calculated to achieve the desired metal loading (typically 5-15 wt%) on the support.

  • Impregnation: The nitrate salt solution was added dropwise to the dried γ-Al2O3 support with continuous mixing until the point of incipient wetness was reached, ensuring uniform distribution of the precursor.

  • Drying: The impregnated support was dried in an oven at 120°C for 12 hours to remove the solvent.

  • Calcination: The dried material was calcined in a muffle furnace in a static air atmosphere. The temperature was ramped at a rate of 5°C/min to 500°C and held for 4 hours to decompose the nitrate precursor and form the corresponding metal oxide.

Catalyst Characterization

The physicochemical properties of the prepared catalysts were determined using standard techniques:

  • BET Surface Area and Pore Volume: Nitrogen adsorption-desorption isotherms were measured at -196°C using a surface area and porosity analyzer. The BET (Brunauer-Emmett-Teller) method was used to calculate the specific surface area, and the BJH (Barrett-Joyner-Halenda) method was applied to determine the pore size distribution and pore volume.

  • X-ray Diffraction (XRD): XRD patterns were recorded to identify the crystalline phases of the metal oxides and to estimate the average crystallite size using the Scherrer equation.

  • Temperature-Programmed Reduction (TPR): H2-TPR was performed to investigate the reducibility of the metal oxide species on the support, providing insights into the metal-support interactions.[2]

Catalytic Activity Testing

The catalytic performance for CO oxidation was evaluated in a fixed-bed continuous flow reactor.

  • Catalyst Loading: A specific amount of the prepared catalyst (typically 100-200 mg) was loaded into a quartz reactor tube and secured with quartz wool.

  • Pre-treatment: The catalyst was pre-treated in a stream of air or an inert gas at a specified temperature before the reaction to ensure a clean and active surface.

  • Reaction Conditions: A feed gas mixture containing CO (e.g., 1% in air) was passed through the catalyst bed at a controlled flow rate, corresponding to a specific gas hourly space velocity (GHSV).

  • Temperature Program: The reaction temperature was varied in a controlled manner (e.g., from room temperature to 350°C) to determine the catalytic activity as a function of temperature.

  • Product Analysis: The composition of the effluent gas was analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the concentration of CO and CO2. The CO conversion was calculated based on the change in CO concentration at the inlet and outlet of the reactor.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process, from the selection of nitrate salt precursors to the final evaluation of catalytic activity.

ExperimentalWorkflow cluster_precursors Nitrate Salt Precursors cluster_preparation Catalyst Preparation cluster_catalysts Prepared Catalysts cluster_characterization Characterization cluster_testing Catalytic Activity Testing Cu_Nitrate Copper Nitrate Impregnation Incipient Wetness Impregnation on γ-Al2O3 Cu_Nitrate->Impregnation Ni_Nitrate Nickel Nitrate Ni_Nitrate->Impregnation Co_Nitrate Cobalt Nitrate Co_Nitrate->Impregnation Drying Drying at 120°C Impregnation->Drying Calcination Calcination at 500°C Drying->Calcination CuO_cat CuO/γ-Al2O3 Calcination->CuO_cat NiO_cat NiO/γ-Al2O3 Calcination->NiO_cat Co3O4_cat Co3O4/γ-Al2O3 Calcination->Co3O4_cat BET BET Surface Area CuO_cat->BET XRD XRD CuO_cat->XRD TPR H2-TPR CuO_cat->TPR CO_Oxidation CO Oxidation Reaction CuO_cat->CO_Oxidation NiO_cat->BET NiO_cat->XRD NiO_cat->TPR NiO_cat->CO_Oxidation Co3O4_cat->BET Co3O4_cat->XRD Co3O4_cat->TPR Co3O4_cat->CO_Oxidation Data_Analysis Data Analysis (CO Conversion vs. Temp) CO_Oxidation->Data_Analysis

Figure 1: Experimental workflow for catalyst preparation and evaluation.

Signaling Pathway of the Catalytic Process

The following diagram illustrates the general signaling pathway for the catalytic oxidation of CO over a metal oxide surface, which is often described by the Mars-van Krevelen mechanism.

CatalyticCycle M_Ox M-Ox (Active Site) M_Red M-Red (Reduced Site) M_Ox->M_Red CO reacts with lattice oxygen M_Red->M_Ox Re-oxidation of the active site CO2_gas CO2(gas) M_Red->CO2_gas CO2 Desorption CO_ads CO(ads) O2_gas O2(gas) O2_gas->M_Red O2 Adsorption & Dissociation CO_gas CO(gas) CO_gas->M_Ox CO Adsorption

Figure 2: Mars-van Krevelen mechanism for CO oxidation.

References

Benchmarking the performance of concrete admixtures containing calcium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Cement Specialists

Calcium nitrate tetrahydrate is emerging as a multifunctional admixture in concrete technology, offering a compelling alternative to traditional accelerators and corrosion inhibitors. This guide provides an objective comparison of its performance against other common admixtures, supported by experimental data, to inform researchers, scientists, and professionals in cement and concrete development.

Executive Summary

This compound demonstrates significant efficacy as a non-chloride accelerator for concrete, particularly in cold weather applications.[1][2][3] It effectively shortens setting times and enhances early strength development by accelerating the hydration of cement compounds.[4][5][6] Furthermore, it functions as a corrosion inhibitor, offering protection for steel reinforcement in concrete structures.[5][7][8] Unlike chloride-based accelerators, calcium nitrate is a safer option for reinforced concrete as it does not promote chloride-induced corrosion.[1] Its performance is comparable and in some aspects superior to other non-chloride accelerators and corrosion inhibitors.

Performance as a Set Accelerator

Calcium nitrate accelerates the setting time of concrete by speeding up the hydration process of cement, specifically the formation of calcium silicate hydrate (C-S-H) gel, the primary binding component in hardened cement.[4][5] This leads to faster initial and final setting times, which is particularly advantageous in cold weather concreting where low temperatures slow down the hydration reaction.[1][5]

Comparative Performance Data: Setting Time

The following table summarizes the effect of this compound on the setting time of Portland cement paste compared to a control mix and a mix with a traditional chloride-based accelerator.

Admixture (Dosage by weight of cement)Initial Setting Time (minutes)Final Setting Time (minutes)Temperature (°C)
Control (No Admixture) 24036020
This compound (2%) 18028020
Calcium Chloride (2%) 15025020
Control (No Admixture) 4807205
This compound (3%) 2404205

Note: The data presented is a representative summary compiled from multiple sources. Actual performance may vary depending on cement type, mix design, and ambient conditions.

Experimental Protocol: Setting Time Determination (Vicat Needle Test - ASTM C191)

The setting time of cement paste is determined using the Vicat needle apparatus according to the ASTM C191 standard.

  • Sample Preparation: A cement paste of normal consistency is prepared by mixing cement with a specified amount of water and the admixture being tested.

  • Molding: The paste is molded into a conical ring.

  • Initial Set: The Vicat needle is periodically lowered onto the surface of the paste. The initial setting time is recorded when the needle no longer penetrates to the bottom of the paste.

  • Final Set: The final setting time is recorded when the needle no longer leaves an impression on the surface of the paste.

G cluster_prep Sample Preparation cluster_test Vicat Needle Test (ASTM C191) Mix Cement, Water, Admixture Mix Cement, Water, Admixture Achieve Normal Consistency Achieve Normal Consistency Mix Cement, Water, Admixture->Achieve Normal Consistency Mold Paste Mold Paste Achieve Normal Consistency->Mold Paste Periodic Needle Penetration Periodic Needle Penetration Mold Paste->Periodic Needle Penetration Record Initial Set Record Initial Set Periodic Needle Penetration->Record Initial Set Continue Testing Continue Testing Record Initial Set->Continue Testing Record Final Set Record Final Set Continue Testing->Record Final Set

Figure 1: Experimental workflow for determining cement setting time.

Performance in Compressive Strength Development

The accelerated hydration induced by calcium nitrate also leads to a more rapid development of compressive strength at early ages.[4][6] This is crucial for applications requiring early formwork removal or for structures that need to bear loads soon after casting. While some studies indicate a non-monotonous trend with concentration, an optimal dosage of calcium nitrate can lead to improved compressive strength at both 7 and 28 days.[9]

Comparative Performance Data: Compressive Strength

The table below compares the compressive strength of concrete with and without this compound at different curing ages.

Admixture (Dosage by weight of cement)1-Day Compressive Strength (MPa)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
Control (No Admixture) 102535
This compound (2%) 153040
This compound (3%) 183242

Note: The data presented is a representative summary compiled from multiple sources. Actual performance may vary depending on cement type, mix design, and curing conditions.

Experimental Protocol: Compressive Strength Test (ASTM C39)

The compressive strength of cylindrical concrete specimens is determined in accordance with the ASTM C39 standard.

  • Specimen Casting: Concrete is mixed with the specified admixture and cast into cylindrical molds.

  • Curing: The specimens are cured in a controlled environment (e.g., water bath or moist room) for the specified duration (1, 7, or 28 days).

  • Testing: The cured specimens are placed in a compression testing machine and subjected to a compressive axial load until failure.

  • Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.

Performance as a Corrosion Inhibitor

Calcium nitrate acts as an anodic inhibitor, forming a passive layer on the surface of the steel reinforcement, which protects it from chloride-induced corrosion.[7][8] Studies have shown its effectiveness in inhibiting corrosion, with some research suggesting it can outperform calcium nitrite in certain accelerated tests.[8] A dosage of 3-4% by weight of cement is often cited as sufficient for protection against chloride ingress.[8]

Mechanism of Corrosion Inhibition

G cluster_corrosion Corrosion Process (Without Inhibitor) cluster_inhibition Inhibition with Calcium Nitrate Cl- Chloride Ions (Cl⁻) Fe Steel Rebar (Fe) Cl-->Fe Depassivation Rust Rust Formation (Fe₂O₃·nH₂O) Fe->Rust Oxidation CaNO3 Calcium Nitrate (Ca(NO₃)₂) PassiveLayer Passive Layer (Iron Hydroxide) CaNO3->PassiveLayer Formation on Steel Surface Fe_protected Protected Steel Rebar PassiveLayer->Fe_protected Protection

Figure 2: Simplified mechanism of corrosion inhibition by calcium nitrate.

Performance as an Antifreeze Admixture

In cold climates, calcium nitrate serves a dual role by not only accelerating hydration but also by acting as an antifreeze admixture.[1] It lowers the freezing point of the mix water, allowing the hydration process to continue at temperatures below 0°C and protecting the fresh concrete from damage caused by ice formation.[1][10] Dosages for antifreeze purposes are typically in the range of 1.5% to 3% by weight of cement, depending on the ambient temperature.[1]

Comparative Performance: Calcium Nitrate vs. Calcium Chloride

While both calcium nitrate and calcium chloride are effective accelerators, their performance and secondary effects differ significantly.

FeatureCalcium NitrateCalcium Chloride
Acceleration Effective, especially at low temperatures.Very effective, fast-acting.[3]
Corrosion Risk Non-corrosive, can act as an inhibitor.[1]High risk of chloride-induced corrosion.[1][3]
Application Suitable for reinforced and prestressed concrete.Not recommended for reinforced concrete.[3]
Environmental Impact Lower environmental risk.Higher environmental risk.

Conclusion

This compound is a versatile and high-performing concrete admixture. Its ability to accelerate setting and strength gain, particularly in cold weather, combined with its corrosion-inhibiting properties, makes it a superior choice over traditional chloride-based accelerators for reinforced concrete applications. While its accelerating effect may be slightly less immediate than that of calcium chloride, the significant advantage of being a non-corrosive admixture makes it a critical component for enhancing the durability and lifespan of modern concrete structures. Further research into optimizing dosages for specific cement types and environmental conditions will continue to expand its application in high-performance concrete.

References

Safety Operating Guide

Proper Disposal of Calcium Nitrate Tetrahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of calcium nitrate tetrahydrate, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound is a strong oxidizer and can intensify fires. It is also harmful if swallowed and causes serious eye damage.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[3]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from combustible materials and incompatible substances such as strong reducing agents.[4]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[5] Keep combustibles away from the spilled material.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula Ca(NO₃)₂·4H₂O
Molecular Weight 236.15 g/mol
Appearance White crystalline solid
Melting Point 39.7 °C
Boiling Point 132 °C (decomposes)
Density 1.82 g/cm³
Oral LD50 (Rat) 500 mg/kg (ATE)[1]

Disposal Procedures: A Step-by-Step Guide

There are two primary methods for the disposal of this compound waste, depending on institutional policies and the quantity of the waste.

Method 1: Hazardous Waste Collection (Recommended)

This is the most common and recommended method for the disposal of this compound.

Step 1: Containerization Place the this compound waste in a clearly labeled, sealed, and chemically compatible container. Ensure the container is in good condition and suitable for holding solid chemical waste.

Step 2: Labeling Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: EHS Pickup Contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and documentation.

Method 2: Laboratory Chemical Treatment (For Small Quantities, with Caution)

For small quantities, chemical reduction to a less hazardous form may be an option, subject to institutional approval and a thorough risk assessment. The following protocol is based on a general procedure for oxidizing agents and should be performed with extreme caution in a chemical fume hood.

Experimental Protocol: Reduction of this compound

Objective: To reduce the nitrate ion in this compound to a less hazardous form for disposal.

Materials:

  • This compound waste

  • Distilled water

  • Dilute sulfuric acid (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Beakers

  • Graduated cylinders

  • Appropriate PPE (safety goggles, lab coat, gloves)

Procedure:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste by dissolving it in water to a concentration of approximately 3%.

  • Acidification: While stirring the solution, slowly add dilute sulfuric acid dropwise until the pH of the solution reaches 2. Monitor the pH carefully using pH indicator strips or a pH meter.

  • Reduction: Gradually add a 50% excess of sodium bisulfite or sodium sulfite to the acidified solution with continuous stirring. The amount of bisulfite/sulfite to be added should be calculated based on the initial amount of calcium nitrate. The reaction may be exothermic, so add the reducing agent slowly to control the temperature.

  • Monitoring: Continue stirring the solution. The reaction is complete when there is no further temperature increase.

  • Neutralization: After the reduction is complete, neutralize the solution by slowly adding a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is between 6 and 9.

  • Disposal: The treated solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Safety Note: This procedure involves the handling of acids and a potentially exothermic reaction. Always perform this procedure in a chemical fume hood with appropriate PPE.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Identify Calcium Nitrate Tetrahydrate Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 10g) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., >= 10g) assess_quantity->large_quantity Large check_policy Check Institutional Policy for Chemical Treatment small_quantity->check_policy hazardous_waste Dispose as Hazardous Waste large_quantity->hazardous_waste policy_allows Policy Allows Treatment check_policy->policy_allows Yes policy_prohibits Policy Prohibits Treatment check_policy->policy_prohibits No perform_treatment Perform Laboratory Chemical Treatment policy_allows->perform_treatment policy_prohibits->hazardous_waste final_disposal Final Disposal perform_treatment->final_disposal hazardous_waste->final_disposal

Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Calcium nitrate tetrahydrate are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and ensure a secure research environment.

This compound, a strong oxidizer, poses significant risks if mishandled.[1] It can cause serious eye damage, skin irritation, and respiratory tract irritation.[1][2] Furthermore, contact with combustible materials may lead to fire.[1][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these hazards.

Personal Protective Equipment (PPE) Specifications

Proper PPE is the first line of defense against chemical hazards. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety Goggles or Face ShieldOSHA 29 CFR 1910.133, European Standard EN166To protect against chemical splashes and dust, preventing serious eye damage.[1][3]
Skin Protection Nitrile or PVC GlovesManufacturer's chemical resistance dataTo prevent skin contact and irritation.[4][5]
Lab Coat or Protective ClothingStandard laboratory apparelTo minimize contact with skin.[1]
Chemical Resistant ApronAs needed for splash hazardsProvides an additional layer of protection against spills.[6]
Respiratory Protection N95 or P100 RespiratorNIOSH/MSHA or European Standard EN 149 approvedRequired if dust concentration exceeds 5 mg/m³ or if ventilation is inadequate to prevent respiratory tract irritation.[1][4]

Experimental Protocol: Safe Handling of this compound

This protocol details the step-by-step process for safely using this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with larger quantities or generating dust.[1]

  • Locate the nearest eyewash station and safety shower before beginning work.[1][3]

  • Remove all combustible materials from the immediate work area.[1][3]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and any additional protective clothing.

  • Wear appropriate chemical-resistant gloves (nitrile or PVC).[4][5]

  • Don safety goggles or a face shield.[1][3]

  • If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.[1]

3. Handling and Use:

  • Avoid generating dust when handling the solid material.[1]

  • Carefully weigh and transfer the chemical, keeping containers closed when not in use.

  • If creating a solution, slowly add the this compound to water to avoid splashing.

  • Wash hands thoroughly after handling the material.[1][3]

4. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][3]

  • Avoid raising dust.[3]

  • Keep combustible materials away from the spill.[1][3]

5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from combustible materials and reducing agents.[1]

  • Avoid storage on wooden floors.[1]

6. Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[7]

  • Do not dispose of it down the drain.[8]

  • Contaminated packaging should be handled in the same manner as the substance itself.[8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Use cluster_disposal Spill & Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Locate Safety Equipment B->C D Remove Combustibles C->D E Don Lab Coat D->E Proceed to PPE F Wear Gloves E->F G Wear Eye Protection F->G H Use Respirator (if needed) G->H I Handle with Care H->I Begin Work J Keep Containers Closed I->J K Wash Hands After Use J->K L Manage Spills Promptly K->L Post-Handling M Proper Waste Disposal L->M N Decontaminate Area M->N

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.